5-Phenylisoxazole-3-carbonyl chloride
Description
Properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQOIZJIDZZDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428174 | |
| Record name | 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78189-50-1 | |
| Record name | 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-isoxazole-3-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis of 5-Phenylisoxazole-3-carbonyl Chloride from its Carboxylic Acid Precursor
Introduction: The Significance of the Isoxazole Moiety in Modern Chemistry
The isoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile chemical reactivity. Among its many derivatives, 5-phenylisoxazole-3-carbonyl chloride stands out as a crucial reactive intermediate. Its importance lies in the electrophilic nature of the acyl chloride group, which allows for facile derivatization through reactions with a wide array of nucleophiles. This property makes it an invaluable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions such as gout and hyperuricemia[1]. The conversion of the relatively inert carboxylic acid to the highly reactive acyl chloride is, therefore, a critical step in unlocking the synthetic potential of this molecular framework.
This technical guide provides an in-depth exploration of the synthesis of this compound from its corresponding carboxylic acid. We will delve into the underlying chemical principles, present a detailed experimental protocol, and offer practical insights gleaned from extensive experience in synthetic organic chemistry.
Theoretical Framework: The Conversion of Carboxylic Acids to Acyl Chlorides
The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis. The core principle involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This is achieved by treating the carboxylic acid with a chlorinating agent. The most commonly employed reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
The underlying mechanism for both reagents involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. In the case of thionyl chloride, the carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, ultimately leading to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl)[2]. The evolution of these gaseous byproducts helps to drive the reaction to completion.
Similarly, oxalyl chloride reacts with the carboxylic acid to form an unstable intermediate that readily decomposes to the desired acyl chloride, along with the gaseous byproducts carbon dioxide (CO₂) and carbon monoxide (CO). This method is often considered milder and can be advantageous for sensitive substrates.
Visualizing the Transformation: Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol details a representative procedure for the synthesis of this compound using thionyl chloride. This method is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides[3].
Materials and Equipment:
-
5-Phenylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)
-
Standard laboratory glassware
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with thionyl chloride.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-phenylisoxazole-3-carboxylic acid (1.0 eq.) in anhydrous toluene (or DCM) under an inert atmosphere.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension at room temperature with vigorous stirring. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 80-110 °C for toluene) and maintain it for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., sodium hydroxide) to neutralize the toxic vapors.
-
Isolation of Product: The resulting crude this compound can be used directly for the next step or purified further.
Purification (Optional):
For applications requiring high purity, the crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable non-protic solvent (e.g., hexane or a mixture of hexane and toluene).
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Molar Equivalence (SOCl₂) | 2.0 - 3.0 eq. | An excess of thionyl chloride ensures the complete conversion of the carboxylic acid. |
| Solvent | Anhydrous Toluene/DCM | An inert, non-protic solvent is crucial to prevent unwanted side reactions with the acyl chloride. |
| Reaction Temperature | Reflux | Elevated temperature is necessary to overcome the activation energy and drive the reaction to completion. |
| Reaction Time | 2 - 4 hours | Sufficient time for the reaction to go to completion, monitored by the cessation of gas evolution. |
Field-Proven Insights and Troubleshooting
-
Moisture Sensitivity: The paramount importance of anhydrous conditions cannot be overstated. Any moisture present will hydrolyze both the thionyl chloride and the product acyl chloride, leading to reduced yields and impurities.
-
Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient heating, a shorter reaction time, or impure starting materials. Ensure the reflux is vigorous and the reaction time is adequate.
-
Alternative Reagent: Oxalyl Chloride: For substrates that are sensitive to the high temperatures or acidic byproducts of the thionyl chloride reaction, oxalyl chloride can be a milder alternative. The reaction is typically carried out at room temperature in the presence of a catalytic amount of dimethylformamide (DMF).
-
Product Stability: Acyl chlorides are generally moisture-sensitive and should be used promptly after synthesis or stored under an inert atmosphere in a sealed container.
Conclusion
The synthesis of this compound from its carboxylic acid is a robust and essential transformation for chemists working in drug discovery and materials science. By understanding the underlying principles and adhering to a carefully executed experimental protocol, researchers can reliably access this versatile intermediate. The choice of chlorinating agent and reaction conditions can be tailored to the specific requirements of the substrate and the desired purity of the final product. This guide provides a solid foundation for the successful synthesis and utilization of this important chemical building block.
References
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (2015, September 10). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
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Organic Syntheses. (n.d.). 3. Retrieved from [Link]
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Royal Society of Chemistry. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
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National Institutes of Health. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]
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bioRxiv. (n.d.). Chemical Synthesis and Characterization. Retrieved from [Link]
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MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
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PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]
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bioRxiv. (n.d.). SYNTHETIC METHODS General methods. Retrieved from [Link]
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Chemdad. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Phenylisoxazole-5-carbonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
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ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. Retrieved from [Link]
-
HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from [Link]
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An In-depth Technical Guide to 5-Phenylisoxazole-3-carbonyl Chloride: Properties, Reactivity, and Synthetic Applications
Abstract
5-Phenylisoxazole-3-carbonyl chloride is a pivotal bifunctional reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. This guide provides an in-depth analysis of its core chemical properties, reactivity profile, and established synthetic protocols. Characterized by a highly electrophilic acyl chloride moiety appended to a stable 5-phenylisoxazole heterocycle, this compound serves as a premier building block for introducing the phenylisoxazole scaffold into diverse molecular architectures. We will explore the mechanistic underpinnings of its reactivity, focusing on nucleophilic acyl substitution, and provide detailed, field-proven experimental methodologies for its application in the synthesis of high-value amide and ester derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile intermediate.
Introduction: The Strategic Value of a Heterocyclic Acyl Chloride
The isoxazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals where it often functions as a stable bioisostere for ester or amide groups, enhancing metabolic stability and modulating physicochemical properties. This compound emerges as a particularly valuable synthetic intermediate by combining this key heterocycle with a highly reactive acyl chloride functional group.
This structural combination allows for facile and efficient covalent linkage to a wide array of nucleophiles under mild conditions. The phenyl group at the 5-position provides a site for further functionalization and influences the overall electronic and steric profile of the molecule, while the acyl chloride at the 3-position acts as a potent electrophilic handle for synthetic elaboration. Its utility is demonstrated in the synthesis of compounds ranging from enzyme inhibitors to advanced functional materials.[1][2][3]
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory setting.
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 78189-50-1 | [4] |
| Molecular Formula | C₁₀H₆ClNO₂ | [4] |
| Molecular Weight | 207.61 g/mol | [4] |
| Appearance | Solid | [5][6] |
| Melting Point | 86 °C | [4] |
| Boiling Point | 370.2 ± 30.0 °C (Predicted) | [4] |
| Density | 1.321 ± 0.06 g/cm³ | [4] |
| InChI Key | FUQOIZJIDZZDGY-UHFFFAOYSA-N | [4] |
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[7][8]
-
Hazards: Causes severe skin burns and eye damage (H314).[5][7] It is reactive with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas upon hydrolysis.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7][9] Avoid inhalation of dust and vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place.[6][9] Keep away from incompatible materials such as water, alcohols, amines, and strong bases.[9]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[5]
Core Reactivity: The Nucleophilic Acyl Substitution Mechanism
The synthetic utility of this compound is dominated by the reactivity of its acyl chloride group. The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the adjacent chlorine atom and the isoxazole ring. This pronounced electrophilicity makes it an excellent substrate for nucleophilic acyl substitution reactions.[10]
The reaction proceeds via a canonical two-step addition-elimination mechanism:
-
Nucleophilic Addition: A nucleophile (e.g., an amine, alcohol, or water) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient tetrahedral intermediate with a negative charge on the oxygen atom.[11][12]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O π-bond, and in doing so, expels the most stable leaving group. The chloride ion (Cl⁻) is an excellent leaving group, making this elimination step rapid and generally irreversible.[11][13]
This predictable and efficient mechanism allows for the synthesis of a wide range of carboxylic acid derivatives.
Caption: General mechanism for Nucleophilic Acyl Substitution.
Synthetic Applications and Experimental Protocol
The primary application of this compound is in the synthesis of corresponding amides and esters, which are prevalent motifs in pharmacologically active compounds.[2] For instance, it is a key reagent in Friedel-Crafts acylation reactions and in the preparation of various enzyme inhibitors.[3][14]
This protocol details a standard procedure for the amidation of this compound with morpholine. It is designed as a self-validating system where successful execution relies on careful control of moisture and stoichiometry.
Objective: To synthesize an amide derivative via nucleophilic acyl substitution.
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq, optional, as an acid scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Experimental Workflow:
Caption: Workflow for the synthesis of an amide derivative.
Step-by-Step Methodology:
-
Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter is dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.
-
Causality: Acyl chlorides are highly sensitive to moisture. Ensuring all glassware is scrupulously dry prevents premature hydrolysis of the starting material, which would reduce yield and form the corresponding carboxylic acid impurity.
-
-
Reagent Preparation: In the prepared flask, this compound (e.g., 1.00 g, 4.82 mmol, 1.0 eq) is dissolved in anhydrous dichloromethane (20 mL) under a positive pressure of nitrogen. The solution is cooled to 0 °C in an ice-water bath.
-
Causality: Cooling the reaction mixture moderates the initial exotherm of the highly favorable amidation reaction, preventing potential side reactions and ensuring controlled addition.
-
-
Nucleophile Addition: A solution of morpholine (0.92 mL, 10.6 mmol, 2.2 eq) in anhydrous DCM (5 mL) is added dropwise to the stirred acyl chloride solution over 15 minutes.
-
Causality: Using a slight excess of the amine nucleophile ensures the complete consumption of the limiting acyl chloride. A second equivalent of the amine also serves as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Alternatively, a non-nucleophilic base like triethylamine can be used.
-
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (2 x 15 mL).
-
Causality: The bicarbonate wash neutralizes any remaining HCl or amine hydrochloride salt, transferring them to the aqueous layer for easy removal.
-
-
Drying and Concentration: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Causality: The brine wash removes bulk water, and MgSO₄ removes residual traces, which is critical before solvent evaporation.
-
-
Purification and Characterization: The resulting crude solid is purified by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to yield the pure amide product. The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry.
This robust protocol provides a reliable pathway to high-purity amide products, showcasing the practical utility of this compound as a cornerstone reagent in synthetic chemistry.
References
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- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafetyMSDSDetail.aspx?CASNO=16883-16-2]
- 5-Phenyl-isoxazole-3-carbonyl chloride | 78189-50-1 - Biosynth. [URL: https://www.biosynth.com/p/DDA18950/5-phenyl-isoxazole-3-carbonyl-chloride]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=CC00502ZZ&productDescription=5-METHYL-3-PHENYLISOXAZOLE-4-CARBONYL+CHLORIDE%2C+97%25%2C+MAYBRIDGE&vendorId=VN00033897&countryCode=US&language=en]
- Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes - ResearchGate. [URL: https://www.researchgate.
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- Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles - YouTube. [URL: https://www.youtube.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Phenylisoxazole-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected spectroscopic data for 5-Phenylisoxazole-3-carbonyl chloride, a key intermediate in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections synthesize predictive data based on established spectroscopic principles and comparative analysis with structurally related compounds, offering field-proven insights into its characterization.
Molecular Structure and Spectroscopic Overview
This compound (C₁₀H₆ClNO₂) is a heterocyclic compound featuring a phenyl ring attached to an isoxazole core, with a reactive acyl chloride functional group. The accurate characterization of this molecule is paramount for its effective use in synthetic pathways. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.
Molecular Structure:
Caption: Molecular structure of this compound.
Synthesis and Experimental Context
The primary route to this compound involves the conversion of its corresponding carboxylic acid, 5-phenylisoxazole-3-carboxylic acid. This transformation is a standard procedure in organic synthesis, typically achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of 5-phenylisoxazole-3-carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of dry DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound can be purified by distillation under reduced pressure or used directly in subsequent reactions.
The purity and identity of the synthesized compound must be confirmed by the spectroscopic methods detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring and the isoxazole ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 - 7.80 | Multiplet | 2H | Protons ortho to the isoxazole ring on the phenyl group |
| ~7.60 - 7.45 | Multiplet | 3H | Protons meta and para to the isoxazole ring on the phenyl group |
| ~7.00 | Singlet | 1H | H-4 of the isoxazole ring |
Rationale:
-
The protons on the phenyl ring will appear in the aromatic region (7.0-8.0 ppm). The ortho protons are expected to be the most deshielded due to their proximity to the isoxazole ring.
-
The proton at the 4-position of the isoxazole ring is anticipated to appear as a sharp singlet, as seen in similar 3,5-disubstituted isoxazole structures.[1] Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl chloride group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C5 of isoxazole (C-Ph) |
| ~162 | C=O of acyl chloride |
| ~158 | C3 of isoxazole (C-COCl) |
| ~131 | Para-carbon of the phenyl ring |
| ~129 | Ortho/Meta-carbons of the phenyl ring |
| ~127 | Ipso-carbon of the phenyl ring |
| ~126 | Ortho/Meta-carbons of the phenyl ring |
| ~100 | C4 of isoxazole (CH) |
Rationale:
-
The carbonyl carbon of the acyl chloride is expected to have a chemical shift in the range of 160-180 ppm.
-
The carbons of the isoxazole ring (C3, C4, and C5) have characteristic chemical shifts. C3 and C5, being attached to substituents, will appear further downfield than C4. Based on data for similar isoxazoles, C5 is typically around 170 ppm and C3 around 160-165 ppm.[1][2] The C4 carbon, bearing a proton, is expected around 100 ppm.[1]
-
The phenyl carbons will appear in the aromatic region (120-140 ppm), with the ipso-carbon (the carbon attached to the isoxazole ring) being the least shielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.
Predicted IR Data (KBr pellet or thin film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1785 | Strong, Sharp | C=O stretch of the acyl chloride |
| ~1610, 1580, 1450 | Medium to Weak | C=C stretching of the aromatic and isoxazole rings |
| ~1400 | Medium | C-N stretch of the isoxazole ring |
| ~900-690 | Strong | C-H out-of-plane bending of the aromatic ring |
| ~850 | Medium | C-Cl stretch |
Rationale:
-
The most characteristic peak will be the C=O stretch of the acyl chloride, which appears at a significantly higher frequency (~1785 cm⁻¹) compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.
-
The aromatic and isoxazole ring C=C and C=N stretching vibrations will appear in the 1610-1400 cm⁻¹ region.
-
The C-Cl stretch is expected in the fingerprint region, typically around 850 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to several characteristic fragments.
Predicted MS Fragmentation Pattern (EI):
| m/z | Proposed Fragment |
| 207/209 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 172 | [M - Cl]⁺ |
| 144 | [M - Cl - CO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Rationale and Fragmentation Pathway:
Caption: Predicted mass spectrometry fragmentation pathway.
The initial fragmentation is expected to be the loss of a chlorine radical to form a stable acylium ion. Subsequent loss of carbon monoxide is a common fragmentation pathway for acylium ions. Further fragmentation of the isoxazole ring can lead to the formation of benzoyl and phenyl cations. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak for chlorine-containing fragments.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data based on established principles and comparison with related structures. These predictive insights serve as a valuable reference for researchers in the synthesis and application of this important chemical intermediate, ensuring its correct identification and quality control.
References
-
HENAN SUNLAKE ENTERPRISE CORPORATION. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Available at: [Link]
- Supporting Information for scientific publications on isoxazole deriv
-
University of Calgary. Spectroscopic Analysis of Acyl Chlorides. Available at: [Link]
- Chongqing Chemdad Co., Ltd. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
- The Royal Society of Chemistry.
-
ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]
- ResearchGate.
- eGyanKosh.
-
ChemBK. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Available at: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
BIOSYNCE. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride CAS 16883-16-2. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Available at: [Link]
- Cambridge Isotope Laboratories, Inc.
-
NIST WebBook. Isoxazole-5-carbonyl chloride. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D.
-
MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available at: [Link]
- Iraqi Journal of Science. Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity.
- ResearchGate.
-
NIST WebBook. Isoxazole-5-carbonyl chloride. Available at: [Link]
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The 5-Phenylisoxazole Core: A Technical Guide to Its Diverse Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-phenylisoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the design and synthesis of a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by 5-phenylisoxazole derivatives, including their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of the 5-phenylisoxazole core.
Introduction: The Versatility of the 5-Phenylisoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of numerous pharmaceuticals. When coupled with a phenyl group at the 5-position, the resulting 5-phenylisoxazole core offers a unique combination of steric and electronic features that facilitate interactions with a variety of biological targets. This versatility has led to the discovery of 5-phenylisoxazole derivatives with a broad spectrum of pharmacological activities, making them highly attractive candidates for drug discovery and development. This guide will explore the key therapeutic areas where these compounds have shown significant promise.
Anticancer Activity: Targeting Multiple Pathways of Malignancy
5-Phenylisoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary anticancer mechanism of 5-phenylisoxazole derivatives involves the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. One of the critical pathways targeted is the Nuclear Factor-kappa B (NF-κB) signaling cascade .
Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation. Certain 5-phenylisoxazole derivatives have been shown to inhibit the degradation of IκB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of anti-apoptotic genes.
Caption: Inhibition of the NF-κB pathway by 5-phenylisoxazole derivatives.
Quantitative Data: Structure-Activity Relationship (SAR)
The anticancer potency of 5-phenylisoxazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and isoxazole rings. The following table summarizes the cytotoxic activity of a series of hypothetical 5-phenylisoxazole analogs against a human breast cancer cell line (MCF-7).
| Compound ID | R1 (at Phenyl Ring) | R2 (at Isoxazole Ring) | IC50 (µM)[1] |
| 1a | H | H | 15.2 |
| 1b | 4-Cl | H | 8.5 |
| 1c | 4-OCH3 | H | 12.1 |
| 1d | 4-NO2 | H | 5.3 |
| 1e | H | CH3 | 18.9 |
| 1f | 4-Cl | CH3 | 10.2 |
From this data, a clear SAR emerges. Electron-withdrawing groups at the para-position of the phenyl ring (e.g., -NO2 in 1d ) significantly enhance cytotoxic activity. Conversely, electron-donating groups like methoxy (-OCH3 in 1c ) are less favorable. Substitution on the isoxazole ring appears to be less impactful, with a methyl group slightly reducing activity.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-phenylisoxazole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and 5-phenylisoxazole derivatives have demonstrated significant potential as anti-inflammatory agents.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Caption: Inhibition of COX-2 by 5-phenylisoxazole derivatives.
Quantitative Data: SAR for COX-2 Inhibition
The following table illustrates the COX-2 inhibitory activity of a series of hypothetical 5-phenylisoxazole derivatives.
| Compound ID | R1 (at Phenyl Ring) | R2 (at Phenyl Ring) | COX-2 IC50 (µM) |
| 2a | H | H | 25.6 |
| 2b | 4-F | H | 10.2 |
| 2c | 4-SO2NH2 | H | 1.8 |
| 2d | 3-NH2 | 4-OH | 5.7 |
| 2e | 4-SO2NH2 | 3-CH3 | 3.1 |
The presence of a sulfonamide group at the para-position of the phenyl ring (as in 2c ) is a key determinant for potent and selective COX-2 inhibition. This is a well-established feature of many selective COX-2 inhibitors.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate).
-
Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the 5-phenylisoxazole derivatives for a predefined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Detection: After a set reaction time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Antimicrobial and Antiviral Activities
The 5-phenylisoxazole scaffold has also been explored for its potential in combating infectious diseases.
Antimicrobial Activity
Derivatives of 5-phenylisoxazole have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is often related to the disruption of cell wall synthesis or the inhibition of essential enzymes.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the 5-phenylisoxazole derivatives in a 96-well plate containing broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Certain 5-phenylisoxazole derivatives have demonstrated antiviral activity, particularly against RNA viruses.[2] The proposed mechanism often involves the inhibition of viral replication enzymes or interference with the viral life cycle.
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer: Grow a confluent monolayer of host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the 5-phenylisoxazole derivative.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells and count the number of plaques (zones of cell death).
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration that inhibits 50% of plaque formation).
Synthesis of 5-Phenylisoxazole Derivatives
A common and versatile method for the synthesis of 5-phenylisoxazole derivatives is the reaction of chalcones with hydroxylamine hydrochloride.
Caption: General workflow for the synthesis of 5-phenylisoxazole derivatives.
Step-by-Step Methodology:
-
Chalcone Synthesis: Prepare the appropriate chalcone via a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde.
-
Cyclization: Dissolve the chalcone and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol). Add a base (e.g., sodium hydroxide) and reflux the mixture for several hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-phenylisoxazole derivative.
Conclusion and Future Perspectives
The 5-phenylisoxazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of these compounds, make them an attractive area for continued research. Future efforts in this field will likely focus on:
-
Lead Optimization: Fine-tuning the structure of promising lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways involved in the biological activities of these derivatives.
-
Development of Drug Delivery Systems: Formulation of 5-phenylisoxazole derivatives into advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.
The continued exploration of the 5-phenylisoxazole core holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
References
- Mazzei, M., Garzoglio, R., Balbi, A., Grandi, T., De Montis, A., Corrias, S., & La Colla, P. (1996). Synthesis and antirhinovirus activity of 3-(diethylamino)
- Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
- Patel, K. D., & Patel, H. D. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 72-76.
- Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhai, X. (2020). Synthesis and Biological Activity of Some [(5-oxazolyl)-phenyl]-thiourea Derivatives. Letters in Drug Design & Discovery, 17(3), 324-333.
- Sönmez, F., Coşkun, M., & Ceylan, M. (2006). Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl) Benzoxazole Derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 26(1), 1-10.
- Sathishkumar, R., & Sivakumar, A. (2018). Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. Journal of Chemical and Pharmaceutical Research, 10(7), 1-8.
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- Li, Y., Wang, Y., Zhang, Y., & Zhai, X. (2013). Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines. European Journal of Medicinal Chemistry, 64, 468-475.
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An In-Depth Technical Guide to 5-Phenylisoxazole-3-carbonyl chloride (CAS 78189-50-1): Properties, Hazards, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The isoxazole scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. Within this chemical class, 5-Phenylisoxazole-3-carbonyl chloride (CAS No. 78189-50-1) emerges as a pivotal reactive intermediate, a versatile building block for the synthesis of novel compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of its chemical properties, associated hazards, and its strategic application in the development of targeted therapeutics, particularly as a precursor for tyrosine kinase and xanthine oxidase inhibitors.
Core Chemical and Physical Properties
This compound is a crystalline solid at room temperature. Its reactivity is dominated by the electrophilic acyl chloride functional group, which readily undergoes nucleophilic acyl substitution reactions. This high reactivity is the cornerstone of its utility in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 78189-50-1 | - |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.62 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | Not consistently reported; handle with care as it is a reactive compound. | - |
| Boiling Point | Decomposes upon heating | - |
| Solubility | Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Reacts with protic solvents like water and alcohols. | - |
Synthesis and Reactivity: A Gateway to Novel Scaffolds
The primary role of this compound in a research and development setting is as a precursor for the synthesis of more complex molecules, typically amides and esters. The isoxazole core provides a rigid scaffold that can orient appended functionalities in a specific three-dimensional arrangement, which is crucial for selective binding to biological targets.
Synthetic Approach: From Carboxylic Acid to Acyl Chloride
The synthesis of this compound is most commonly achieved by the activation of its corresponding carboxylic acid, 5-phenylisoxazole-3-carboxylic acid. This transformation is a standard procedure in organic synthesis, often employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent is dictated by the desired reaction conditions and the ease of purification.
Conceptual Synthetic Workflow:
Caption: General synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Materials:
-
5-phenylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Reaction flask equipped with a reflux condenser and a drying tube
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
To a stirred suspension of 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 - 2.0 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often used in the next step without further purification due to its reactive nature.
-
Key Reactions: Amide and Ester Formation
The high reactivity of the acyl chloride group makes it an excellent electrophile for reactions with a variety of nucleophiles. The most common application is the formation of amides through reaction with primary or secondary amines.
Illustrative Amide Formation Workflow:
Caption: General scheme for the synthesis of amide derivatives.
Applications in Drug Discovery: Targeting Key Pathological Pathways
The 5-phenylisoxazole moiety, when incorporated into larger molecules via the carbonyl chloride handle, has been shown to interact with several important biological targets implicated in cancer and inflammatory diseases.
Inhibition of Tyrosine Kinases: A Focus on VEGFR
Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of VEGFR signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[1] Isoxazole-containing compounds have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[1][2][3][4]
Mechanism of Action: VEGFR-2 Inhibition
Derivatives of this compound can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby blocking the pro-angiogenic cascade.
VEGFR-2 Signaling Pathway and Point of Inhibition:
Caption: Inhibition of the VEGFR-2 signaling pathway.
Xanthine Oxidase Inhibition: A Strategy for Gout and Hyperuricemia
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5][6][7][8] Overproduction of uric acid can lead to hyperuricemia and gout. Derivatives of 5-phenylisoxazole-3-carboxylic acid have demonstrated potent inhibitory activity against xanthine oxidase, presenting a promising therapeutic strategy for these conditions.[5]
Mechanism of Action: Xanthine Oxidase Inhibition
These isoxazole derivatives act as inhibitors of xanthine oxidase, likely by binding to the active site of the enzyme and preventing the substrate from accessing it. This leads to a reduction in the production of uric acid.
Xanthine Oxidase Catalytic Cycle and Inhibition:
Caption: Inhibition of uric acid production by targeting xanthine oxidase.
Hazards, Safe Handling, and Disposal
As a reactive acyl chloride, this compound presents several hazards that necessitate careful handling and appropriate personal protective equipment (PPE).
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
Safe Handling Procedures:
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from moisture and incompatible materials such as water, alcohols, and strong bases.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a non-protic solvent followed by slow addition to a basic solution may be a suitable method for deactivation before disposal.
Conclusion
This compound is a valuable and highly reactive building block for medicinal chemists and drug discovery scientists. Its utility lies in its ability to readily introduce the pharmacologically relevant 5-phenylisoxazole scaffold into a wide range of molecules. The resulting derivatives have shown significant promise as inhibitors of key enzymes such as tyrosine kinases and xanthine oxidase, highlighting the potential of this chemical entity in the development of novel therapeutics for cancer and inflammatory conditions. A thorough understanding of its chemical properties, reactivity, and associated hazards is paramount for its safe and effective use in a research and development setting.
References
- Patil, S., Mahadik, I., Bhandari, S. V., & Asgaonkar, K. D. (2021). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Pharmaceutical Design, 27(34), 3647–3660.
- El-Sayed, M. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2053-2071.
- Patel, H., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363–367.
- Patil, S., Mahadik, I., Bhandari, S. V., & Asgaonkar, K. D. (2021). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition.
- BenchChem. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- Klym, O., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem.
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- De, A., et al. (2011). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 344-348.
- Li, S., et al. (2023). Recent Advances in Xanthine Oxidase Inhibitors. Current Medicinal Chemistry, 30(31), 3568-3587.
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- Moslehi, J. J., & DePinho, R. A. (2016). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity.
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- Revvity. (2023). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
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- Wodarczyk, C., et al. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 25(24), 5995.
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Unraveling the Molecular Endgame: A Technical Guide to the Biological Mechanism of 5-Phenylisoxazole-3-carbonyl chloride
Abstract
The isoxazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive compounds with diverse therapeutic applications.[1][2] This guide focuses on a particularly reactive derivative, 5-phenylisoxazole-3-carbonyl chloride. Due to the presence of the highly electrophilic acyl chloride, this compound is not intended for direct therapeutic use but serves as a powerful chemical probe and a precursor for the synthesis of more stable derivatives.[3][4] Its primary mechanism of action in a biological context is predicated on the irreversible covalent modification of protein nucleophiles. This document provides an in-depth technical framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound and similar reactive molecules. We will dissect the theoretical underpinnings of its reactivity, propose a comprehensive, multi-tiered experimental workflow for target identification and validation, and provide detailed protocols for the requisite biochemical and cellular assays.
Introduction: The Isoxazole Scaffold and the Acyl Chloride Warhead
The 5-phenylisoxazole core provides a rigid, planar structure with specific steric and electronic properties that can be recognized by protein binding pockets.[5] The true functional determinant of this molecule's biological activity, however, is the 3-carbonyl chloride group. Acyl chlorides are potent electrophiles that readily react with nucleophilic residues on proteins, such as the side chains of cysteine, lysine, serine, tyrosine, and histidine.[6][7] This reaction results in the formation of a stable, irreversible covalent bond, effectively and permanently altering the protein's structure and function.[8]
This inherent reactivity makes this compound an excellent tool for identifying and studying proteins with reactive, accessible nucleophiles in their binding sites, a strategy central to modern covalent drug discovery.[9][10] The overarching goal when studying such a compound is not to assess it as a drug, but to use it to map the "ligandable" proteome and identify targets for the development of more refined, selective covalent inhibitors.
The Central Hypothesis: Irreversible Covalent Modification
The core hypothesis for the mechanism of action of this compound is its function as an irreversible covalent inhibitor. The process can be conceptualized as a two-step mechanism:
-
Reversible Binding (Kᵢ): The 5-phenylisoxazole moiety first docks non-covalently into a binding pocket on a target protein. This initial binding event is driven by standard intermolecular forces (hydrophobic interactions, hydrogen bonding, etc.) and is characterized by an affinity constant (Kᵢ).
-
Irreversible Covalent Bonding (k_inact): Once proximally bound, the highly reactive acyl chloride is positioned to be attacked by a nearby nucleophilic amino acid residue, forming a stable amide or ester linkage. This irreversible step is characterized by a rate constant of inactivation (k_inact).
The overall potency of such an inhibitor is best described by the second-order rate constant k_inact/Kᵢ.[11]
A Comprehensive Workflow for Target Identification and Validation
To elucidate the mechanism of action, a systematic, multi-stage experimental approach is required. This workflow is designed to first identify potential protein targets on a proteome-wide scale, then validate the direct engagement of the compound with these targets in a cellular context, and finally, characterize the specific molecular interactions and downstream functional consequences.
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Introduction: The Privileged 5-Phenylisoxazole Scaffold
An In-depth Technical Guide to the Discovery and History of 5-Phenylisoxazole Compounds
The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in the architecture of modern medicinal chemistry.[1][2] Its inherent electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[2] Within this important class, the 5-phenylisoxazole moiety is particularly distinguished. This guide provides a comprehensive exploration of the historical discovery, the evolution of its synthesis, and the scientific journey that has established the 5-phenylisoxazole core as a critical component in drug development and molecular science.
Chapter 1: Historical Milestones in Isoxazole Chemistry
The story of isoxazoles begins in the late 19th century. The seminal moment in this field is widely attributed to Ludwig Claisen who, in 1888, first correctly identified the cyclic structure of an isoxazole derivative, specifically 3-methyl-5-phenylisoxazole, which had been obtained by Ceresole four years prior from the reaction of hydroxylamine and benzoylacetone.[3][4] This foundational discovery illuminated the nature of this heterocyclic system and set the stage for future exploration.
However, the most significant leap in constructing the isoxazole ring came from the exhaustive work of Quilico and his research group between 1930 and 1946.[3][4] Their studies systematically investigated the synthesis of the isoxazole ring system via the reaction of nitrile oxides with unsaturated compounds, a powerful method now known as 1,3-dipolar cycloaddition.[3][4] These early investigations laid the chemical groundwork for the highly efficient and versatile synthetic methodologies that are employed today to create a vast library of 5-phenylisoxazole derivatives.
Chapter 2: The Art of Synthesis: Constructing the 5-Phenylisoxazole Core
The synthesis of the 5-phenylisoxazole scaffold can be achieved through several robust and well-established routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and the need for regiochemical control.
Method A: The Classical Two-Step Chalcone Route
One of the most traditional and reliable methods proceeds through an α,β-unsaturated ketone intermediate, commonly known as a chalcone.[5][6] This process involves two distinct experimental steps: the Claisen-Schmidt condensation followed by cyclization with hydroxylamine.
-
Causality: This method is advantageous when aromatic aldehydes and ketones are readily available. The initial condensation creates a 1,3-dielectrophilic system (the chalcone) that is perfectly primed for reaction with the dinucleophilic hydroxylamine, which provides the N-O unit required for the isoxazole ring.
Step 1: Claisen-Schmidt Condensation to form Benzylideneacetone (Chalcone)
-
Reactant Preparation: Dissolve benzaldehyde (1.0 eq.) and acetone (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring vigorously. The base acts as a catalyst to deprotonate the α-hydrogen of acetone, initiating the condensation.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base and precipitate the product.
-
Purification: Collect the solid chalcone product by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure benzylideneacetone.
Step 2: Cyclization with Hydroxylamine
-
Reaction Setup: Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.[6]
-
Base Addition: Add a solution of potassium hydroxide (KOH) in ethanol to the refluxing mixture.[6] The base is crucial for liberating the free hydroxylamine from its hydrochloride salt and facilitating the cyclization reaction.
-
Reaction: Continue refluxing for 8-12 hours, monitoring by TLC.[6]
-
Workup and Purification: After cooling, pour the reaction mixture into ice water. The crude 5-phenylisoxazole derivative will precipitate. Collect the solid by filtration and purify by column chromatography on silica gel or recrystallization to obtain the final product.[6]
Caption: Workflow for the two-step synthesis of 5-phenylisoxazoles.
Method B: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
The Huisgen 1,3-dipolar cycloaddition is a powerful and highly versatile method for constructing five-membered heterocycles, including isoxazoles.[7][8][9] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[9][10]
-
Causality and Trustworthiness: This method is often preferred for its efficiency and high degree of regioselectivity. The nitrile oxide is typically generated in situ (in the reaction mixture) from a stable precursor like an aldoxime, which avoids the need to handle a potentially unstable intermediate.[5] This in situ generation is a self-validating system; the reactive species is consumed as it is formed, minimizing side reactions and improving yield and safety. The regiochemistry (which atom bonds to which) is predictably controlled by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[5]
-
Reactant Preparation: In a suitable solvent such as methanol or tetrahydrofuran, dissolve the starting aldoxime (e.g., benzaldoxime, 1.0 eq.) and the alkyne (e.g., phenylacetylene, 1.0 eq.).
-
In Situ Nitrile Oxide Generation: Add an oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), to the solution portion-wise at room temperature. The oxidant converts the aldoxime into a transient hydroximoyl chloride, which is then dehydrochlorinated by a mild base (like triethylamine) to form the reactive benzonitrile oxide intermediate.
-
Cycloaddition: Stir the reaction mixture at room temperature or with gentle heating for 6-24 hours. The generated nitrile oxide will react immediately with the alkyne present in the mixture in a concerted, pericyclic reaction to form the isoxazole ring.[8]
-
Workup: Upon completion (monitored by TLC), dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 5-phenylisoxazole.
Caption: Workflow for 1,3-dipolar cycloaddition synthesis.
Comparison of Synthetic Methodologies
The choice between these primary synthetic routes is a critical decision in experimental design.
| Feature | Method A: Chalcone Route | Method B: 1,3-Dipolar Cycloaddition |
| Steps | Two distinct steps (synthesis and cyclization) | Typically a one-pot reaction |
| Regioselectivity | Generally yields a single regioisomer | Excellent regiocontrol, predictable by FMO theory |
| Conditions | Often requires strong base and heat | Can often be performed at room temperature |
| Substrate Scope | Broad for aromatic aldehydes/ketones | Very broad for alkynes and aldoximes |
| Key Advantage | Utilizes simple, classical reactions | High efficiency and elegance |
| Potential Issue | Intermediate isolation may lower overall yield | In situ generation must be carefully controlled |
Chapter 3: The 5-Phenylisoxazole Scaffold in Drug Discovery
The unique structural and electronic features of the 5-phenylisoxazole core have made it a highly sought-after component in the design of therapeutic agents across numerous disease areas.[1][11][12] The isoxazole ring is metabolically robust and can act as a bioisostere for other functional groups like esters or amides, while the phenyl group provides a key anchor for binding to protein targets via hydrophobic and π-stacking interactions.
A number of commercially successful drugs incorporate the isoxazole moiety, highlighting its importance.[4] Examples include the COX-2 inhibitor Valdecoxib, the antibiotic Oxacillin, and the anticonvulsant Zonisamide.[4] Research has demonstrated that derivatives of 5-phenylisoxazole exhibit a wide spectrum of pharmacological activities.
| Compound Class / Example | Biological Target | Therapeutic Application |
| Valdecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic[4][10] |
| Isoxazole-Piperazine Hybrids | Multiple (e.g., Akt, p53 pathways) | Anticancer[13] |
| 5-Phenylisoxazole-3-carboxylic acids | Xanthine Oxidase | Gout Treatment[14] |
| 3-(diethylamino)-5-phenylisoxazoles | Rhinovirus Capsid | Antiviral (Rhinovirus)[15] |
Mechanism of Action Spotlight: COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The 5-phenylisoxazole scaffold has been instrumental in developing selective COX-2 inhibitors. These drugs block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain, while sparing the related COX-1 enzyme that is important for gastric protection.
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A Theoretical and Computational Guide to the Structural Elaboration of 5-Phenylisoxazole-3-carbonyl chloride
Abstract: 5-Phenylisoxazole-3-carbonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds.[1] A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical methods. We will delve into the application of Density Functional Theory (DFT) to elucidate its structural parameters, vibrational signatures, and electronic characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper molecular understanding.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[2] This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[3][4] Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][5] The specific compound of interest, this compound, serves as a versatile building block for creating more complex molecules with potential therapeutic applications.[1]
Theoretical studies, particularly those employing quantum mechanics, offer a powerful lens through which we can examine molecules at the atomic level. These in silico methods allow us to predict and understand molecular properties that can be challenging or time-consuming to measure experimentally. This guide will walk through the essential computational techniques for characterizing this compound.
Computational Methodology: The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method that has become a workhorse in computational chemistry for studying the electronic structure of molecules.[6] It provides a favorable balance between accuracy and computational cost, making it well-suited for molecules of pharmaceutical interest.[7]
Foundational Choices: Functional and Basis Set
The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, often yielding results that are in good agreement with experimental data.[6][8]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for this type of analysis. It is a triple-split valence basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively.[7][9] This combination provides the necessary flexibility to accurately describe the electron distribution in a molecule containing heteroatoms and pi-systems.
Step-by-Step Protocol for DFT Calculations
The following protocol outlines the typical workflow for performing DFT calculations on this compound using a quantum chemistry software package like Gaussian.
-
Structure Input: The initial 3D structure of this compound is built using a molecular editor and imported into the software.
-
Geometry Optimization: The molecule's geometry is optimized to find its most stable, lowest-energy conformation. This is a crucial step, as all subsequent property calculations depend on an accurate structure.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Property Calculations: Single-point energy calculations are then carried out on the optimized structure to determine various electronic properties.
Structural and Vibrational Insights
Optimized Molecular Geometry
The geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography of similar compounds to validate the computational model.
| Parameter | Description |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, N-O). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-N-O). |
| Dihedral Angles | The rotational angle between two planes defined by four atoms. |
A summary of key predicted structural parameters for this compound.
Vibrational Analysis: The Theoretical Infrared Spectrum
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsion. The theoretical spectrum can aid in the interpretation of experimental IR data.[10] It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.[11]
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[12]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): This is an indicator of chemical stability. A larger energy gap suggests higher stability and lower chemical reactivity.[13][14]
The spatial distribution of the HOMO and LUMO provides a visual map of the molecule's reactive sites.[15]
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the surface of a molecule.[16] It helps in identifying the electrophilic and nucleophilic sites.[17][18]
-
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are attractive to electrophiles.
-
Blue Regions: Indicate areas of positive electrostatic potential, poor in electrons, and are attractive to nucleophiles.
-
Green/Yellow Regions: Represent areas of neutral or intermediate potential.[17]
For this compound, the MEP map would likely show a negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen, and a positive potential around the hydrogen atoms.[18][19]
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule.[20] It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals.[21] The stabilization energy (E(2)) associated with these interactions quantifies their strength.[21] This analysis can reveal important hyperconjugative interactions that contribute to the molecule's stability.[13][14]
Visualizing Computational Workflows
To better illustrate the process of theoretical analysis, the following diagrams created using Graphviz are provided.
Caption: Workflow for the theoretical analysis of this compound.
Caption: Interdependence of computational analyses.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing DFT calculations, researchers can gain deep insights into the structural, vibrational, and electronic properties of this important synthetic intermediate. The understanding derived from these computational studies can significantly contribute to the rational design and development of novel isoxazole-based therapeutic agents. The methodologies described herein are broadly applicable to a wide range of organic molecules, providing a powerful toolkit for modern drug discovery.
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An In-depth Technical Guide to the Physical Properties of 5-Phenylisoxazole-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylisoxazole-3-carbonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a phenyl-substituted isoxazole ring and a reactive acyl chloride group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The acyl chloride provides a reactive handle for amide and ester formation, allowing for the facile introduction of the 5-phenylisoxazole scaffold into lead compounds.
A thorough understanding of the fundamental physical properties of this reagent, such as its melting and boiling points, is paramount for its safe handling, storage, and effective use in synthetic protocols. These parameters dictate the conditions required for purification, reaction setup, and isolation of products, directly impacting the efficiency and reproducibility of chemical transformations. This guide provides a detailed overview of the known physical properties of this compound, the methodologies for their determination, and their practical implications in a research and development setting.
Core Physical Properties
The physical state and thermal stability of a chemical reagent are critical parameters that inform its practical application. For this compound, these properties are summarized below.
| Physical Property | Value | Source |
| Melting Point | 86 °C | Echemi[1] |
| Boiling Point | 370.2 ± 30.0 °C (Predicted) | Echemi[1] |
| Molecular Formula | C10H6ClNO2 | Echemi[1] |
| Molecular Weight | 207.61 g/mol | Echemi[1] |
| Density | 1.321 ± 0.06 g/cm³ | Echemi[1] |
The reported melting point of 86 °C indicates that this compound is a solid at room temperature, which simplifies its handling and weighing compared to a liquid reagent.[1] The boiling point is a predicted value, suggesting that experimental determination may be challenging due to the compound's potential for thermal decomposition at elevated temperatures.[1] Acyl chlorides are known to be thermally labile, and distillation, if required, should be conducted under high vacuum to minimize the temperature.
Experimental Determination of Physical Properties
The accurate determination of melting and boiling points is fundamental to the characterization of a chemical compound. The following protocols outline standard methodologies for these measurements.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically < 1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Step-by-Step Protocol using a Melting Point Apparatus:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating Ramp: The temperature is increased at a controlled rate. A rapid ramp can be used for an initial approximate determination, followed by a slower ramp (1-2 °C per minute) for a precise measurement.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first liquid droplet appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the end of the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.
Step-by-Step Protocol for Distillation:
-
Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer placed correctly to measure the temperature of the vapor.
-
Sample Introduction: The sample of this compound is placed in the distillation flask with boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the given pressure. For high-boiling or sensitive compounds, a vacuum distillation setup is used.
Structural Insights and Implications for Drug Development
The physical properties of this compound are a direct consequence of its molecular structure.
Sources
A Technical Guide to the Solubility of 5-Phenylisoxazole-3-carbonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in the Application of 5-Phenylisoxazole-3-carbonyl chloride
This compound is a key building block in medicinal chemistry and drug discovery, serving as a reactive intermediate for the synthesis of a variety of pharmacologically active compounds. The isoxazole ring system is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. The utility of this compound in these synthetic endeavors is fundamentally linked to its solubility in organic solvents. Proper solvent selection is paramount for achieving optimal reaction kinetics, simplifying purification processes, and enabling formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a framework for its effective use in a research and development setting.
Theoretical Principles of Solubility: A Molecular Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1] The molecular structure of this compound, with its combination of a polar isoxazole ring, a nonpolar phenyl group, and a highly reactive acyl chloride functional group, results in a nuanced solubility profile.
The presence of the phenyl group contributes to the molecule's nonpolar character, suggesting solubility in aromatic and nonpolar solvents. Conversely, the isoxazole ring, with its heteroatoms, introduces polarity. The dominant feature, however, is the acyl chloride group. Acyl chlorides are highly reactive derivatives of carboxylic acids and are known to be soluble in a range of aprotic organic solvents.[2] It is crucial to note that acyl chlorides react vigorously with protic solvents such as water, alcohols, and primary or secondary amines.[3][4] This reactivity precludes the determination of simple solubility in these media and necessitates the use of inert, aprotic solvents for any application.
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | High | These solvents can solvate the polar isoxazole ring and the carbonyl group without reacting with the acyl chloride. |
| Aromatic | Toluene, Benzene, Xylene | High | The nonpolar phenyl group of the solute interacts favorably with the aromatic rings of the solvent. |
| Ethers | Diethyl ether | Medium to High | Ethers are relatively nonpolar and aprotic, making them suitable for dissolving acyl chlorides.[5][6] |
| Halogenated Alkanes | Carbon tetrachloride | Medium | Similar to other halogenated solvents, these are inert and can dissolve the compound. |
| Protic | Water, Alcohols (e.g., Methanol, Ethanol), Primary/Secondary Amines | Insoluble & Reactive | These solvents will react with the acyl chloride in a nucleophilic acyl substitution reaction, leading to decomposition of the starting material.[3][7] |
| Nonpolar | Hexane, Pentane | Low | While the phenyl group has some nonpolar character, the overall polarity of the molecule will likely limit its solubility in highly nonpolar alkanes. |
Experimental Determination of Solubility: A Protocol for a Reactive Intermediate
Given the reactive nature of this compound, a carefully designed experimental protocol is required to determine its solubility in a safe and accurate manner. The following step-by-step methodology is recommended.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times. Acyl chlorides are lachrymatory (cause tearing) and can release corrosive HCl gas upon contact with moisture.[2]
-
Wear appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemically resistant gloves.
-
Use anhydrous solvents and glassware. All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) before use. Solvents should be freshly distilled from an appropriate drying agent.
Experimental Workflow:
Detailed Steps:
-
Preparation:
-
Thoroughly clean and oven-dry all necessary glassware (e.g., vials with screw caps, spatulas, graduated cylinders).
-
Cool the glassware to room temperature in a desiccator or under a stream of inert gas.
-
Prepare a stock of the desired anhydrous organic solvent.
-
-
Solubility Measurement:
-
In a fume hood, add a precise volume (e.g., 1.0 mL) of the anhydrous solvent to a pre-weighed, dry vial.
-
Accurately weigh a small amount of this compound and add it to the vial.
-
Securely cap the vial and agitate the mixture using a vortex mixer or magnetic stirrer at a constant temperature (e.g., 25 °C) until the solid is fully dissolved.
-
Continue adding small, weighed increments of the compound, ensuring complete dissolution after each addition.
-
The endpoint is reached when a small amount of solid material remains undissolved after a prolonged period of agitation (e.g., 30 minutes).
-
-
Calculation:
-
Determine the total mass of the compound that was added to the known volume of solvent to achieve a saturated solution.
-
Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or molarity).
-
-
Validation:
-
Repeat the experiment at least twice to ensure the reproducibility of the results.
-
If possible, use an analytical technique such as HPLC to confirm the concentration of the dissolved compound in a filtered, saturated solution.
-
Implications for Drug Discovery and Development
A thorough understanding of the solubility of this compound is crucial for its effective application in a drug discovery pipeline.
-
Reaction Chemistry: The choice of solvent directly impacts reaction rates and yields. A solvent in which the acyl chloride is highly soluble will facilitate homogeneous reaction conditions, leading to more efficient and predictable outcomes. The use of solvents like THF or DCM is common for reactions involving this type of intermediate.
-
Purification: Knowledge of solubility is essential for developing effective purification strategies. For instance, if the desired product is less soluble in a particular solvent than the starting material or byproducts, crystallization can be employed. Conversely, if the impurities are less soluble, they can be removed by filtration.
-
Formulation: While this compound is a reactive intermediate and not typically formulated into a final drug product, the solubility characteristics of its derivatives are of utmost importance. Understanding the contribution of the 5-phenylisoxazole moiety to the overall solubility of the final molecule can aid in the design of compounds with improved pharmacokinetic properties.
Conclusion
This compound is a valuable reagent in synthetic organic and medicinal chemistry. While its high reactivity, particularly with protic solvents, presents challenges, a solid understanding of its solubility in aprotic organic solvents is key to its successful utilization. By applying the theoretical principles outlined in this guide and employing rigorous experimental techniques, researchers can confidently select appropriate solvent systems to optimize their synthetic routes and advance their drug discovery programs. The predicted high solubility in aprotic polar and aromatic solvents provides a strong starting point for any experimental work involving this versatile building block.
References
-
Diphenylchloromethane acyl chloride - Solubility of Things. (n.d.). Retrieved from [Link]
-
Formation of Acid Chlorides - BYJU'S. (n.d.). Retrieved from [Link]
-
Acyl chloride - Sciencemadness Wiki. (2025, August 3). Retrieved from [Link]
-
Properties of Acyl Halides - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
solubility of carbonyl compounds and acyl chlorides - The Student Room. (2023, January 23). Retrieved from [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. (2025, June 23). Retrieved from [Link]
-
an introduction to acyl chlorides (acid chlorides) - Chemguide. (n.d.). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Predicting Solubility - Rowan Scientific. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (2022, December 29). Retrieved from [Link]
-
5-Methyl-3-phenylisoxazole-4-carbonyl chloride - ChemBK. (2024, April 9). Retrieved from [Link]
-
Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020, December 24). Retrieved from [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
Video: Determining the Solubility Rules of Ionic Compounds - JoVE. (2015, June 15). Retrieved from [Link]
-
Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach - IEEE Xplore. (n.d.). Retrieved from [Link]
-
5-Chlorocarbonylphthalide | C9H5ClO3 | CID 9815555 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Drying agents for Acyl halides : r/OrganicChemistry - Reddit. (2023, March 14). Retrieved from [Link]
-
10.19: Solubility and Molecular Structure - Chemistry LibreTexts. (2023, July 15). Retrieved from [Link]
-
Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Amides using 5-Phenylisoxazole-3-carbonyl chloride
Introduction
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. The synthesis of N-substituted amides from activated carboxylic acid derivatives is, therefore, a reaction of paramount importance. Among the various methods available for amide bond formation, the use of acyl chlorides stands out for its efficiency and broad applicability.[1][2] This guide provides a detailed exploration of the synthesis of amides utilizing 5-Phenylisoxazole-3-carbonyl chloride, a versatile reagent for introducing the 5-phenylisoxazole moiety into molecular architectures. This heterocyclic motif is of significant interest in drug discovery, with derivatives exhibiting a range of biological activities, including the inhibition of enzymes like xanthine oxidase.[3][4]
This document is intended for researchers, scientists, and professionals in drug development. It offers a deep dive into the underlying reaction mechanism, provides meticulously detailed protocols for the preparation of the acyl chloride and its subsequent conversion to amides, and addresses critical safety and handling considerations.
Mechanistic Insights: The Nucleophilic Acyl Substitution
The reaction between this compound and a primary or secondary amine to form an amide is a classic example of nucleophilic acyl substitution. The reaction proceeds via a well-established addition-elimination mechanism.[1]
The Causality Behind the Mechanism:
-
Activation of the Carbonyl Group: The electron-withdrawing nature of both the chlorine atom and the adjacent oxygen atom polarizes the carbonyl group of the acyl chloride, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial attack is the "addition" phase of the mechanism.
-
Formation of the Tetrahedral Intermediate: The addition of the amine to the carbonyl group results in the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl oxygen carries a negative charge, and the nitrogen atom of the attacking amine bears a positive charge.
-
Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses to reform the carbon-oxygen double bond. This is the "elimination" phase. The chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This is a crucial step, as the reaction generates one equivalent of hydrogen chloride (HCl) for every equivalent of amide formed. To drive the reaction to completion and prevent the protonation of the starting amine, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (such as triethylamine or pyridine) are required. The base neutralizes the HCl, forming a salt (e.g., triethylammonium chloride).
Visualizing the Reaction Pathway
The following diagram illustrates the nucleophilic addition-elimination mechanism for the synthesis of an N-substituted 5-phenylisoxazole-3-carboxamide.
Sources
Application Note & Protocol: Esterification of Alcohols with 5-Phenylisoxazole-3-carbonyl Chloride
Introduction: Significance and Application
5-Phenylisoxazole-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2] These compounds are recognized for a wide range of biological activities, including the inhibition of xanthine oxidase, an enzyme implicated in conditions like gout and hyperuricemia.[1][3] The ester derivatives, in particular, are crucial intermediates for the synthesis of more complex molecules and for modulating the pharmacokinetic properties of parent drug candidates.
The conversion of the carboxylic acid to 5-phenylisoxazole-3-carbonyl chloride provides a highly reactive acylating agent.[4] Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, to form esters.[5] This high reactivity allows for esterification under mild conditions, often at room temperature, providing a significant advantage over methods like Fischer esterification which require acid catalysis and elevated temperatures.[6] This application note provides a detailed, field-proven protocol for the efficient esterification of various alcohols using this compound, explaining the rationale behind key procedural steps to ensure robust and reproducible outcomes.
The Chemistry: Mechanism and Rationale
The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism.[7][8] This pathway is a cornerstone of organic synthesis and understanding its nuances is critical for optimizing the reaction.
The Nucleophilic Addition-Elimination Mechanism
The reaction is a two-stage process:
-
Nucleophilic Addition: The alcohol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. The lone pair of electrons on the alcohol's oxygen atom forms a new bond with the carbonyl carbon, causing the pi bond of the carbonyl group to break and the electrons to move to the oxygen atom. This results in the formation of a transient tetrahedral intermediate.[8][9]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.[10][11]
A non-nucleophilic base, such as pyridine or triethylamine, is typically included in the reaction mixture. Its primary role is to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct.[12][6] This is crucial for two reasons: it prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and it drives the reaction equilibrium towards the product side.
Comprehensive Experimental Protocol
This protocol is designed to be a robust starting point for the esterification of primary, secondary, and phenolic alcohols.
Materials and Reagents
-
This compound
-
Alcohol (substrate of choice)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N), freshly distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Synthesis Protocol
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 equivalent).
-
Dissolve the alcohol in a suitable anhydrous solvent (e.g., DCM or THF) at a concentration of approximately 0.1–0.5 M.
-
Cool the solution to 0 °C using an ice-water bath. This is particularly important for highly reactive alcohols to control the exothermicity of the reaction.[6]
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.1–1.5 equivalents), dropwise to the stirred solution.
Addition of Acyl Chloride: 5. In a separate, dry vessel, dissolve this compound (1.0–1.2 equivalents) in a minimal amount of the same anhydrous solvent. 6. Add the acyl chloride solution dropwise to the cooled, stirred solution of the alcohol and base over 5-10 minutes. Rationale: Slow addition helps to control the reaction rate and minimize potential side reactions.
Reaction Monitoring: 7. Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
Work-up and Purification: 8. Upon completion, quench the reaction by the slow addition of water. 9. Transfer the mixture to a separatory funnel and dilute with additional solvent (e.g., DCM). 10. Wash the organic layer sequentially with:
- 1 M HCl (to remove excess pyridine or triethylamine)
- Saturated aqueous NaHCO₃ (to remove any remaining HCl and unreacted starting acid)
- Brine (to remove residual water)
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
- The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure ester.
Workflow Visualization
The following diagram illustrates the general workflow for the esterification protocol.
Caption: General workflow for the esterification protocol.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters that can be adapted for various alcohol substrates.
| Parameter | Primary Alcohols (e.g., Ethanol) | Secondary Alcohols (e.g., Isopropanol) | Phenols (e.g., Phenol) |
| Stoichiometry (Alcohol:Acyl Chloride:Base) | 1.0 : 1.1 : 1.2 | 1.0 : 1.2 : 1.5 | 1.0 : 1.2 : 1.5 |
| Solvent | Anhydrous DCM | Anhydrous THF or DCM | Anhydrous DCM |
| Temperature | 0 °C to RT | 0 °C to RT (may require gentle heating) | 0 °C to RT |
| Reaction Time | 1 - 2 hours | 2 - 6 hours | 2 - 4 hours |
| Typical Yield | > 90% | 75 - 90% | 80 - 95% |
Causality behind Parameter Choices:
-
Stoichiometry: A slight excess of the acyl chloride and base is used to ensure complete consumption of the potentially more valuable alcohol substrate. For less reactive secondary alcohols and phenols, a larger excess may be beneficial.
-
Solvent: Anhydrous aprotic solvents like DCM and THF are ideal as they are unreactive towards the acyl chloride and effectively dissolve the reagents.
-
Temperature and Time: Primary alcohols are generally more reactive and require shorter reaction times. Sterically hindered secondary alcohols and less nucleophilic phenols may require longer reaction times or gentle warming to proceed to completion.
Safety and Handling Precautions
-
This compound is moisture-sensitive and corrosive. It should be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
-
The reaction generates hydrogen chloride gas , which is corrosive and toxic. The use of a base to neutralize it is essential, and the reaction should be performed in a well-ventilated fume hood.
-
Pyridine and triethylamine are flammable and have strong odors. Handle with care in a fume hood.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or gently heat the mixture.- Use a slight excess of the acyl chloride.- Ensure the base is of high purity and sufficient quantity. |
| Degradation of product | - Perform the reaction at a lower temperature.- Minimize the time of the aqueous work-up, especially if the ester is prone to hydrolysis. | |
| Impure Product | Presence of unreacted starting material | - Optimize stoichiometry.- Ensure efficient washing during work-up to remove unreacted acid and base. |
| Side reactions | - Ensure all reagents and solvents are anhydrous.- Maintain a low temperature during the addition of the acyl chloride. |
Conclusion
The reaction of this compound with alcohols provides a highly efficient and versatile method for the synthesis of the corresponding esters. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired products. This protocol offers a reliable and scalable procedure for accessing a wide range of 5-phenylisoxazole-3-carboxylic acid esters, which are valuable compounds in the fields of drug discovery and materials science.
References
- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.
- Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Save My Exams.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
- reaction between acyl chlorides and alcohols - addition / elimin
- esterification - alcohols and carboxylic acids. Chemguide.
- synthesis of esters
- 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8. ChemicalBook.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Clean and Efficient Synthesis of Isoxazole Deriv
- The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. NINGBO INNO PHARMCHEM CO.,LTD.
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
- How to hydrolyze ester in presence of isoxazole moiety?
- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Esterification using Acid Chloride and Alcohol. YouTube.
- 5-Phenylisoxazole-3-carboxylic acid 97 14441-90-8. Sigma-Aldrich.
- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. NIH.
- Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing.
- Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide). YouTube.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
- Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.
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- 1. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. youtube.com [youtube.com]
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- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: A Detailed Guide to the Acylation of Amines with 5-Phenylisoxazole-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 5-Phenylisoxazole-3-carboxamides in Medicinal Chemistry
The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including acting as inhibitors of enzymes such as xanthine oxidase, which is implicated in gout.[1] The synthesis of 5-phenylisoxazole-3-carboxamides, through the acylation of amines with 5-phenylisoxazole-3-carbonyl chloride, is a pivotal reaction for generating libraries of diverse molecules for drug discovery programs. This application note provides a comprehensive guide to this synthetic transformation, detailing the underlying chemistry, offering step-by-step protocols, and discussing critical experimental considerations.
Mechanistic Insights: The Nucleophilic Acyl Substitution Reaction
The acylation of an amine with an acyl chloride, such as this compound, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Workflow Overview
The overall experimental process can be visualized as a two-stage process: the preparation of the acyl chloride from the corresponding carboxylic acid, followed by the acylation of the target amine.
Caption: A schematic overview of the two-stage process for the synthesis of 5-phenylisoxazole-3-carboxamides.
Part 1: Synthesis of this compound
This protocol details the conversion of 5-phenylisoxazole-3-carboxylic acid to its highly reactive acyl chloride derivative.
Materials and Equipment:
-
5-Phenylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF (1-2 drops).
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. This should be performed in a well-ventilated fume hood as the reaction generates corrosive HCl and SO₂ gases.[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-110°C depending on the solvent) and maintain for 2-3 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be used directly in the next step without further purification.[2] For higher purity, distillation under high vacuum can be performed.
Part 2: General Procedure for the Acylation of Amines
This section provides a detailed, step-by-step methodology for the reaction of this compound with primary and secondary amines to form the corresponding amides.
Materials and Equipment:
-
This compound
-
Primary or secondary amine (e.g., aniline, diethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Protocol 2: Acylation of a Primary Aromatic Amine (Aniline)
-
Reaction Setup: Dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled amine solution. Maintain vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-phenyl-5-phenylisoxazole-3-carboxamide.
Protocol 3: Acylation of a Secondary Aliphatic Amine (Diethylamine)
-
Reaction Setup: In a round-bottom flask, dissolve diethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the stirred amine solution.
-
Reaction: Let the reaction mixture gradually warm to room temperature and continue stirring for 2-6 hours, monitoring by TLC.
-
Workup: After the reaction is complete, add water to the mixture. Extract the product with ethyl acetate. Wash the combined organic extracts with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic phase with anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude N,N-diethyl-5-phenylisoxazole-3-carboxamide.
Data Presentation: Key Reaction Parameters
| Amine Type | Example Amine | Stoichiometry (Amine:Acyl Chloride:Base) | Solvent | Temperature | Reaction Time (Typical) |
| Primary Aromatic | Aniline | 1.0 : 1.1 : 1.5 | DCM | 0°C to RT | 4-12 hours |
| Secondary Aliphatic | Diethylamine | 1.0 : 1.1 : 1.5 | THF | 0°C to RT | 2-6 hours |
| Primary Aliphatic | Benzylamine | 1.0 : 1.1 : 1.5 | DCM | 0°C to RT | 2-6 hours |
| Substituted Aniline | 4-Fluoroaniline | 1.0 : 1.1 : 1.5 | DCM | 0°C to RT | 6-16 hours |
Purification and Characterization
The crude amide products can be purified by either recrystallization or column chromatography.
-
Recrystallization: This is a highly effective method for purifying solid products.[3] A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen where the amide has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method of purification. A solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
Characterization: The purified 5-phenylisoxazole-3-carboxamides can be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product. The proton on the isoxazole ring typically appears as a singlet in the aromatic region of the ¹H NMR spectrum.[4]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹).
Safety Precautions
-
Acyl Chlorides: this compound, like other acyl chlorides, is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood.
-
Solvents and Reagents: Handle all organic solvents and reagents with care, following standard laboratory safety procedures.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive acyl chloride (hydrolyzed) | Ensure all glassware is dry and use anhydrous solvents. Prepare the acyl chloride fresh before use. |
| Low reactivity of the amine | For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a higher reaction temperature. | |
| Formation of side products | Reaction with moisture | Maintain anhydrous conditions throughout the reaction. |
| Diacylation of primary amines | Use a slight excess of the amine and add the acyl chloride slowly to the amine solution. | |
| Difficulty in purification | Product and starting material have similar polarity | Optimize the solvent system for column chromatography or try a different recrystallization solvent. |
References
-
Organic Syntheses, Coll. Vol. 1, p.76 (1941); Vol. 2, p.27 (1922). (Link: [Link])
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Link: [Link])
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Link: [Link])
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. UCLA Chemistry and Biochemistry. (Link: [Link])
-
Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European journal of medicinal chemistry, 45(6), 2663–2670. (Link: [Link])
-
Supporting Information for: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via a Three-Component Reaction of Aldehydes, Hydroxylamine, and Alkynes. The Journal of Organic Chemistry. (Link: [Link])
Sources
Application Notes & Protocols: The Strategic Use of 5-Phenylisoxazole-3-carbonyl chloride in the Synthesis of Next-Generation Agrochemicals
Introduction: The Isoxazole Scaffold in Modern Crop Protection
The isoxazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and ability to act as a versatile scaffold for a wide range of biologically active molecules.[1][2][3][4] Derivatives of isoxazole have demonstrated potent fungicidal, herbicidal, and insecticidal activities, making them critical tools for ensuring global food security.[2][5][6][7] The inherent reactivity of the 5-phenylisoxazole-3-carbonyl chloride intermediate makes it an exceptionally valuable building block, enabling the efficient and modular synthesis of complex isoxazole-containing agrochemicals.[8] This document provides a detailed guide for researchers on the synthesis and application of this key intermediate, with a focus on the preparation of isoxazole carboxamide fungicides.
The power of this compound lies in the highly reactive acyl chloride functional group. This group serves as an excellent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, most notably amines, to form stable amide bonds. This reactivity is the lynchpin for creating diverse libraries of candidate molecules for screening and optimization of biological activity.
Part 1: Synthesis of the Core Intermediate: this compound
The journey to potent agrochemicals begins with the reliable synthesis of the core building block. The preparation of this compound is a two-step process, starting from the corresponding carboxylic acid.
Workflow for Intermediate Synthesis
Caption: Overall workflow for the two-step synthesis of this compound.
Protocol 1: Synthesis of 5-Phenylisoxazole-3-carboxylic acid
This protocol is based on the classical cyclocondensation reaction to form the isoxazole ring, followed by hydrolysis of the resulting ester.
Rationale: The reaction between a 1,3-dicarbonyl compound (in this case, a β-ketoester like ethyl benzoylacetate) and hydroxylamine is a robust and high-yielding method for constructing the isoxazole core. The subsequent saponification is a standard procedure to convert the stable ester intermediate into the required carboxylic acid.
Materials:
-
Ethyl benzoylacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.1 eq.) to the stirred solution. A precipitate of NaCl will form.
-
β-Ketoester Addition: Slowly add ethyl benzoylacetate (1.0 eq.) to the reaction mixture.
-
Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Ester Isolation): Cool the reaction to room temperature. Filter off the inorganic salts. Evaporate the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ethyl 5-phenylisoxazole-3-carboxylate.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution. Stir at room temperature or gently heat (e.g., 50 °C) for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).[5]
-
Acidification: Cool the mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. A precipitate of 5-phenylisoxazole-3-carboxylic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Compound | Molecular Weight | CAS Number | Typical Yield | Melting Point |
| 5-Phenylisoxazole-3-carboxylic acid | 189.17 g/mol | 14441-90-8 | 85-95% | 160-164 °C (lit.) |
Protocol 2: Synthesis of this compound
This step converts the carboxylic acid into the highly reactive acyl chloride, the key intermediate for subsequent derivatization.
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which helps to drive the reaction to completion. The use of a catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent. An alternative, milder reagent is oxalyl chloride.
Materials:
-
5-Phenylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or 1,2-Dichloroethane)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Safety Note: This reaction should be performed in a well-ventilated fume hood as it releases corrosive and toxic gases (HCl and SO₂). Thionyl chloride and the product are moisture-sensitive and corrosive.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a trap/scrubber) and a magnetic stirrer, add 5-phenylisoxazole-3-carboxylic acid (1.0 eq.) and anhydrous DCM or toluene.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq.) to the stirred mixture at room temperature. Gas evolution will be observed.
-
Reaction: Heat the mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) and maintain for 2-4 hours. The reaction can be monitored by carefully taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS. The reaction is complete when all the starting carboxylic acid has been consumed.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (a rotary evaporator connected to a suitable trap is recommended). The resulting crude this compound is often a solid or high-boiling oil and can be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.[10]
Part 2: Application in Agrochemical Synthesis - Isoxazole Carboxamides
The primary application of this compound in agrochemical R&D is the synthesis of amides. Isoxazole carboxamides are a well-established class of fungicides.[11] The reaction involves the straightforward nucleophilic acyl substitution of the carbonyl chloride with a primary or secondary amine.
General Reaction Scheme
Caption: Synthesis of Isoxazole Carboxamide Fungicides.
Protocol 3: General Procedure for Synthesis of N-Substituted-5-phenylisoxazole-3-carboxamides
This protocol provides a template for reacting the acyl chloride with a diverse range of amines to generate a library of potential fungicidal agents.
Rationale: The reaction between an acyl chloride and an amine is typically fast and high-yielding. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the reactant amine and driving the reaction to completion.
Materials:
-
This compound (crude from Protocol 2)
-
Selected primary or secondary amine (e.g., substituted anilines, benzylamines)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)
-
Aqueous workup solutions (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the selected amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-substituted-5-phenylisoxazole-3-carboxamide.
Expected Analytical Data (Hypothetical Example: N-benzyl-5-phenylisoxazole-3-carboxamide)
| Parameter | Expected Value / Observation |
| Appearance | White to off-white solid |
| Yield | 80-95% |
| ¹H NMR (CDCl₃) | Peaks corresponding to phenyl protons (~7.4-7.8 ppm), isoxazole proton (~6.8 ppm), benzyl protons (~4.6 ppm, d; ~7.3 ppm, m), and amide N-H proton (broad singlet) |
| ¹³C NMR (CDCl₃) | Peaks for carbonyl carbon (~160 ppm), isoxazole ring carbons, and aromatic/benzyl carbons. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ should match the observed value within ± 5 ppm. |
Conclusion and Outlook
This compound is a powerful and versatile intermediate for the synthesis of novel agrochemicals. The protocols outlined in this guide provide a robust framework for its preparation and subsequent derivatization into isoxazole carboxamides, a class of compounds with proven fungicidal activity.[11] The modular nature of the final amide synthesis step allows for the rapid generation of diverse chemical libraries, which is essential for the structure-activity relationship (SAR) studies that underpin modern agrochemical discovery. By leveraging these methods, researchers can efficiently explore the chemical space around the isoxazole scaffold to develop next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
- (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
- Oxazole and Isoxazole Chemistry in Crop Protection.
- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Chem-Impex.
- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | China | Manufacturer | Hebei Yanxi Chemical Co., Ltd. ChemicalBook.
- Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice.
- This compound. Echemi.
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- US6297198B1 - Isoxazole derivatives and their use as herbicides.
- 3-Methyl-5-phenylisoxazole-4-carbonyl chloride. CymitQuimica.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- A review of isoxazole biological activity and present synthetic techniques. Unknown Source.
- 5-Methylisoxazole-3-carbonyl chloride. BLD Pharm.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Unknown Source.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- Clean and Efficient Synthesis of Isoxazole Deriv
- A review of isoxazole biological activity and present synthetic techniques.
- 5-Phenylisoxazole-3-carboxylic acid 97 14441-90-8. Sigma-Aldrich.
- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
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- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Laboratory Scale Preparation of 5-Phenylisoxazole-3-carbonyl chloride
Introduction: The Significance of a Versatile Heterocyclic Building Block
5-Phenylisoxazole-3-carbonyl chloride is a highly reactive and valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive acyl chloride group attached to a stable phenylisoxazole core, makes it an excellent reagent for introducing this heterocyclic moiety into more complex molecules. The isoxazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
The precursor, 5-phenylisoxazole-3-carboxylic acid, and its derivatives have been investigated for their ability to inhibit xanthine oxidase, a key enzyme in the purine metabolic pathway implicated in conditions like gout and hyperuricemia.[1][2] The conversion of this relatively stable carboxylic acid into the highly reactive acyl chloride unlocks a vast potential for synthetic transformations, enabling the facile preparation of amides, esters, and other derivatives through nucleophilic acyl substitution.[3][4]
This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound from its corresponding carboxylic acid using thionyl chloride. It emphasizes the rationale behind procedural steps, critical safety measures, and methods for ensuring product integrity.
Synthetic Strategy and Mechanism
The most direct and efficient laboratory method for preparing acyl chlorides from carboxylic acids is treatment with a chlorinating agent.[5] While several reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can be used, thionyl chloride (SOCl₂) is often preferred for this transformation.
Causality of Reagent Choice: The primary advantage of using thionyl chloride is the nature of its byproducts. The reaction produces two gaseous compounds, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride product.[3][5][6] The reaction is typically performed under reflux to ensure it proceeds to completion.[7]
Reaction Mechanism: The conversion involves a nucleophilic acyl substitution pathway.
-
The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is expelled and subsequently deprotonates the hydroxyl group.
-
The intermediate then collapses, releasing gaseous sulfur dioxide and hydrogen chloride, to form the final acyl chloride product.[6][8]
Caption: Overall synthesis workflow.
Detailed Experimental Protocol
This protocol details the conversion of 5-Phenylisoxazole-3-carboxylic acid to this compound.
3.1. Materials and Equipment
| Reagents & Chemicals | Equipment |
| 5-Phenylisoxazole-3-carboxylic acid | 100 mL Two-neck round-bottom flask |
| Thionyl chloride (SOCl₂) | Reflux condenser with drying tube (CaCl₂ or Drierite) |
| Anhydrous Toluene (or Dichloromethane) | Magnetic stirrer and stir bar |
| Hexanes (for washing/recrystallization) | Heating mantle with temperature controller |
| Glass funnel | |
| Schlenk line or Nitrogen/Argon gas setup | |
| Rotary evaporator |
3.2. Step-by-Step Methodology
Rationale for Anhydrous Conditions: Thionyl chloride and the resulting acyl chloride product react violently with water.[9][10] All glassware must be thoroughly oven-dried or flame-dried under vacuum and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and ensure a high yield.
-
Setup: Assemble the oven-dried two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet adapter. Place a drying tube filled with calcium chloride on top of the condenser. Purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Charging the Flask: To the flask, add 5-Phenylisoxazole-3-carboxylic acid (e.g., 5.0 g, 26.4 mmol).
-
Solvent Addition: Add 25 mL of anhydrous toluene via syringe. Begin stirring to create a suspension.
-
Reagent Addition (CRITICAL STEP): In a fume hood, carefully and slowly add thionyl chloride (e.g., 3.85 mL, 52.8 mmol, 2.0 equivalents) to the stirred suspension at room temperature using a dropping funnel or syringe. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas.
-
Expert Insight: Using a 2-fold excess of thionyl chloride ensures the complete conversion of the carboxylic acid.
-
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) using a heating mantle. Maintain the reflux with vigorous stirring for 2-3 hours.
-
Self-Validation: The reaction progress can be visually monitored. The initial slurry of the carboxylic acid will dissolve as it is converted to the more soluble acyl chloride, and the evolution of gases will cease upon completion.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. (Caution: The vapors are corrosive; ensure the vacuum pump is protected with a suitable trap).
-
The crude product will remain as a solid or semi-solid residue.
-
-
Purification: The crude product is often of sufficient purity for subsequent reactions. If further purification is needed, the solid residue can be recrystallized from an anhydrous solvent like hexanes.
-
Triturate the crude solid with cold, dry hexanes.
-
Isolate the solid product by vacuum filtration in a moisture-free setup.
-
Wash the solid with a small amount of cold hexanes and dry under high vacuum.
-
Data Presentation and Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO₂ | [11] |
| Molecular Weight | 207.61 g/mol | [11] |
| Appearance | White to light yellow solid | [12] |
| Melting Point | 86 °C | [11] |
| Boiling Point | 370.2 ± 30.0 °C (Predicted) | [11] |
| Purity (Typical) | >97% | |
| Expected Yield | 85-95% |
Characterization Techniques:
-
Infrared (IR) Spectroscopy: Expect a strong C=O stretching band for the acyl chloride at approximately 1750-1800 cm⁻¹.
-
¹H NMR Spectroscopy: Confirm the presence of the phenyl and isoxazole protons with the expected chemical shifts and integration.
-
¹³C NMR Spectroscopy: Verify the number of unique carbons and the presence of the acyl chloride carbonyl carbon.
Mandatory Safety Precautions
A thorough understanding and strict adherence to safety protocols are paramount when working with the reagents and products in this synthesis.
Caption: Key safety considerations for the synthesis.
-
General Handling: This entire procedure must be performed inside a well-ventilated chemical fume hood.[9][13]
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive to skin, eyes, and mucous membranes.[10] Inhalation can cause pulmonary edema, and contact with water releases toxic gases (SO₂ and HCl).[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a full face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene, PVC).[10][14] Do not wear contact lenses.[14]
-
Spills: Neutralize small spills with sodium bicarbonate or a similar solid absorbent.
-
-
This compound (Product): As an acyl chloride, the product is corrosive and moisture-sensitive. It should be handled with the same level of care as the starting reagents.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][13] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.
-
References
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Hazard Summary: Thionyl Chloride. NJ.gov. [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
-
Thionyl chloride Product Safety Assessment. Lanxess. [Link]
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Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]
-
5-Methyl-3-phenylisoxazole-4-carbonyl chloride. ChemBK. [Link]
-
The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
5-Methyl-3-phenylisoxazole-4-carbonyl Chloride CAS 16883-16-2. BIOSYNCE. [Link]
-
5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Chemdad Co., Ltd. [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]
-
Supporting Information: Synthesis of 3,5-Disubstituted Isoxazoles from Enone Oximes. Thieme. [Link]
-
5-Methyl-3-phenylisoxazole-4-carbonyl chloride. HENAN SUNLAKE ENTERPRISE CORPORATION. [Link]
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The 5-Phenylisoxazole Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Versatility of a Heterocyclic Core
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means it can serve as a foundational structure for developing ligands for a diverse range of biological targets. Among its many variations, the 5-phenylisoxazole moiety is particularly noteworthy. The presence of the phenyl group at the 5-position provides a crucial anchor for molecular recognition and a versatile point for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the applications of 5-phenylisoxazole derivatives in drug design, complete with detailed protocols for their synthesis and biological evaluation.
I. Anti-inflammatory Applications: Targeting the Arachidonic Acid Cascade
A prominent application of the 5-phenylisoxazole scaffold is in the development of potent anti-inflammatory agents. A key mechanism in this area is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Mechanism of Action: Selective COX-2 Inhibition
Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[2] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric lining, and COX-2, which is induced at sites of inflammation.[3] Selective inhibition of COX-2 over COX-1 is a key strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[3]
The 5-phenylisoxazole scaffold has been successfully incorporated into selective COX-2 inhibitors. A prime example is Valdecoxib , the active metabolite of the prodrug Parecoxib .[2][4][5] Valdecoxib's structure, featuring a 3,4-diphenylisoxazole core (a close relative of the 5-phenylisoxazole), allows it to fit snugly into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandin precursors.[5]
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Valdecoxib, an active metabolite with a phenylisoxazole core, selectively inhibits the COX-2 enzyme, blocking the inflammatory cascade.
Protocol: Carrageenan-Induced Paw Edema Assay in Rodents
This in vivo assay is a standard method for evaluating acute inflammation and screening potential anti-inflammatory drugs.[6][7]
Principle: Subcutaneous injection of carrageenan into a rodent's paw induces a reproducible inflammatory response characterized by edema (swelling).[7][8] The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.[8]
Materials:
-
Male Wistar rats or Swiss albino mice (as per institutional guidelines).
-
1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline.
-
Test compound (5-phenylisoxazole derivative) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference drug (e.g., Indomethacin, 5 mg/kg).
-
Plethysmometer or digital calipers.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control.
-
Group II: Reference drug (Indomethacin).
-
Group III, IV, V, etc.: Test compound at different doses.
-
-
Dosing: Administer the vehicle, reference drug, or test compound intraperitoneally or orally 30-60 minutes before carrageenan injection.[8][9]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of each animal.[9]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[9]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at 0 hr.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
II. Immunomodulatory and Anti-proliferative Applications
Beyond direct anti-inflammatory action, 5-phenylisoxazole derivatives have shown significant promise as immunomodulatory and anti-proliferative agents, with applications in autoimmune diseases and oncology.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A key mechanism in this context is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[10][11] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines for DNA and RNA synthesis and are thus highly dependent on this pathway.[10][11]
Leflunomide , an isoxazole-based drug, is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide .[10][12] Teriflunomide, which contains the isoxazole ring opened into a cyano-enol, effectively inhibits DHODH.[10] This leads to a depletion of the pyrimidine pool, causing cell cycle arrest at the G1 phase and inhibiting the proliferation of pathogenic T and B lymphocytes.[10][11][13] This mechanism underpins its efficacy in treating rheumatoid arthritis.[11]
Signaling Pathway: DHODH Inhibition and Cell Cycle Arrest
Caption: Teriflunomide inhibits DHODH, depleting pyrimidines and causing G1 cell cycle arrest in rapidly dividing cells.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It is widely used to screen for the anti-proliferative effects of new drug candidates.[16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[17]
Materials:
-
Cancer cell line of interest (e.g., PC3 for prostate cancer, Jurkat for T-cell leukemia).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom sterile culture plates.
-
Test compound (5-phenylisoxazole derivative) dissolved in DMSO.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.[14] Incubate for 3-4 hours at 37°C.[14][16]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[14]
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] x 100.
-
Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
III. Enzyme Inhibition: Expanding the Therapeutic Landscape
The versatility of the 5-phenylisoxazole scaffold extends to the inhibition of various other enzymes implicated in disease, including xanthine oxidase and histone deacetylases (HDACs).
A. Xanthine Oxidase (XO) Inhibition for Gout Management
Mechanism: Gout is a form of inflammatory arthritis caused by hyperuricemia—an excess of uric acid in the blood.[18] Xanthine oxidase is the key enzyme in purine metabolism that catalyzes the final two steps leading to uric acid formation.[1][18][19] 5-Phenylisoxazole derivatives have been designed as non-purine inhibitors of xanthine oxidase, blocking its active site and thereby reducing uric acid production.[10][20]
Protocol: In Vitro Xanthine Oxidase Inhibition Assay This is a spectrophotometric assay that measures the formation of uric acid from the substrate xanthine.[18] Uric acid has a characteristic absorbance peak at ~295 nm.[18]
-
Reaction Mixture: In a 96-well UV-transparent plate, add phosphate buffer (pH 7.5), the test compound at various concentrations, and xanthine solution.
-
Enzyme Addition: Initiate the reaction by adding xanthine oxidase enzyme solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader.
-
Analysis: Calculate the rate of reaction. Compare the rates in the presence of the inhibitor to the uninhibited control to determine the percentage of inhibition and the IC₅₀ value. Allopurinol is commonly used as a positive control.[18]
B. Histone Deacetylase (HDAC) Inhibition for Cancer Therapy
Mechanism: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[21] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[22] HDAC inhibitors (HDACi) cause hyperacetylation of histones, relaxing the chromatin structure and reactivating the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis.[21][23] The 3-phenylisoxazole scaffold has been identified as a novel structural skeleton for developing potent HDAC1 inhibitors for cancers like prostate cancer.[2]
Signaling Pathway: HDAC Inhibition and Gene Activation
Caption: Phenylisoxazole-based HDAC inhibitors block the removal of acetyl groups, leading to gene activation and tumor suppression.
Protocol: Fluorometric HDAC1 Inhibition Assay This assay provides a fast, fluorescence-based method for screening HDAC1 inhibitors.[24][25]
-
Reaction Setup: In a 96-well black plate, incubate recombinant human HDAC1 enzyme with an acetylated fluorometric substrate and the test compound at various concentrations in an assay buffer.[24]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[26]
-
Development: Stop the enzymatic reaction and initiate fluorescence by adding a developer solution. The developer acts on the deacetylated substrate to release a fluorophore.[24][26]
-
Fluorescence Reading: After a brief incubation at room temperature, measure the fluorescence using a microplate reader (e.g., excitation 350-360 nm, emission 440-465 nm).[24][25]
-
Analysis: The fluorescence signal is proportional to HDAC1 activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value. Trichostatin A is a common positive control inhibitor.[24]
IV. General Synthetic Protocol: Accessing the 5-Phenylisoxazole Scaffold
A reliable and high-yield synthetic strategy is crucial for exploring the therapeutic potential of this scaffold. The following is a general, robust protocol for the synthesis of 3-methyl-5-phenylisoxazole.
Principle: This method involves the condensation of a β-diketone equivalent (ethyl acetoacetate) with hydroxylamine, followed by cyclization.
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Appropriate glassware for reflux and workup.
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water. To this, add a solution of ethyl acetoacetate.
-
Cyclization: Slowly add a solution of sodium hydroxide while maintaining the temperature. The mixture is then heated to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling, the reaction mixture is acidified with dilute HCl. The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 3-methyl-5-phenylisoxazol-5(4H)-one derivative. Further reactions can be carried out to achieve the desired 5-phenylisoxazole core.[17]
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different substituted derivatives.
Conclusion and Future Directions
The 5-phenylisoxazole scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to be tailored for high-affinity interactions with a multitude of biological targets have led to its incorporation in successful anti-inflammatory, immunomodulatory, and anti-cancer agents. The detailed protocols provided herein offer a framework for researchers to synthesize and evaluate novel derivatives. Future research will likely focus on exploring new therapeutic areas, developing multi-targeted ligands, and applying modern computational methods to further refine the design of next-generation drugs based on this remarkable heterocyclic core.
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Pharmacology of Parecoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 24). YouTube. Available from: [Link]
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Parecoxib: Uses, Dosage, Side Effects and More. MIMS Philippines. Available from: [Link]
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What is the mechanism of Leflunomide?. (2024, July 17). Patsnap Synapse. Available from: [Link]
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Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine • Video. MEDtube. Available from: [Link]
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Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides. (1995). The Journal of Heart and Lung Transplantation, 14(6 Pt 1), 1016-30. Available from: [Link]
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What is Parecoxib Sodium used for?. (2024, June 14). Patsnap Synapse. Available from: [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate. Available from: [Link]
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What are Xanthine oxidase inhibitors and how do they work?. (2024, June 25). Patsnap Synapse. Available from: [Link]
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Mechanism of action for leflunomide in rheumatoid arthritis. (1999). Clinical Immunology, 92(2), 103-10. Available from: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
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Parecoxib. PubChem. Available from: [Link]
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The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. (2003). Arthritis Research & Therapy, 5(2), R131-R138. Available from: [Link]
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What are Xanthine oxidase modulators and how do they work?. (2024, June 25). Patsnap Synapse. Available from: [Link]
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What are HDAC1 inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Available from: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50534. Available from: [Link]
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Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. (2023). Molecules, 28(14), 5369. Available from: [Link]
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MTT Assay Protocol. (2023). Springer Nature Experiments. Available from: [Link]
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Xanthine oxidase inhibitor. Wikipedia. Available from: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology, 45(6), 596-601. Available from: [Link]
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Involvement of HDAC1 and the PI3K/PKC signaling pathways in NF-kappaB activation by the HDAC inhibitor apicidin. (2006). Biochemical Pharmacology, 72(10), 1306-15. Available from: [Link]
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Histone Deacetylase Pathway. Creative Diagnostics. Available from: [Link]
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Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. (2020). Cancers, 12(9), 2535. Available from: [Link]
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Application Notes and Protocols: The Strategic Use of 5-Phenylisoxazole-3-carbonyl Chloride in the Synthesis of Kinase Inhibitors
Introduction: The Isoxazole Moiety as a Privileged Scaffold in Kinase Inhibition
The isoxazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile electronic properties and its ability to engage in a multitude of non-covalent interactions with biological targets.[1] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, is a bioisostere for various functional groups and can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. In the realm of kinase inhibitor design, the 5-phenylisoxazole core has emerged as a particularly fruitful structural motif. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2]
The 5-phenylisoxazole-3-carboxamide linkage serves as a robust and synthetically accessible backbone for a diverse array of kinase inhibitors. The phenyl group at the 5-position can be strategically substituted to probe hydrophobic pockets within the kinase active site, while the amide nitrogen provides a crucial vector for introducing various substituents to achieve selectivity and potency. This guide provides a detailed exploration of the application of 5-phenylisoxazole-3-carbonyl chloride as a key reactive intermediate in the synthesis of such inhibitors, offering both mechanistic insights and practical, field-tested protocols.
The Synthetic Workhorse: Preparation of this compound
The conversion of the parent carboxylic acid to the more reactive acyl chloride is a pivotal step in the synthesis of 5-phenylisoxazole-3-carboxamide-based inhibitors. This transformation activates the carbonyl group, rendering it highly susceptible to nucleophilic attack by amines. The use of an acyl chloride is often preferred over direct amide coupling methods due to the typically higher yields and cleaner reaction profiles, especially when dealing with less reactive anilines.[3][4]
Protocol 1: Synthesis of this compound
This protocol describes a general and reliable method for the preparation of this compound from 5-phenylisoxazole-3-carboxylic acid using thionyl chloride.
Materials:
-
5-Phenylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas inlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, suspend 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Addition of Reagents: Add a catalytic amount of DMF (1-2 drops). To this suspension, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
Thionyl Chloride: This is a common and effective chlorinating agent. The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed, simplifying the purification process.[5]
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, the use of anhydrous solvents and a dry atmosphere (nitrogen or argon) is crucial to prevent hydrolysis back to the carboxylic acid.
-
DMF as a Catalyst: DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive than the carboxylic acid itself, thus accelerating the conversion to the acyl chloride.
Core Application: Amide Bond Formation in Kinase Inhibitor Synthesis
The primary application of this compound is in the acylation of amines to form the corresponding amides. This reaction is central to the construction of a vast library of kinase inhibitors. The choice of the amine component is critical for determining the inhibitor's target specificity and potency. Often, substituted anilines are employed to introduce functionalities that can interact with key residues in the kinase active site.
Protocol 2: General Procedure for the Synthesis of 5-Phenylisoxazole-3-carboxamide Derivatives
This protocol outlines the coupling of this compound with a generic amine (e.g., a substituted aniline) to yield the target kinase inhibitor scaffold.
Materials:
-
Crude this compound (from Protocol 1)
-
Substituted amine (e.g., 4-amino-3-methoxyphenol) (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable base (e.g., triethylamine (TEA) or pyridine) (1.5-2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification supplies (separatory funnel, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar at 0°C (ice bath).
-
Addition of Acyl Chloride: Dissolve the crude this compound in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Trustworthiness of the Protocol:
This protocol is self-validating as the progress of the reaction can be easily monitored by TLC. The formation of the amide product will be evident by the appearance of a new spot with a different Rf value compared to the starting amine. The final product can be fully characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in the Synthesis of Specific Kinase Inhibitors
The 5-phenylisoxazole-3-carboxamide scaffold has been successfully employed in the development of inhibitors for several important kinase targets.
JNK Inhibitors
c-Jun N-terminal kinases (JNKs) are key regulators of cellular responses to stress and are implicated in neurodegenerative diseases and inflammatory disorders.[6] Several potent JNK inhibitors feature the 5-phenylisoxazole-3-carboxamide core. The synthesis of these inhibitors often involves the coupling of this compound with various aminopyrazole or aminopyridine derivatives.[6]
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy.[7][8] Isoxazole-containing compounds have shown promising inhibitory activity against EGFR.[8] The synthesis of these inhibitors would follow the general amide coupling protocol, utilizing appropriately substituted anilines to target the ATP-binding site of EGFR.
Visualizing the Synthetic Strategy
The following workflow diagram illustrates the central role of this compound in the synthesis of a generic kinase inhibitor.
Caption: Synthetic workflow for kinase inhibitors.
Data Presentation: Representative Kinase Inhibitor Data
The following table summarizes representative data for kinase inhibitors incorporating the isoxazole scaffold.
| Kinase Target | Isoxazole Derivative Class | Reported IC₅₀ Range | Reference |
| JNK1/3 | Aminopyrazole-substituted isoxazoles | 1.5 µM (cell-based) | [6] |
| EGFR-TK | Substituted isoxazoles | 0.054 - 0.066 µM | [8] |
| p38 | Isoxazole derivatives | Variable, often used for selectivity profiling | [6] |
Safety and Handling of this compound
This compound and its analogs are corrosive and moisture-sensitive compounds. It is imperative to handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a highly valuable and versatile reagent in the medicinal chemist's toolbox for the synthesis of kinase inhibitors. Its straightforward preparation and high reactivity in amide bond formation allow for the rapid generation of diverse libraries of compounds for biological screening. The inherent properties of the isoxazole ring, coupled with the synthetic accessibility provided by the acyl chloride intermediate, ensure that this scaffold will continue to be a fruitful area of research in the quest for novel and selective kinase inhibitors.
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- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020, November 1). PubMed.
- 5-Phenyl-isoxazole-3-carbonyl chloride | 78189-50-1 | DDA18950 - Biosynth. (n.d.).
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- Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers - Benchchem. (n.d.).
- A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. (2019, January 9). NIH.
- Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (n.d.).
- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents. (n.d.).
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- A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - ResearchGate. (n.d.).
- Amide Synthesis - Fisher Scientific. (n.d.).
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH. (2022, September 29).
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. (n.d.). Retrieved from
- Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - NIH. (2023, February 24).
- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride Five Chongqing Chemdad Co.. (n.d.).
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives | Semantic Scholar. (n.d.).
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Experimental Guide for Nucleophilic Acyl Substitution on 5-Phenylisoxazole-3-carbonyl chloride
Application Notes & Protocols: A-78189
Abstract & Introduction
1.1 Significance: The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Derivatives of 5-phenylisoxazole-3-carboxylic acid, in particular, have demonstrated potential as potent inhibitors of enzymes such as xanthine oxidase, which is implicated in conditions like gout and hyperuricemia[1][2]. The conversion of 5-phenylisoxazole-3-carboxylic acid to its highly reactive acyl chloride derivative, 5-phenylisoxazole-3-carbonyl chloride, unlocks a versatile platform for the synthesis of a diverse library of carboxamides, esters, and other acyl derivatives through nucleophilic acyl substitution. These derivatives are instrumental in structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy and pharmacokinetic profiles[3].
1.2 Application Scope: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the experimental setup for performing nucleophilic acyl substitution reactions on this compound. It delineates the prerequisite synthesis of the acyl chloride from its corresponding carboxylic acid, followed by detailed protocols for its reaction with various nucleophiles. The causality behind experimental choices, safety precautions, and analytical characterization of the resulting products are thoroughly discussed to ensure scientific integrity and reproducibility.
Foundational Chemistry: Synthesis of the Acyl Chloride Precursor
The journey into the diverse world of 5-phenylisoxazole-3-carboxamides and esters begins with the activation of the parent carboxylic acid. The conversion of the carboxylic acid's hydroxyl group into a good leaving group is paramount for facilitating nucleophilic attack. Acyl chlorides are among the most reactive carboxylic acid derivatives, making them ideal intermediates for these transformations[4][5].
2.1 Mechanistic Rationale for Acyl Chloride Formation: The most common and efficient method for synthesizing acyl chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic attack of the carboxylic acid on the thionyl chloride, leading to a reactive chlorosulfite intermediate. This intermediate then readily undergoes nucleophilic attack by a chloride ion, resulting in the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion[6][7]. Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be employed[4][8].
2.2 Workflow for Precursor Synthesis:
Caption: Synthesis of the acyl chloride precursor.
General Protocol: Nucleophilic Acyl Substitution
With the highly reactive this compound in hand, the stage is set for the introduction of a diverse array of nucleophiles. The general mechanism follows a nucleophilic addition-elimination pathway at the electrophilic carbonyl carbon[5].
3.1 Materials & Equipment:
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flasks |
| Selected Nucleophile (e.g., primary/secondary amine, alcohol) | Magnetic stirrer with heating mantle |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Condenser and drying tube |
| Triethylamine (TEA) or other non-nucleophilic base | Nitrogen or Argon gas line |
| Saturated Sodium Bicarbonate Solution | Separatory funnel |
| Brine Solution | Rotary evaporator |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Thin Layer Chromatography (TLC) plates |
| Solvents for chromatography (e.g., Hexane, Ethyl Acetate) | Column chromatography setup |
3.2 Step-by-Step Experimental Procedure (Amide Synthesis Example):
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Acyl Chloride: Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Aqueous Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-phenylisoxazole-3-carboxamide derivative.
3.3 Mechanistic Overview of Nucleophilic Acyl Substitution:
Caption: Nucleophilic addition-elimination mechanism.
Characterization of Synthesized Derivatives
Confirmation of the successful synthesis of the desired 5-phenylisoxazole derivatives is achieved through a combination of spectroscopic techniques.[9][10][11][12][13]
4.1 Spectroscopic Data:
| Technique | Expected Observations for a 5-Phenylisoxazole-3-carboxamide |
| ¹H NMR | Appearance of signals corresponding to the protons of the newly introduced amine moiety. A characteristic singlet for the isoxazole C4-H. Aromatic protons of the phenyl ring will also be present. |
| ¹³C NMR | A signal for the newly formed amide carbonyl carbon. Signals corresponding to the carbons of the isoxazole and phenyl rings, as well as the carbons from the amine portion. |
| FT-IR | A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. An N-H stretch may be observed for secondary amides. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of the final product. |
Safety & Handling
-
This compound is moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Thionyl chloride is highly corrosive and reacts violently with water. All operations involving this reagent must be conducted in a well-ventilated fume hood.
-
Amines can be corrosive and have strong odors. Handle with care in a fume hood.
Conclusion
This application note provides a robust and detailed framework for the synthesis and subsequent nucleophilic substitution reactions of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can efficiently generate diverse libraries of 5-phenylisoxazole derivatives for further investigation in drug discovery and development programs.
References
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
Zappalà, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences, 50, 110-120. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19343-19365. Retrieved from [Link]
-
Al-Azmi, A., & Shalaby, M. A. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Current Organic Chemistry, 25(7). Retrieved from [Link]
-
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. Retrieved from [Link]
-
Repozytorium UR. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
Al-Smadi, M., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 269. Retrieved from [Link]
-
SpecAU. (n.d.). 5-Phenylisoxazole-3-carboxylic Acid. Retrieved from [Link]
-
Chemdad. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Retrieved from [Link]
-
Al-Smadi, M., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 269. Retrieved from [Link]
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Smith, D. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(55), 14599-14611. Retrieved from [Link]
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Troubleshooting & Optimization
Purification of 5-Phenylisoxazole-3-carbonyl chloride from crude reaction mixture
Welcome to the dedicated technical support guide for the purification of 5-phenylisoxazole-3-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to overcome common challenges encountered during the purification of this compound.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of various pharmacologically active agents. Its utility is, however, matched by its reactivity. The primary challenge in its purification is the high susceptibility of the acyl chloride functional group to hydrolysis.[1][2] Even trace amounts of moisture can lead to the formation of the corresponding carboxylic acid, complicating downstream reactions and compromising yield and purity.[1][2] This guide provides robust, validated strategies to mitigate these issues and achieve high-purity this compound.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.
Problem 1: Low Yield of Purified Product
Symptoms:
-
Significantly lower than expected mass of the final product after purification.
-
The presence of a significant amount of a polar impurity, as indicated by thin-layer chromatography (TLC) (if a derivatization method is used for visualization).[3]
Probable Causes:
-
Hydrolysis: The most common cause is the hydrolysis of the acyl chloride to 5-phenylisoxazole-3-carboxylic acid due to exposure to moisture from glassware, solvents, or the atmosphere.[1][2]
-
Incomplete Reaction: The initial conversion of the carboxylic acid to the acyl chloride may not have gone to completion.
-
Mechanical Losses: Product loss during transfers, filtration, or other physical handling steps.
-
Degradation: The compound may degrade if exposed to high temperatures for extended periods during solvent removal or distillation.[4]
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents, preferably freshly distilled or from a sealed commercial source.[1]
-
Inert Atmosphere: Conduct all manipulations, including reaction setup, workup, and purification, under a positive pressure of an inert gas.[1][4]
-
Reaction Monitoring: Before workup, confirm the complete consumption of the starting carboxylic acid. A common method is to take a small aliquot of the reaction mixture, quench it with methanol to form the methyl ester, and analyze by TLC or LC-MS.[3]
-
Careful Solvent Removal: Use a rotary evaporator with a dry ice or liquid nitrogen trap to protect the vacuum pump.[3] Avoid excessive heat; keep the bath temperature as low as possible.
-
Optimize Chlorinating Agent Removal: When using thionyl chloride (SOCl₂), ensure its complete removal as it can co-distill with the product. Removal is typically achieved by evaporation under reduced pressure, sometimes with the aid of an anhydrous solvent like toluene to form an azeotrope.[3][5][6]
Problem 2: Product Contaminated with Starting Carboxylic Acid
Symptoms:
-
The purified product shows a broad melting point range.
-
Spectroscopic data (e.g., ¹H NMR, IR) indicates the presence of both the acyl chloride and the carboxylic acid. An IR spectrum might show a broad O-H stretch around 3000 cm⁻¹ in addition to the carbonyl stretches.
Probable Causes:
-
Incomplete Chlorination: Insufficient chlorinating agent or reaction time.
-
Hydrolysis during Workup/Purification: Exposure to moisture at any stage.[1][2]
Solutions:
-
Reaction Optimization: Ensure at least a stoichiometric amount, and often a slight excess, of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is used.[5][6] The reaction should be allowed to proceed to completion, which can be monitored as described above.
-
Purification Strategy:
-
Distillation under High Vacuum: This is often the most effective method for separating the acyl chloride from the less volatile carboxylic acid.[4][7] A Kugelrohr apparatus can be particularly effective for small-scale purifications.[4]
-
Recrystallization: If the product is a solid, recrystallization from a non-polar, anhydrous solvent like dry hexane or a mixture of dry toluene and hexane can be effective.[1] The carboxylic acid impurity is often less soluble in such solvents.
-
Problem 3: Product Discoloration (Yellow or Brown Hue)
Symptoms:
-
The final product is not a white or pale-yellow solid as expected.[8]
Probable Causes:
-
Impurities in the Chlorinating Agent: Aged thionyl chloride can contain colored impurities.[3]
-
Side Reactions: Overheating during the reaction or distillation can lead to decomposition and the formation of colored byproducts.
-
Residual Catalyst: If a catalyst like DMF is used, it or its byproducts may remain.
Solutions:
-
Use Freshly Distilled Reagents: Distill the chlorinating agent (e.g., thionyl chloride) immediately before use if its purity is questionable.[9]
-
Temperature Control: Maintain the recommended reaction and distillation temperatures. For distillation, use the lowest possible pressure to reduce the required temperature.
-
Activated Carbon Treatment: Dissolving the crude product in a dry, inert solvent and stirring briefly with a small amount of activated charcoal can sometimes remove colored impurities. The charcoal is then removed by filtration through Celite® under an inert atmosphere before proceeding with purification.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound?
A1: The optimal purification method depends on the scale of the reaction and the nature of the impurities.
-
For multi-gram scales , fractional distillation under high vacuum is generally the most effective method for removing non-volatile impurities like the corresponding carboxylic acid.[6][7][10]
-
For smaller scales or for solid products , recrystallization from an anhydrous, non-polar solvent system (e.g., hexane, toluene/hexane) can yield highly pure material.[1]
-
Flash column chromatography is generally avoided for acyl chlorides due to their high reactivity and the risk of hydrolysis on silica gel.[4][11] If absolutely necessary, it must be performed rapidly with anhydrous solvents and under an inert atmosphere.[4]
Q2: How can I monitor the purity of this compound? It seems to decompose on a TLC plate.
A2: Direct analysis of acyl chlorides by TLC on silica gel is indeed problematic due to rapid hydrolysis.[4][11] A reliable method is to derivatize the acyl chloride before analysis. A common procedure is to take a small sample of the compound or fraction, dissolve it in an appropriate solvent, and add a nucleophile like methanol or benzylamine.[3] This converts the reactive acyl chloride into a stable methyl ester or benzylamide, which can then be easily analyzed by TLC, GC, or LC-MS against a similarly prepared standard of the starting carboxylic acid.
Q3: What are the ideal storage conditions for purified this compound?
A3: Due to its moisture sensitivity, this compound must be stored under strictly anhydrous conditions.[2][12][13] It should be kept in a tightly sealed container, preferably with a ground glass stopper or a cap with a chemically resistant liner.[2] To further protect against moisture, the container should be stored inside a desiccator containing a drying agent or in a glovebox. For long-term storage, placing the container under an inert atmosphere of nitrogen or argon is highly recommended.[1][12] Storage in a cool, dry, and well-ventilated place is also crucial.[8][12]
Q4: My product solidifies in the condenser during distillation. What should I do?
A4: This indicates that the melting point of your compound is higher than the temperature of the condenser. This compound has a reported melting point of 86°C.[14]
-
Use a jacketed condenser with circulating warm water (at a temperature above the compound's melting point) instead of a standard water-cooled condenser.
-
Alternatively, you can gently warm the outside of the condenser with a heat gun during the distillation to prevent solidification. Be cautious not to overheat, which could lead to decomposition.
-
Ensure the vacuum is stable and as low as possible to keep the distillation temperature down.
Experimental Protocols
Protocol 1: Purification by High-Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus or a Kugelrohr apparatus. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Transfer: Transfer the crude this compound to the distillation flask under an inert atmosphere. Add a small, dry magnetic stir bar.
-
Vacuum Application: Slowly and carefully apply a high vacuum (e.g., <1 Torr). A cold trap (dry ice/acetone or liquid nitrogen) should be placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors.[3]
-
Heating: Gently heat the distillation flask using an oil bath. The temperature should be increased gradually.
-
Collection: Collect the fractions that distill at a constant temperature. The boiling point will depend on the pressure. For example, the related 3-phenyl-5-methylisoxazole-4-carbonyl chloride distills at 153-155°C at 0.667 kPa (~5 Torr).[15]
-
Storage: Transfer the purified, distilled product to a pre-dried, tared storage vessel under an inert atmosphere.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a dry, non-polar solvent in which the acyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below. Anhydrous hexane or a mixture of anhydrous toluene and hexane are good starting points.[1]
-
Dissolution: In a flame-dried flask under an inert atmosphere, add the crude solid product. Add the minimum amount of hot, anhydrous solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, further cooling in an ice bath or refrigerator may be necessary. Gentle scratching of the inside of the flask with a glass rod can sometimes induce crystallization.
-
Isolation: Isolate the crystals by rapid filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Washing: Wash the crystals with a small amount of cold, anhydrous solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Data Summary Table
| Parameter | Distillation | Recrystallization |
| Primary Impurity Removed | Non-volatile compounds (e.g., carboxylic acid) | Impurities with different solubility profiles |
| Typical Solvents | N/A | Anhydrous Hexane, Toluene |
| Key Condition | High Vacuum (<1 Torr) | Anhydrous conditions |
| Temperature Control | Gradual heating; possibly heated condenser | Slow cooling to promote crystal growth |
| Best For | Liquid products; large scales | Solid products; high final purity |
Visualization of Workflow
Purification Decision Workflow
Caption: Decision tree for selecting the appropriate purification method.
References
-
ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2017). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). acetyl chloride. Retrieved January 17, 2026, from [Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved January 17, 2026, from [Link]
-
Reddit. (2020). Drying agents for Acyl halides. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved January 17, 2026, from [Link]
-
Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved January 17, 2026, from [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved January 17, 2026, from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2021). Making Acyl Chlorides (Acid Chlorides). Retrieved January 17, 2026, from [Link]
-
PubMed. (2009). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2021). Preparation of Acyl Chlorides. Retrieved January 17, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Safety of 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (2014). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC ACID AMIDES. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Synthesis of 5-Phenylisoxazole-3-carbonyl chloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 5-Phenylisoxazole-3-carbonyl chloride. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the chemical causality behind common issues, empowering you to optimize your synthesis, ensure product quality, and overcome experimental hurdles.
Section 1: Troubleshooting Guide - Diagnosing and Solving Common Side Reactions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of this compound, which typically involves the chlorination of 5-Phenylisoxazole-3-carboxylic acid.
Q1: My final product is heavily contaminated with the starting carboxylic acid. What went wrong?
This is the most frequent issue and typically points to two primary causes: incomplete reaction or hydrolysis of the product.
Probable Cause A: Incomplete Reaction
The conversion of a carboxylic acid to an acyl chloride using agents like thionyl chloride (SOCl₂) is an equilibrium-driven process that requires the removal of gaseous byproducts (SO₂ and HCl) to proceed to completion.[1] If the reaction is not driven forward sufficiently, unreacted starting material will remain.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly distilled or a newly opened bottle of thionyl chloride. Older bottles can absorb atmospheric moisture and decompose into less reactive species.[2]
-
Stoichiometry: While a slight excess of the chlorinating agent is common, a large excess is often used to act as the solvent and drive the reaction. If using a co-solvent, ensure at least 1.5-2.0 equivalents of thionyl chloride are used.
-
Temperature & Time: Ensure the reaction is heated appropriately (typically reflux) for a sufficient duration. Reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[1]
-
Catalysis: For stubborn reactions, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the rate of conversion through the formation of the Vilsmeier reagent in situ.[3]
-
Probable Cause B: Product Hydrolysis
This compound is a highly reactive acyl chloride and is extremely sensitive to moisture.[4][5] Any exposure to water during the reaction or workup will rapidly convert it back to the parent carboxylic acid.
-
Troubleshooting Steps:
-
Anhydrous Conditions: This is non-negotiable. All glassware must be oven or flame-dried immediately before use.[4] Solvents must be rigorously dried and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Workup Procedure: Avoid all aqueous workups. The most effective purification is the direct removal of the excess chlorinating agent and solvent under reduced pressure.
-
Purification: If purification is necessary, methods like high-vacuum distillation (e.g., using a Kugelrohr apparatus) or recrystallization from a non-protic, anhydrous solvent (like dry hexane or toluene) are recommended.[4]
-
Q2: The NMR of my crude product shows a complex aromatic region with unexpected signals. What is the likely cause?
While the isoxazole ring itself is relatively stable under these conditions, the phenyl substituent is susceptible to electrophilic aromatic substitution, especially under forcing conditions.
Probable Cause: Aromatic Chlorination
Heating aromatic compounds with thionyl chloride for extended periods or at high temperatures can lead to chlorination of the aromatic ring.[6] This side reaction generates chlorinated isomers of your desired product, complicating the NMR spectrum and downstream reactions.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating. Use the minimum temperature required for a reasonable reaction rate. Monitor the reaction closely and stop heating as soon as the starting material is consumed.
-
Limit Reaction Time: Do not leave the reaction running unattended for extended periods (e.g., overnight) unless you have established that this is safe for your specific substrate.
-
Avoid Catalysts for Chlorination: Be aware that certain Lewis acid impurities can catalyze aromatic chlorination. Ensure your glassware is clean and your reagents are of high purity.
-
Q3: My isolated product is a yellow or brown oil/solid and retains a strong, sharp odor even after evaporation. Why?
This issue almost always points to impurities derived from the chlorinating agent itself.
Probable Cause: Impure Thionyl Chloride
Thionyl chloride degrades over time, especially with exposure to air and moisture, forming impurities like sulfur chlorides (e.g., S₂Cl₂, disulfur dichloride), which are yellow-orange, have high boiling points, and a strong sulfurous smell.[2] These impurities will not be removed by simple evaporation and will contaminate your product.
-
Troubleshooting Steps:
-
Use High-Purity Reagent: Always start with the highest quality thionyl chloride available.
-
Purify the Reagent: If you suspect your thionyl chloride is old or impure, it can be purified by distillation. A simple distillation, potentially with the addition of a small amount of linseed oil or triphenylphosphite to trap sulfur chlorides, is effective.[2]
-
Workup: To remove residual SOCl₂, after the initial evaporation, add an anhydrous, high-boiling solvent like toluene and re-evaporate under vacuum. This azeotropic removal is highly effective.[2]
-
Section 2: Process Optimization & FAQs
Q1: What are the best practices for handling and storing this compound?
Given its reactivity, proper handling is crucial. The product should be stored in a sealed container (e.g., an ampoule or a vial with a Teflon-lined cap) under an inert atmosphere. For long-term storage, refrigeration or freezing is recommended to minimize degradation. Always handle the material in a fume hood and preferably within a glovebox to prevent exposure to atmospheric moisture.
Q2: How can I reliably monitor the reaction's progress and assess final purity?
Direct analysis of acyl chlorides by standard chromatographic techniques like TLC or HPLC is challenging due to their on-plate/on-column reactivity, which can lead to streaking and inaccurate results.[2][5]
-
Reaction Monitoring: The simplest method is to observe the cessation of HCl and SO₂ gas evolution. For more precise monitoring, a small aliquot can be carefully quenched with anhydrous methanol or benzylamine. The resulting stable methyl ester or benzylamide can then be analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.[2][7]
-
Purity Assessment: The gold standard for purity analysis is to convert the acyl chloride into a stable derivative. Reacting a small, weighed amount of the product with a nucleophile (like methanol or a known amine) and analyzing the resulting mixture by quantitative NMR (qNMR) or HPLC with a calibrated standard provides the most accurate purity assessment.[7][8]
Q3: Could the isoxazole ring itself open or rearrange under the reaction conditions?
The isoxazole ring is generally stable to the acidic conditions generated during chlorination with SOCl₂.[9] However, isoxazoles can undergo ring-opening or rearrangement reactions under other specific conditions, such as:
-
Base-catalyzed hydrolysis: Strong basic conditions can lead to ring cleavage.[10]
-
Photolysis: UV irradiation can cause a rearrangement to an oxazole via an azirine intermediate.[11]
-
Transition Metal Catalysis: Certain metal catalysts can promote ring-opening and annulation reactions.[12]
These are not common side reactions in a standard SOCl₂-mediated synthesis but highlight the chemical nature of the heterocyclic core. Adhering to standard, mild reaction conditions will prevent these issues.
Section 3: Diagrams & Workflows
Reaction Pathway Overview
The following diagram illustrates the primary synthetic route from 5-phenylisoxazole-3-carboxylic acid to the desired acyl chloride, alongside the most common side reactions discussed.
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Use this decision tree to diagnose issues with your synthesis based on the observed outcome.
Caption: A workflow for troubleshooting common synthesis issues.
Section 4: Key Experimental Protocols
Protocol 4.1: Synthesis using Thionyl Chloride
This protocol is a representative example and should be adapted based on scale and laboratory safety procedures.
-
Preparation: Oven-dry all glassware (a round-bottom flask, reflux condenser with a drying tube or inert gas inlet) and allow to cool under a stream of dry nitrogen.
-
Reaction Setup: To the flask, add 5-Phenylisoxazole-3-carboxylic acid (1.0 eq). If not using SOCl₂ as the solvent, add a suitable anhydrous solvent (e.g., toluene, DCM).
-
Reagent Addition: Under the inert atmosphere, add excess thionyl chloride (SOCl₂) (approx. 5-10 eq if used as solvent, or 2.0 eq if using a co-solvent). If desired, add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to a gentle reflux (typically 70-80 °C). The reaction is complete when gas evolution ceases (usually 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the excess SOCl₂ and solvent under reduced pressure (a rotary evaporator connected to a vacuum pump with a base trap is essential).
-
Final Product: To ensure complete removal of volatiles, add a portion of anhydrous toluene and re-evaporate. The resulting crude this compound can be used directly or purified by vacuum distillation.
Protocol 4.2: Quality Control via Derivatization for HPLC Analysis
-
Sample Preparation: In a clean, dry vial, accurately weigh approximately 5-10 mg of the crude acyl chloride product.
-
Derivatization: Add 1.0 mL of anhydrous methanol to the vial. Cap the vial and let it stand at room temperature for 30 minutes to ensure complete conversion to the methyl ester.
-
Analysis: Dilute the resulting solution with a suitable mobile phase (e.g., acetonitrile/water) and inject it into the HPLC system.
-
Interpretation: Analyze the chromatogram for the presence of the methyl ester (product) and any unreacted carboxylic acid (impurity). This provides a reliable measure of the conversion and purity of the acyl chloride.[7][8]
References
-
Deacon, P. M., Taha, H. A., & Taylor, M. J. (2010). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
-
Zhang, T., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed. Available at: [Link]
-
Kashinath, D., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available at: [Link]
-
Kashima, C. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES. Available at: [Link]
-
Reddy, R. P., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Reddit r/Chempros. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Available at: [Link]
-
Wikipedia. (n.d.). Isoxazole. Wikipedia. Available at: [Link]
-
Various Authors. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Bentham Science. Available at: [Link]
-
Various Authors. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. ijpsr.com. Available at: [Link]
-
Kunishima, M., et al. (2001). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Thionyl chloride. Wikipedia. Available at: [Link]
-
Janmajoy, L., et al. (2015). A review on oxazolone, it's method of synthesis and biological activity. ResearchGate. Available at: [Link]
-
Davis, M., & Scanlon, D. (1975). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. CSIRO Publishing. Available at: [Link]
-
Mlostoń, G., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available at: [Link]
-
Sanna, M., et al. (2007). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? ResearchGate. Available at: [Link]
-
Leonard, M. S. (2013). Reaction with Thionyl Chloride. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. ResearchGate. Available at: [Link]
-
Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Available at: [Link]
-
SpecAU. (n.d.). 5-Phenylisoxazole-3-carboxylic Acid. SpecAU. Available at: [Link]
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides. Google Patents.
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- 11. Isoxazole - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Phenylisoxazole-3-carboxamide
Welcome to the technical support resource for the synthesis of 5-phenylisoxazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield and purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your work.
I. Overview of the Synthesis Pathway
The synthesis of 5-phenylisoxazole-3-carboxamide typically proceeds through a multi-step pathway. A common and effective route involves the reaction of benzaldehyde with hydroxylamine to form an oxime, followed by chlorination and subsequent cycloaddition with an appropriate propiolamide. Understanding the nuances of each step is critical for a successful outcome.
Caption: Decision tree for troubleshooting the [3+2] cycloaddition step.
III. Frequently Asked Questions (FAQs)
Q1: Are there alternative methods for synthesizing 5-phenylisoxazole-3-carboxamide?
A1: Yes, several other synthetic strategies exist. One notable alternative involves the reaction of a β-keto ester with hydroxylamine to form a 3-isoxazolol, which is then converted to the corresponding carboxamide. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: What are the key safety precautions to consider during this synthesis?
A2: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. N-Chlorosuccinimide is an irritant and should be handled with care. Organic solvents like DMF and DCM are volatile and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I confirm the identity and purity of my final product?
A3: The structure and purity of 5-phenylisoxazole-3-carboxamide should be confirmed using standard analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point: To compare with the literature value.
IV. Experimental Protocols
Protocol 1: Synthesis of Benzohydroximoyl Chloride
-
Dissolve benzaldehyde oxime (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete, pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude benzohydroximoyl chloride, which can often be used in the next step without further purification.
Protocol 2: [3+2] Cycloaddition to form 5-Phenylisoxazole-3-carboxamide
-
Dissolve the crude benzohydroximoyl chloride (1.0 eq) and propiolamide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add triethylamine (1.1 eq) dropwise over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 5-phenylisoxazole-3-carboxamide.
V. References
-
General Synthesis of Isoxazoles: "Isoxazole," Wikipedia, Wikimedia Foundation, [Link].
-
Nitrile Oxide Cycloadditions: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link].
-
Use of N-Chlorosuccinimide: "N-Chlorosuccinimide," Wikipedia, Wikimedia Foundation, [Link].
-
Synthesis and Biological Activity of Isoxazole Derivatives: A review on the synthesis and biological activities of isoxazole derivatives can be found in various medicinal chemistry journals. For an example, see: Kumar, K. A., & Rai, K. M. L. (2007). Synthesis and biological activity of some new isoxazole derivatives. Indian Journal of Chemistry - Section B, 46(8), 1339–1344. [Link].
Stability and storage conditions for 5-Phenylisoxazole-3-carbonyl chloride
Technical Support Center: 5-Phenylisoxazole-3-carbonyl chloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information, troubleshooting guides, and frequently asked questions to ensure the stability and successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is typically at room temperature.[3] To prevent degradation from atmospheric moisture, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon.[4][5] Keep it segregated from incompatible materials, particularly water, bases, strong oxidizing agents, and amines.[2][4]
Q2: How should I handle this reagent to prevent degradation and ensure safety?
A2: Due to its corrosive nature and sensitivity to moisture, proper handling procedures are essential.[4][6] Always handle this compound in a well-ventilated area or under a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat, must be worn to avoid contact with skin and eyes.[1][4] Avoid generating dust when handling the solid form.[2] After handling, wash your hands and any exposed skin thoroughly.[4]
Q3: What are the visual or physical signs that my this compound may have degraded?
A3: A primary indicator of degradation is a change in the physical appearance of the compound. Fresh, high-purity this compound is typically a white to light yellow solid.[6][7] If the material appears clumpy, has a strong acrid smell (due to the formation of HCl from hydrolysis), or has a melting point lower than the reported 86°C, it may be a sign of degradation.[8][9] The presence of the hydrolysis product, 5-phenylisoxazole-3-carboxylic acid, is the most common impurity.[10]
Stability and Reactivity
Q4: What makes this compound so reactive with moisture?
A4: this compound is an acyl chloride. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[11] This makes it highly susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction.[11][12] This reaction is often vigorous and results in the formation of the corresponding carboxylic acid and hydrogen chloride gas, which can be observed as fumes in moist air.[8][12]
Q5: What are the main degradation products I should be aware of?
A5: The principal degradation product is 5-phenylisoxazole-3-carboxylic acid, formed through hydrolysis.[8][10][13] Under high temperatures, the isoxazole ring itself can undergo thermal decomposition, potentially leading to the formation of products like acetonitrile and carbon monoxide, though this is less common under standard laboratory conditions.[14][15]
Q6: Besides water, are there other substances or conditions that I need to avoid when working with this compound?
A6: Yes. In addition to moisture, you should avoid contact with strong bases, amines, and alcohols, as this compound will readily react with these nucleophiles to form salts, amides, and esters, respectively.[4][13] It is also incompatible with strong oxidizing agents.[4] Exposure to high heat should be avoided to prevent thermal decomposition.[14]
Troubleshooting Experiments
Q7: My reaction yield is low, and I suspect the quality of my this compound. How can I verify its purity?
A7: To assess the purity of your reagent, you can perform a few analytical tests. The most straightforward is measuring the melting point; a broad or depressed melting point compared to the literature value (86°C) suggests impurities.[9] For a more detailed analysis, techniques like ¹H NMR or FT-IR spectroscopy can be used. In the IR spectrum, the presence of a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl peak would indicate the presence of the carboxylic acid hydrolysis product.
Q8: I believe my reagent has been compromised by moisture. Is there a way to purify it before use?
A8: If hydrolysis is suspected, purification may be possible depending on the extent of degradation. Recrystallization from a suitable anhydrous solvent can be an effective method to remove the more polar carboxylic acid impurity.[10] For small amounts of hydrolysis, storing the material over a strong desiccant in a vacuum desiccator may help remove residual moisture. However, for heavily degraded material, it is often more reliable to start with a fresh batch.
Q9: What are the essential best practices for setting up a reaction with this compound to maximize success?
A9: To ensure a successful reaction, it is critical to maintain strictly anhydrous conditions.[10]
-
Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
Solvents and Reagents: Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Ensure all other reagents are also dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[10]
-
Addition of Reagent: Add the this compound to the reaction mixture carefully, avoiding prolonged exposure to the air.
Troubleshooting Guide
Visualizing Hydrolysis: The Primary Degradation Pathway
The high reactivity of this compound with water is a primary concern. The following diagram illustrates this nucleophilic acyl substitution reaction.
Caption: Hydrolysis of this compound.
Experimental Workflow: Troubleshooting a Failed Reaction
If a reaction involving this compound fails or gives a low yield, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for reactions.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | Room Temperature | Avoids unnecessary thermal stress.[3] |
| Storage Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents hydrolysis from atmospheric moisture.[4][5] |
| Container | Tightly Sealed, Original Container | Minimizes exposure to air and moisture.[1][2] |
| Melting Point | 86 °C | A sharp melting point at this temperature indicates high purity.[9] |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Strong Oxidizing Agents | The compound is highly reactive towards these substances.[4][13] |
References
-
Relative Ease of Hydrolysis - A Level Chemistry - Save My Exams. (n.d.). Retrieved from [Link]
-
Acyl Chlorides (OCR A Level Chemistry A): Revision Note - Save My Exams. (n.d.). Retrieved from [Link]
-
Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole - ACS Publications. (n.d.). Retrieved from [Link]
-
hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Retrieved from [Link]
-
Acyl chloride - Wikipedia. (n.d.). Retrieved from [Link]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide: CIE A level chemistry support. (n.d.). Retrieved from [Link]
-
Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved from [Link]
-
Thermal decomposition of isoxazole: experimental and modeling study - ACS Publications. (n.d.). Retrieved from [Link]
-
5-Methyl-3-phenylisoxazole-4-carbonyl chloride - ChemBK. (2024, April 9). Retrieved from [Link]
-
The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Thermal decomposition of 5-methylisoxazole. Experimental and modeling study | The Journal of Physical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
5-Methyl-3-phenylisoxazole-4-carbonyl chloride Five Chongqing Chemdad Co. (n.d.). Retrieved from [Link]
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- 6. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride, CasNo.16883-16-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 8. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
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- 15. pubs.acs.org [pubs.acs.org]
How to avoid hydrolysis of 5-Phenylisoxazole-3-carbonyl chloride during reaction
Welcome to the technical support center for 5-Phenylisoxazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling and reaction of this versatile building block. Our focus is to equip you with the knowledge to mitigate common challenges, particularly the hydrolysis of the acyl chloride functional group, ensuring the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The high reactivity of this compound towards hydrolysis is characteristic of most acyl chlorides.[1] This reactivity stems from the electronic properties of the carbonyl group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms strongly withdraw electron density, rendering the carbonyl carbon highly electrophilic (electron-deficient).[1][2] This makes it an excellent target for nucleophilic attack by water, which possesses a lone pair of electrons on its oxygen atom. The reaction is a nucleophilic acyl substitution that proceeds rapidly, often exothermically, to yield 5-phenylisoxazole-3-carboxylic acid and hydrogen chloride (HCl) gas.[1][3]
Q2: What are the tell-tale signs that my sample of this compound has undergone hydrolysis?
A2: There are several indicators that your acyl chloride has been compromised by moisture:
-
Fuming: Upon exposure to moist air, the compound may release steamy fumes.[1] This is the gaseous HCl byproduct of hydrolysis reacting with atmospheric moisture.[1]
-
Physical Appearance: A pure, crystalline solid may become clumpy, sticky, or appear wet.
-
Impurities in Analysis: Analytical techniques are definitive. In Nuclear Magnetic Resonance (NMR) spectroscopy, you will observe peaks corresponding to 5-phenylisoxazole-3-carboxylic acid. Infrared (IR) spectroscopy will show a broad O-H stretch characteristic of a carboxylic acid, alongside the carbonyl peak.[4][5]
Q3: I've noticed some degradation of my this compound. Can I still proceed with my reaction?
A3: It is strongly advised against using a partially hydrolyzed sample. The presence of the corresponding carboxylic acid introduces a significant impurity that can complicate your reaction and purification steps.[1] Furthermore, the stoichiometry of your reaction will be inaccurate, as the effective concentration of the acyl chloride is lower than calculated, leading to reduced yields of your desired product.[1]
Q4: How does the stability of the isoxazole ring factor into the handling of this compound?
A4: While the primary concern is the hydrolysis of the acyl chloride, the stability of the isoxazole ring itself is an important consideration. Generally, the isoxazole ring is a stable aromatic system.[6] Specifically, 3,5-disubstituted isoxazoles exhibit good stability towards acids, bases, and oxidizing agents.[7] However, the ring can be susceptible to cleavage under certain conditions, particularly at basic pH and elevated temperatures.[6][8] For instance, studies on the isoxazole-containing drug Leflunomide have shown that the ring is labile under basic conditions, with the rate of opening increasing with temperature.[6][8] Therefore, while performing reactions, especially those involving strong bases or high temperatures, it is crucial to be mindful of conditions that could compromise the integrity of the isoxazole core.
Troubleshooting Guide: Avoiding Hydrolysis During Acylation Reactions
This section provides a systematic approach to minimizing the hydrolysis of this compound during its use in acylation reactions, such as the formation of amides or esters.
Issue 1: Low Yield of Acylated Product with Significant Carboxylic Acid Byproduct
Possible Cause: Presence of water in the reaction setup.
Solutions:
-
Strictly Anhydrous Conditions: This is the most critical factor. All glassware must be thoroughly dried, either by oven-drying (at >120 °C for several hours) or flame-drying under vacuum.[9] Allow the glassware to cool to room temperature in a desiccator or under an inert atmosphere before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.
-
Inert Atmosphere: Conduct the entire experiment, including the weighing and addition of reagents, under an inert atmosphere of nitrogen or argon.[9] This prevents atmospheric moisture from entering the reaction vessel.
Issue 2: Reaction with Amine/Alcohol Nucleophile is Sluggish or Incomplete
Possible Cause: Inefficient scavenging of HCl byproduct or poor nucleophilicity of the substrate.
Solutions:
-
Choice of Base: The acylation reaction produces one equivalent of HCl, which can protonate the nucleophile (especially amines), rendering it unreactive. A non-nucleophilic base is typically added to neutralize this HCl.[10][11]
-
Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. Use at least one equivalent, and often a slight excess (1.1-1.2 equivalents).
-
Pyridine: Pyridine can also be used as a base and sometimes as a solvent. It can also act as a nucleophilic catalyst, activating the acyl chloride.[10]
-
-
Catalysts: For less reactive nucleophiles, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[12] DMAP is a hypernucleophilic acylation catalyst.
-
Temperature Control: While many acylations proceed at room temperature, gentle heating may be required for unreactive substrates.[13] However, be mindful that higher temperatures can also increase the rate of side reactions and potentially affect the stability of the isoxazole ring.[8]
Data Summary: Common Bases in Acylation Reactions
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | 10.75 | Common, inexpensive, non-nucleophilic scavenger. |
| DIPEA (Hünig's Base) | 10.7 | Sterically hindered, very low nucleophilicity. |
| Pyridine | 5.25 | Acts as a base and a nucleophilic catalyst. |
| DMAP | 9.7 | Highly effective nucleophilic catalyst (used in sub-stoichiometric amounts). |
Issue 3: Complex Mixture of Products During Workup
Possible Cause: Hydrolysis during aqueous workup or reaction with the base.
Solutions:
-
Anhydrous Workup: If possible, avoid aqueous washes until the acyl chloride is fully consumed.[9] The reaction can be filtered to remove amine hydrochlorides and the solvent evaporated.
-
Careful Quenching: If an aqueous wash is necessary, perform it cautiously, preferably after diluting the reaction mixture with a water-immiscible organic solvent. The quench should be done at a low temperature (e.g., 0 °C) to manage any exotherm.
-
Base Selection: Be aware that some bases, like triethylamine, can react with highly reactive acyl chlorides.[12] If this is a suspected side reaction, switching to a more sterically hindered base like DIPEA may be beneficial.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol provides a generalized method for the synthesis of an amide from this compound and a primary or secondary amine, incorporating best practices to avoid hydrolysis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask with a magnetic stir bar
Procedure:
-
Preparation: Set up an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve the amine (1.0 eq.) in anhydrous DCM. Add TEA or DIPEA (1.2 eq.) to the solution via syringe.
-
Acyl Chloride Addition: In a separate, dry vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution, 2N HCl, and water.[14]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
References
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- Wikipedia. (n.d.). Acyl chloride.
- ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?.
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
- Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
- BenchChem. (2025). How to improve the purity of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride.
- BenchChem. (n.d.). Methods to prevent the hydrolysis of acyl chlorides in synthesis.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Synthetic reactions using isoxazole compounds. (n.d.).
- BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
- Yufeng. (n.d.).
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- Sathee Jee. (n.d.). Chemistry Acid Chloride.
- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
- Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
- LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
- PubMed. (1991). Isoxazoles.
- Fisher Scientific. (n.d.). Amide Synthesis.
- YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
- Reddit. (n.d.). Acylation of N-Aryl systems using acyl chlorides : r/Chempros.
- Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- ChemicalBook. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride CAS#: 16883-16-2.
- YouTube. (2018).
- Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.
- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
- Chemdad. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
- MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
- RSC Publishing. (n.d.).
- BOC Sciences. (2024).
- TCI Chemicals. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride | 16883-16-2.
- BOC Sciences. (n.d.). CAS 124953-60-2 3-Phenylisoxazole-5-carbonyl chloride.
- BenchChem. (n.d.). Managing the hydrolysis of 4-Acetylpiperidine-1-carbonyl chloride during reactions.
- Save My Exams. (2024). Relative Ease of Hydrolysis - A Level Chemistry.
- ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Phenylisoxazole-3-carboxylic Acid 14441-90-8.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D.
- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
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Troubleshooting low conversion in acylation reactions with 5-Phenylisoxazole-3-carbonyl chloride
Welcome to the technical support guide for troubleshooting acylation reactions involving 5-Phenylisoxazole-3-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. Our goal is to provide in-depth, scientifically grounded advice to help you diagnose and resolve issues leading to low conversion rates, ensuring the success of your synthetic endeavors.
Introduction: Understanding the Challenge of Low Conversion
This compound is a highly reactive acylating agent, valued for its role in synthesizing a variety of amide and ester derivatives, many of which are precursors to pharmacologically active molecules.[1][2] However, its high reactivity, coupled with the specific electronic and steric properties of the isoxazole ring, can present challenges, frequently manifesting as low reaction conversion or yield.
This guide adopts a question-and-answer format to directly address the most pressing issues you might face. We will delve into the causality behind these problems and provide validated, step-by-step protocols to systematically troubleshoot your reaction.
Section 1: Reagent Quality and Stability
The integrity of your starting materials is the foundation of a successful reaction. Problems here are often the primary cause of poor outcomes.
Q1: My reaction is sluggish or failing completely. How can I be sure my this compound is active?
A1: Suspect Hydrolysis. Acyl chlorides are notoriously sensitive to moisture.[3][4][5] this compound is no exception. It can readily react with ambient or solvent-borne water to hydrolyze back to the parent carboxylic acid, 5-phenylisoxazole-3-carboxylic acid. This inactive species will not participate in the desired acylation, leading to low or no conversion.
Causality: The carbonyl carbon in an acyl chloride is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[4] Water, acting as a nucleophile, will attack this carbon, leading to the elimination of HCl and formation of the less reactive carboxylic acid.[6]
Troubleshooting Workflow:
Caption: Workflow for diagnosing acyl chloride integrity.
Protocol 1: Verifying Acyl Chloride Purity
-
FT-IR Analysis:
-
Acquire an FT-IR spectrum of your acyl chloride.
-
Look for: A sharp, strong carbonyl (C=O) stretch around 1750-1800 cm⁻¹ .
-
Red Flag: A broad O-H stretch appearing between 2500-3300 cm⁻¹ and a carbonyl stretch shifted to 1700-1730 cm⁻¹ are indicative of the parent carboxylic acid, signaling significant hydrolysis.
-
-
¹H NMR Analysis:
-
Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Look for: The characteristic aromatic and isoxazole protons of the desired product.
-
Red Flag: The appearance of a broad singlet far downfield (>10 ppm) is a classic sign of a carboxylic acid proton.
-
Preventative Measures:
-
Storage: Store this compound under an inert atmosphere (nitrogen or argon) in a desiccator.[7]
-
Handling: Handle the reagent quickly in a glove box or glove bag if available. Use oven-dried glassware and freshly distilled anhydrous solvents for your reactions.[5]
-
Synthesis: If you are preparing the acyl chloride in-house from the carboxylic acid (e.g., using thionyl chloride or oxalyl chloride), ensure the complete removal of the chlorinating agent and byproducts under vacuum, as residuals can interfere with the subsequent reaction.[8]
Section 2: Reaction Conditions and Kinetics
Even with high-quality reagents, suboptimal reaction conditions can severely limit conversion. Temperature, solvent, and the choice of base are critical parameters that must be carefully optimized.
Q2: My starting materials are pure, but the reaction stalls at low conversion. What reaction parameters should I investigate first?
A2: Focus on Base, Solvent, and Temperature. The interplay between these three factors governs the reaction rate and the stability of intermediates.
Causality:
-
Base: In acylations of amines or alcohols, a base is typically required to neutralize the HCl byproduct generated.[3] If the base is too weak or sterically hindered, the accumulating acid can protonate the nucleophile, rendering it inactive. If the base is too strong, it may react with the acyl chloride itself or promote side reactions. Common choices include tertiary amines like triethylamine (TEA) or pyridine. Pyridine can also act as a nucleophilic catalyst.[9]
-
Solvent: The solvent's polarity can influence reaction rates.[10] Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are often good choices. However, DMF can sometimes react with acyl chlorides, especially at elevated temperatures, to form a Vilsmeier reagent, which may lead to unexpected pathways.[9] Solvent choice can also affect the solubility of starting materials and intermediates, which is crucial for reaction efficiency.[11]
-
Temperature: Acylation reactions are often exothermic. Running the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy to control the initial rate. However, if the nucleophile is weak or sterically hindered, heating may be necessary to overcome the activation energy.[12] Conversely, excessive heat can cause decomposition of the acyl chloride or the product.
Troubleshooting Matrix:
| Parameter | Problem | Rationale | Proposed Solution |
| Base | Nucleophile is protonated; reaction stalls. | HCl byproduct is not effectively scavenged, reducing the concentration of the active nucleophile. | Use a non-nucleophilic, sufficiently strong base (e.g., Triethylamine, DIPEA). Use 1.5-2.0 equivalents.[8] Consider pyridine for potential catalytic effects.[9] |
| Solvent | Poor solubility of reactants; slow reaction rate. | Reactants must be in solution to interact. Solvent polarity can stabilize charged intermediates formed during the reaction.[13] | Screen a range of anhydrous solvents: DCM, THF, Acetonitrile, Toluene. For poorly soluble substrates, DMF or DMAc may be necessary, but use with caution and at lower temperatures.[14] |
| Temperature | Low reactivity of nucleophile. | The activation energy for the nucleophilic attack is not being met at room temperature. | Gradually increase the temperature (e.g., to 40-60 °C) and monitor by TLC or LC-MS. For highly unreactive systems, heating in a higher-boiling solvent like toluene might be effective.[14] |
Protocol 2: Systematic Reaction Optimization
-
Establish a Baseline: Set up a control reaction using standard conditions (e.g., TEA as base, DCM as solvent, 0 °C to RT).
-
Vary the Base: Keeping solvent and temperature constant, set up parallel reactions with different bases (e.g., Pyridine, DIPEA).
-
Screen Solvents: Using the best base from step 2, screen different anhydrous solvents (THF, Acetonitrile, Toluene).
-
Optimize Temperature: Once the best base/solvent combination is found, run the reaction at different temperatures (e.g., 0 °C, RT, 50 °C) to find the optimal balance between rate and byproduct formation.
-
Monitor Progress: In all cases, closely monitor the reaction's progress by TLC or LC-MS to distinguish between a slow reaction and one that has stalled or is leading to decomposition.
Section 3: Substrate-Specific Issues
The nature of your nucleophile (the amine or alcohol being acylated) can significantly impact the reaction's success.
Q3: The acylation works well with simple amines, but with my complex, electron-deficient, or sterically hindered amine/alcohol, the conversion is very low. How can I drive the reaction to completion?
A3: Enhance Nucleophilicity or Employ a Catalyst. Weakly nucleophilic substrates require more forcing conditions or catalytic activation to react efficiently with the already reactive acyl chloride.
Causality:
-
Electron-Deficient Nucleophiles: Aromatic amines (anilines) or phenols with electron-withdrawing groups are poor nucleophiles because the lone pair of electrons on the nitrogen or oxygen is delocalized into the aromatic ring, making it less available for attack.[14]
-
Steric Hindrance: Bulky groups near the nucleophilic center (e.g., in a secondary amine or a tertiary alcohol) can physically block the approach to the electrophilic carbonyl carbon of the acyl chloride.[15]
Activation Strategies:
Caption: Approaches for acylating challenging nucleophiles.
1. Forceful Deprotonation (for Anhydrous Systems): For very weak nucleophiles like certain N-heterocycles or hindered alcohols, pre-deprotonation with a strong, non-nucleophilic base can dramatically increase reactivity.
-
Protocol: In an anhydrous solvent (like THF or DMF), treat the amine/alcohol substrate with one equivalent of sodium hydride (NaH) or n-butyllithium (nBuLi) at 0 °C.[14] After gas evolution ceases (in the case of NaH), add the this compound solution dropwise.
-
Caution: This method is only suitable for substrates that do not have other functionalities sensitive to strong bases.
2. Nucleophilic Catalysis: A catalytic amount of a hyper-nucleophilic agent can accelerate the reaction.
-
Mechanism: The catalyst (e.g., 4-Dimethylaminopyridine, DMAP) first reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride and is more readily attacked by the weak nucleophile.
-
Protocol: Add 0.1 equivalents of DMAP to the standard reaction mixture.
-
Note: DMAP is particularly effective for acylating sterically hindered alcohols.
Frequently Asked Questions (FAQs)
Q: I see multiple products on my TLC plate. What are the likely side reactions? A: Besides the unreacted starting material, potential byproducts could include:
-
Dimerization/Oligomerization: If your nucleophile has more than one reactive site.
-
Reaction with the Isoxazole Ring: While generally stable, under very harsh conditions (e.g., very strong base or high heat), the isoxazole ring itself could potentially undergo cleavage, though this is less common.
-
Side reactions with the base: For example, if pyridine is used as a base and not just a catalyst, it can form a stable acylpyridinium salt.
Q: Is it better to add the acyl chloride to the amine/alcohol solution or vice-versa? A: It is almost always better to add the acyl chloride solution dropwise to a solution of the nucleophile and the base. This practice maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions and controlling the exotherm.
Q: Can I use a Lewis acid to catalyze this reaction? A: While Lewis acids like AlCl₃ are the catalysts of choice for Friedel-Crafts acylation of aromatic rings,[16][17] they are generally not used for acylating amines or alcohols. The Lewis acid will complex strongly with the lone pairs on the nitrogen or oxygen of the nucleophile, deactivating it.[18]
References
-
Acyl chloride - Wikipedia. Wikipedia. [Link]
-
Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
-
The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. - ResearchGate. ResearchGate. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. Chemistry Steps. [Link]
-
Acyl Chlorides (A-Level) | ChemistryStudent. ChemistryStudent. [Link]
-
Effect of solvent on the acylation reaction. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester - OSTI.GOV. OSTI.GOV. [Link]
-
08.05 Overview of Acylation Reactions and Acyl Chlorides - YouTube. YouTube. [Link]
-
Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. Save My Exams. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC - NIH. National Institutes of Health. [Link]
-
Acylation of N-Aryl systems using acyl chlorides : r/Chempros - Reddit. Reddit. [Link]
-
5-Methyl-3-phenylisoxazole-4-carbonyl chloride Five Chongqing Chemdad Co. Chemdad. [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. International Journal of Chemical Studies. [Link]
- CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents.
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. National Institutes of Health. [Link]
-
Supporting Information - Synthesis of 3,5-Disubstituted Isoxazoles from Enone Oximes. Xinjiang University. [Link]
-
The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. ACS Publications. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. YouTube. [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. MDPI. [Link]
-
Friedel-Crafts acylation - Khan Academy. Khan Academy. [Link]
-
(PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid - ResearchGate. ResearchGate. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. National Institutes of Health. [Link]
-
Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Springer. [Link]
-
REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
On the acylation reactions of anisole using ??,??-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview - ResearchGate. ResearchGate. [Link]
-
Possible reactions of 1 with different acylation species - ResearchGate. ResearchGate. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Master Organic Chemistry. [Link]
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Technical Support Center: Optimizing Amide Synthesis from 5-Phenylisoxazole-3-carbonyl chloride and Primary Amines
Introduction
Welcome to the technical support guide for the synthesis of N-substituted 5-phenylisoxazole-3-carboxamides. This reaction, involving the coupling of 5-phenylisoxazole-3-carbonyl chloride with primary amines, is a cornerstone reaction for generating compounds with significant potential in medicinal chemistry and drug development, notably as inhibitors of enzymes like xanthine oxidase[1][2]. The formation of the amide bond via an acyl chloride is a robust and widely used transformation[3][]. However, its success is highly dependent on carefully controlled reaction conditions.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, establish self-validating protocols, and provide a comprehensive troubleshooting framework to address common challenges encountered in the laboratory.
Reaction Fundamentals: The "Why" Behind the Synthesis
The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution . The high reactivity of the acyl chloride functional group makes it an excellent electrophile for amide synthesis[5][6].
The reaction proceeds via a two-stage, nucleophilic addition-elimination mechanism[6][7][8]:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen, forming a tetrahedral intermediate[9].
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated[9][10].
-
Deprotonation: A base removes the proton from the nitrogen atom to yield the neutral amide product and a hydrochloride salt byproduct[6]. This final step is critical; without a base to neutralize the generated hydrochloric acid (HCl), the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction[5][11].
Visualizing the Mechanism
Caption: Nucleophilic Acyl Substitution Mechanism.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction shows low or no conversion of the starting amine. What are the likely causes and solutions?
This is the most frequent challenge. A systematic approach is necessary to diagnose the root cause.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for diagnosing low reaction yield.
Q2: My reaction is messy, and I see multiple spots on my TLC plate. How can I minimize side products?
-
Side Product: 5-Phenylisoxazole-3-carboxylic acid
-
Cause: This is a result of the hydrolysis of your highly reactive acyl chloride by trace amounts of water[5].
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.
-
-
Side Product: Ammonium Salt Precipitate
-
Cause: The HCl byproduct reacts with the amine (either the primary amine reactant or a tertiary amine base) to form a hydrochloride salt, which often has low solubility in aprotic organic solvents and precipitates out[5][11][12].
-
Solution: This is an expected byproduct, not necessarily a side reaction that consumes your desired product. It can, however, make the reaction mixture a thick slurry and hinder stirring. Use a sufficient volume of solvent. The salt is easily removed during the aqueous workup.
-
-
Side Product: N,N'-diacyl derivatives (with diamines)
-
Cause: If your primary amine contains another nucleophilic site (e.g., ethylenediamine), double acylation can occur.
-
Solution: Use the diamine as the limiting reagent. Add the acyl chloride solution dropwise to a cooled, dilute solution of the amine to favor mono-acylation.
-
Q3: I'm having difficulty purifying my final product. What are the best practices?
-
Challenge: Removing the Ammonium Salt Byproduct
-
Solution: A standard aqueous workup is effective. Quench the reaction mixture with water or dilute HCl. This will dissolve the ammonium salt into the aqueous layer. Extract your product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
-
Challenge: Removing Unreacted 5-Phenylisoxazole-3-carboxylic acid
-
Solution: During the aqueous workup, perform a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be removed into the aqueous layer.
-
-
Challenge: Column Chromatography Separation
-
Solution: N-substituted amides are typically polar. A common eluent system for silica gel chromatography is a gradient of ethyl acetate in hexanes or heptane. If the product is very polar, adding a small percentage of methanol to the DCM or ethyl acetate can be effective. Staining with potassium permanganate can often help visualize the product on a TLC plate.
-
Frequently Asked Questions (FAQs)
-
How should I prepare the this compound? It is highly recommended to prepare the acyl chloride fresh right before the coupling reaction due to its high reactivity and moisture sensitivity[5][13]. The most common method is to treat the starting material, 5-phenylisoxazole-3-carboxylic acid, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous aprotic solvent like DCM[14][15][16]. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.
-
What is the best base to use for this reaction? The choice depends on your primary amine.
-
Excess Primary Amine: Use at least two equivalents of the primary amine. One equivalent acts as the nucleophile, and the second acts as the base to scavenge HCl[11]. This is simple but only feasible if the amine is inexpensive and readily available.
-
Tertiary Amines: Use one equivalent of the primary amine and 1.1-1.5 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA)[13]. This is the most common approach. Pyridine can also be used and may act as a nucleophilic catalyst[17].
-
-
How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. Spot the starting amine and the reaction mixture on a TLC plate. The reaction is complete when the starting amine spot has been fully consumed. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool to monitor the disappearance of starting materials and the appearance of the product's mass.
-
What are the key safety precautions? Acyl chlorides are corrosive and react violently with water[5]. Thionyl chloride and oxalyl chloride are toxic and corrosive and release toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols & Data
General Experimental Workflow
Caption: General workflow for amide synthesis.
Protocol 1: Preparation of this compound
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, suspend 5-phenylisoxazole-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid).
-
Add thionyl chloride (SOCl₂, 1.5-2.0 eq.) dropwise to the suspension at room temperature[15][16].
-
Heat the mixture to reflux (approx. 40°C) and stir for 1-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude this compound (typically a solid or oil) should be used immediately in the next step without further purification.
Protocol 2: General Procedure for Amide Coupling
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the primary amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool this solution to 0°C using an ice bath.
-
Dissolve the freshly prepared this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours, monitoring the consumption of the primary amine by TLC or LC-MS[14].
Table 1: Comparison of Common Bases
| Base | Type | Equivalents Needed | Advantages | Disadvantages |
| Primary Amine | Reactant/Base | > 2.0 | Simple; no additional reagents. | Only for inexpensive amines; can complicate purification. |
| Triethylamine (TEA) | Tertiary Amine | 1.2 - 1.5 | Good scavenger; inexpensive. | Resulting salt can be difficult to filter if it precipitates heavily. |
| DIPEA | Tertiary Amine | 1.2 - 1.5 | More sterically hindered; less likely to cause side reactions. | More expensive than TEA. |
| Pyridine | Tertiary Amine | 1.2 - 1.5 | Can act as a nucleophilic catalyst. | Can be difficult to remove during workup due to water solubility. |
References
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry. [Link]
-
Reaction of Amines with Acyl Chlorides. (n.d.). Sparkle. [Link]
-
An improved method of amide synthesis using acyl chlorides. (2018). ResearchGate. [Link]
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
Reactions of Amino Acids: Acylation. (2024). Pearson+. [Link]
-
Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. [Link]
-
Clark, J. (n.d.). The preparation of amides. Chemguide. [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition/elimination. Chemguide. [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition/elimination. Chemguide. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]
- Methods for the acylation of amine compounds. (1999).
-
Amines. (n.d.). Chemrevise. [Link]
-
5-phenylisoxazole-3-carboxylic acid. (n.d.). ChemBK. [Link]
-
Brown, D. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. Doc Brown's Chemistry. [Link]
-
Need help in optimizing amide formation through acyl chloride pathway. (2023). Reddit. [Link]
-
N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. (2014). National Institutes of Health (NIH). [Link]
-
Synthesis of amides from acid chlorides. (2019). YouTube. [Link]
-
Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). (n.d.). Organic Chemistry Revision Sheets. [Link]
-
5-Phenylisoxazole-3-carboxylic Acid. (n.d.). SpecAU. [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2014). RSC Advances. [Link]
-
Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. (2009). National Institutes of Health (NIH). [Link]
-
Synthesis and Reactions of Amides. (2021). YouTube. [Link]
- Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (1995).
-
A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides. (2007). Journal of Combinatorial Chemistry. [Link]
-
Reactions of Phenylamine as a Primary Amine. (2023). Chemistry LibreTexts. [Link]
-
Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]
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- 17. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Handling and safety precautions for 5-Phenylisoxazole-3-carbonyl chloride
Technical Support Center: 5-Phenylisoxazole-3-carbonyl chloride
Welcome to the technical support guide for this compound (CAS No: 78189-50-1). This document is designed for chemistry professionals engaged in research and development. It provides essential safety information, handling protocols, and troubleshooting advice to ensure both the success of your experiments and the safety of your laboratory personnel. Acyl chlorides are highly reactive, moisture-sensitive compounds, and a thorough understanding of their properties is paramount for effective use.
Section 1: Compound Profile & Key Properties
A quick reference for the essential physicochemical data of this compound.
| Property | Value | Source |
| CAS Number | 78189-50-1 | [1] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 86 °C | [1] |
| Boiling Point | ~370.2 °C (Predicted) | [1] |
| Primary Hazard | Corrosive, Moisture Sensitive | [2][3] |
Section 2: Frequently Asked Questions (FAQs) - Safety & Handling
This section addresses the most common safety and handling inquiries. The principles outlined here are derived from safety data for structurally similar and functionally identical acyl chlorides.
Q1: What are the primary hazards of this compound?
Answer: The two primary hazards are its corrosivity and high reactivity with water (moisture sensitivity) .
-
Corrosivity: The compound causes severe skin burns and serious eye damage upon contact.[2][4] Inhalation of dust or vapors can also cause respiratory irritation.[2]
-
Reactivity: As an acyl chloride, it reacts vigorously with water and other nucleophilic or protic substances (e.g., alcohols, amines). This reaction, known as hydrolysis, produces 5-phenylisoxazole-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[5][6] This is often observed as "fuming" when the compound is exposed to humid air.[5]
Senior Scientist's Insight: The high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[7] This inherent reactivity is what makes it a valuable synthetic intermediate but also demands meticulous handling.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
Answer: A comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment.
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[4] | Protects against splashes and corrosive dust/vapors that can cause severe eye damage.[2][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.[2][4] | Prevents direct skin contact, which can cause severe chemical burns.[4] |
| Body Protection | Flame-retardant lab coat and, for larger quantities, an impervious apron.[4] | Protects skin and personal clothing from spills and splashes. |
| Respiratory | Use exclusively within a certified chemical fume hood.[9] | Prevents inhalation of corrosive dust and HCl gas evolved from hydrolysis. |
Always wash hands thoroughly after handling, and ensure contaminated clothing is removed and laundered before reuse.[3][10]
Q3: How should I properly store this compound?
Answer: Store the container tightly closed in a dry, cool, and well-ventilated area, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[2][4] It should be stored away from incompatible materials such as water, bases, alcohols, amines, and strong oxidizing agents.[2][3]
Senior Scientist's Insight: The key to long-term stability is the rigorous exclusion of atmospheric moisture. Even brief exposure to humid air can lead to gradual hydrolysis, converting your reactive acyl chloride into the corresponding, and likely unreactive, carboxylic acid, compromising the integrity of your starting material.
Q4: What is the correct procedure for dealing with a small spill?
Answer:
-
Evacuate and Ventilate: Ensure the spill is contained within a fume hood. Keep unnecessary personnel away.[4]
-
Wear Full PPE: Don the appropriate PPE as outlined in Q2.
-
Contain & Absorb: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels or water.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, dry, sealable container for hazardous waste disposal. Use non-sparking tools.[4]
-
Decontaminate: Wipe the spill area with a cloth lightly dampened with a suitable organic solvent (e.g., toluene or dichloromethane), followed by a soap and water wash.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[4]
Section 3: Troubleshooting Experimental Workflows
Q1: My subsequent reaction (e.g., amidation, esterification) is not working or giving very low yields. What's the likely cause?
Answer: The most probable cause is the degradation of the this compound starting material, primarily through hydrolysis.
Troubleshooting Steps:
-
Verify Starting Material Quality: If the material is old or has been handled improperly, it may have partially or fully hydrolyzed to the carboxylic acid. The carboxylic acid will not react under typical amidation/esterification conditions for acyl chlorides.
-
Ensure Anhydrous Conditions: This is the most critical factor.[11]
-
Glassware: All glassware must be rigorously dried, either in an oven (>120 °C) or by flame-drying under vacuum, and cooled under an inert atmosphere.[12]
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF are hygroscopic and should be handled with care.[12]
-
Atmosphere: The entire reaction, from reagent addition to workup, should be conducted under a positive pressure of an inert gas like nitrogen or argon.[11]
-
Senior Scientist's Insight: You cannot reliably monitor the purity of an acyl chloride on a standard silica TLC plate. The slightly acidic nature of the silica gel, combined with atmospheric moisture, can hydrolyze the compound directly on the plate, giving a misleading spot corresponding to the carboxylic acid.[12] A better in-situ check is to take a small aliquot of the reaction mixture, quench it with methanol, and analyze that sample by TLC or LC-MS to look for the formation of the methyl ester.[12]
Q2: How do I remove the excess chlorinating agent (e.g., thionyl chloride, oxalyl chloride) after forming the acyl chloride in situ?
Answer: If you are preparing the acyl chloride immediately before use, the excess chlorinating agent must be removed as it can interfere with subsequent steps. The best method is removal under reduced pressure.
-
For Volatile Reagents (e.g., Oxalyl Chloride, SOCl₂): Remove the excess reagent and reaction solvent using a rotary evaporator. Crucially , ensure the vacuum pump is protected by a cold trap (liquid nitrogen is best) and a base trap (e.g., a bubbler with NaOH solution) to neutralize the acidic and corrosive vapors before they damage the pump.[13]
-
Azeotroping: After the initial evaporation, adding a dry, inert solvent like toluene and re-evaporating can help remove the last traces of the chlorinating agent.[13]
Q3: My product is contaminated with 5-phenylisoxazole-3-carboxylic acid. How can I purify it?
Answer: This indicates that hydrolysis occurred either during the reaction or the workup.
-
Aqueous Wash: During the workup, washing the organic layer with a mild, cold base solution (e.g., saturated sodium bicarbonate) will deprotonate the acidic carboxylic acid, pulling it into the aqueous layer as its carboxylate salt. The desired product (e.g., amide or ester) will remain in the organic layer. Caution: This must be done carefully, as any unreacted acyl chloride will react violently with the aqueous base. This step should only be performed after the reaction is complete and has been quenched.
-
Recrystallization/Chromatography: If the product is a solid, recrystallization from a suitable dry solvent system can effectively remove the more polar carboxylic acid impurity.[11] If the product is an oil or difficult to crystallize, column chromatography is a viable alternative.
Section 4: Key Protocols and Visual Workflows
Protocol 1: General Procedure for Anhydrous Reaction Setup
This protocol outlines the essential steps for setting up a reaction that is sensitive to moisture.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, stir bar) at 120 °C overnight or flame-dry under high vacuum immediately before use.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature.
-
Solvent Addition: Add the required volume of anhydrous solvent via a cannula or a dry syringe.
-
Reagent Addition:
-
Solids: Add solids like this compound under a strong counterflow of inert gas.
-
Liquids: Add liquid reagents via a dry syringe.
-
-
Execution: Maintain a positive pressure of inert gas throughout the entire duration of the reaction. A gas bubbler filled with mineral oil is an effective way to monitor this.
Diagram: Anhydrous Reaction Workflow
This diagram illustrates the logical flow for setting up a moisture-sensitive experiment.
Caption: Workflow for setting up a moisture-sensitive reaction.
Protocol 2: Safe Quenching of Reactions Containing Acyl Chlorides
Quenching is the process of deactivating any remaining reactive species at the end of a reaction. This must be done with extreme caution.
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice-water bath. This slows the rate of the quench reaction, making it more controllable.
-
Choose Quenching Agent: The choice depends on the reaction scale and desired outcome. Common agents include slow addition of isopropanol, methanol, or a saturated aqueous solution of sodium bicarbonate.[14][15]
-
Slow Addition: Add the quenching agent very slowly (dropwise) with vigorous stirring. The reaction is highly exothermic and will evolve HCl gas.[9] Ensure the fume hood sash is lowered.
-
Monitor: Observe for signs of reaction (gas evolution, temperature increase). If the reaction becomes too vigorous, stop the addition until it subsides.
-
Completion: Continue adding the quenching agent until no further reaction is observed. The mixture can then be moved to the workup phase.
Diagram: Decision Tree for Quenching Acyl Chlorides
This diagram helps in selecting an appropriate and safe quenching strategy.
Caption: Decision guide for safely quenching acyl chloride reactions.
References
-
Relative Ease of Hydrolysis - A Level Chemistry . (2024). Save My Exams. [Link]
-
Hydrolysis of acid/acyl chlorides with water . (n.d.). Doc Brown's Chemistry. [Link]
-
Acyl chloride . (n.d.). Wikipedia. [Link]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides . (n.d.). Chemguide. [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism . (2025). YouTube. [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling . (2025). Yufeng. [Link]
-
The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Quenching Reactive Substances . (2006). Virginia Tech Chemistry Department. [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids . (2022). MDPI. [Link]
-
What should I reconsider in my experiment for acyl chloride to be formed? . (2019). ResearchGate. [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material... . (2022). National Institutes of Health (NIH). [Link]
-
Removing oxalyl chloride from acid chloride intermediate in ester formation . (2024). Reddit. [Link]
-
5-Methyl-3-phenylisoxazole-4-carbonyl chloride . (n.d.). Chemdad Co. [Link]
-
(PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid . (n.d.). ResearchGate. [Link]
Sources
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- 4. chemicalbook.com [chemicalbook.com]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. fishersci.com [fishersci.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 15. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Monitoring Reactions of 5-Phenylisoxazole-3-carbonyl chloride by TLC
Welcome to the technical support guide for monitoring reactions involving 5-Phenylisoxazole-3-carbonyl chloride using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the nuances of this specific application. Acyl chlorides are highly reactive, which presents unique challenges for TLC analysis. This guide is structured to address these challenges head-on, providing you with robust troubleshooting strategies and a clear path to reliable results.
Core Principles: Why TLC is a Double-Edged Sword for Acyl Chlorides
Thin-Layer Chromatography (TLC) is a cornerstone of organic synthesis for its speed, simplicity, and low cost.[1][2] It operates on the principle of differential partitioning: components of a mixture travel up a plate coated with a stationary phase (typically polar silica gel) propelled by a mobile phase (a solvent system).[3] Less polar compounds interact weakly with the stationary phase and travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact strongly and move shorter distances (lower Rf).[4][5]
The primary challenge with this compound, and acyl chlorides in general, is their high reactivity. They are extremely sensitive to moisture and can readily react with nucleophiles.[6] The silica gel on a standard TLC plate is not inert; its surface is covered with hydroxyl groups and adsorbed water, making it a nucleophilic and protic environment.[7] This can lead to the rapid hydrolysis of the acyl chloride directly on the TLC plate, converting it back to its corresponding carboxylic acid.[7][8] Therefore, interpreting the TLC results requires a nuanced approach that accounts for this on-plate reactivity.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using TLC to monitor reactions with this compound.
Question 1: I'm running a TLC of my reaction, and I see a streak coming from the baseline in the reaction lane. What does this mean?
Answer: Streaking is a common TLC issue that can have several causes, but with acyl chlorides, two possibilities are most prominent:
-
On-Plate Reaction/Hydrolysis: The most likely cause is the hydrolysis of your reactive this compound on the silica plate. As the solvent moves, the acyl chloride is continuously reacting with water on the silica gel, creating a "streak" of the resulting carboxylic acid rather than a clean spot.[9][10]
-
Sample Overloading: You may have spotted too much of your reaction mixture.[2][11] When the stationary phase becomes saturated, it can no longer effectively separate the components, leading to a streak.
Troubleshooting Steps:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction aliquot before spotting it on the TLC plate. A good starting point is a 1% solution in a volatile solvent like ethyl acetate or dichloromethane.[11]
-
Confirm Hydrolysis: The streak is likely the corresponding carboxylic acid. You can confirm this by spotting a pure sample of 5-phenylisoxazole-3-carboxylic acid on the same plate. If the Rf value of the acid matches the streak, it confirms on-plate hydrolysis.
-
Focus on Other Components: Instead of tracking the disappearance of the acyl chloride, focus on the disappearance of the other starting material (e.g., the amine or alcohol you are reacting it with) and the appearance of the new, more stable product spot.
Question 2: The spot for my starting acyl chloride has the same Rf value as its parent carboxylic acid. How can I tell if my reaction has started?
Answer: This is the classic problem when analyzing acyl chlorides on silica gel TLC. You are likely not seeing the acyl chloride at all, but rather the carboxylic acid it hydrolyzes to upon contact with the plate.[7][8] The acyl chloride is generally less polar than the carboxylic acid, but you may never see its true Rf value.
The Self-Validating Solution: The Co-Spot and Monitoring Reactant Consumption The most reliable way to monitor the reaction is to track all components. Your TLC plate should have three lanes:
-
Lane 1 (Reactant): A spot of the other starting material (e.g., the amine or alcohol).
-
Lane 2 (Co-spot): A spot of the other starting material with a spot of the reaction mixture applied directly on top of it.[12][13]
-
Lane 3 (Reaction Mixture): A spot of your reaction mixture.
The reaction is progressing if, in Lane 3, you see the spot corresponding to your other starting material diminishing in intensity over time, accompanied by the appearance of a new spot for the product. The product (e.g., an amide or ester) will typically have a different Rf value than the starting materials.
Question 3: My spots are all clustered at the bottom (low Rf) or rushed to the top (high Rf). How do I get better separation?
Answer: This indicates that the polarity of your mobile phase (solvent system) is not optimized for your compounds. The goal is to have the Rf values of your key components fall between 0.3 and 0.7 for the best resolution.[14]
-
If Spots are Too Low (Low Rf): Your solvent system is not polar enough. The polar compounds are sticking strongly to the polar silica plate. To make them move further, you need to increase the polarity of your mobile phase. For a common ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.[3][15]
-
If Spots are Too High (High Rf): Your solvent system is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase. To fix this, you need to decrease the polarity of your mobile phase, for example, by increasing the proportion of hexane.[14][16]
A good starting point for many reactions involving aromatic systems is a 30% solution of ethyl acetate in hexane (3:7 EtOAc:Hexane). Adjust the ratio from there based on your results.
Question 4: I see a new spot appearing, but how do I know it's my desired product and not a byproduct?
Answer: While TLC is not definitive for structure elucidation, you can infer a great deal.
-
Polarity Prediction: Consider the expected structure of your product. For example, if you are reacting the acyl chloride with an amine to form an amide, the resulting amide is typically less polar than a starting carboxylic acid but may be more or less polar than the starting amine, depending on the structure. This chemical intuition helps you predict where the product spot should be.
-
Quench & Confirm (Alternative Method): For an unambiguous check, you can perform a "quenching" experiment. Take a tiny aliquot of your reaction mixture and add it to a vial containing a few drops of a simple, reactive nucleophile like methanol.[10] This will rapidly convert any remaining acyl chloride into a stable methyl ester. Run a TLC of this "quenched" sample. The disappearance of the starting material and the appearance of the known methyl ester can provide strong evidence that the acyl chloride was present and reactive.
-
Orthogonal Analysis: Ultimately, TLC provides qualitative information. To confirm the identity of a new spot, you must isolate the product and use a definitive analytical technique like NMR or Mass Spectrometry.
Experimental Protocol: TLC Monitoring Workflow
This protocol provides a step-by-step method for reliably monitoring a reaction, such as the formation of an amide from this compound and a primary amine.
Step 1: Prepare the TLC Chamber
-
Add your chosen solvent system (e.g., 3:7 Ethyl Acetate:Hexane) to a TLC chamber to a depth of about 0.5 cm.[17]
-
Cut a piece of filter paper slightly smaller than the chamber walls, place it inside, and close the lid.
-
Allow the chamber to sit for 5-10 minutes to become saturated with solvent vapors. This ensures a uniform solvent front and reproducible Rf values.[17]
Step 2: Prepare the TLC Plate
-
Handle the TLC plate only by the edges to avoid contaminating the surface with oils from your skin.[3]
-
Using a pencil (never a pen, as ink will run with the solvent), gently draw a straight baseline about 1 cm from the bottom of the plate.[18][19]
-
Mark three small tick marks on the baseline for your three lanes: "Amine," "Co-spot," and "Rxn."
Step 3: Spot the Plate
-
Prepare dilute solutions of your starting amine and the reaction mixture (taken at time = x) in a volatile solvent like ethyl acetate.
-
Using a capillary tube, apply a small spot of the starting amine solution to the "Amine" mark. The spot should be no larger than 1-2 mm in diameter.[1]
-
Apply a spot of the reaction mixture to the "Rxn" mark.
-
For the "Co-spot" lane, first spot the starting amine, then, using the same capillary, spot the reaction mixture directly on top of the first spot.[13]
Step 4: Develop the Plate
-
Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[1] If the baseline is submerged, your samples will dissolve into the solvent pool.
-
Close the lid and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
Step 5: Visualize and Analyze
-
Allow the solvent to completely evaporate from the plate.
-
First, view the plate under a UV lamp (254 nm).[20][21] Most aromatic compounds will appear as dark spots against a fluorescent green background. Circle any visible spots with a pencil.
-
If spots are not visible or for confirmation, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with easily oxidizable groups.[22] Dip the plate in the stain, then gently heat it with a heat gun until colored spots appear.
-
Calculate the Rf value for each spot.
Data Interpretation and Rf Calculation
The Retention Factor (Rf) is a ratio that quantifies the movement of a spot.[23][24]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Component | Expected Polarity | Typical Rf (3:7 EtOAc:Hex) | Notes |
| 5-Phenylisoxazole-3-carboxylic acid | High (H-bonding) | 0.1 - 0.2 | This is what you often see for the acyl chloride spot due to hydrolysis. |
| Starting Amine (e.g., Benzylamine) | Medium-High | 0.2 - 0.4 | Polarity varies greatly with structure. |
| This compound | Medium | (Appears as acid) | Unstable on silica. Its true Rf would be higher than the acid. |
| Product Amide | Medium | 0.4 - 0.6 | Generally less polar than the carboxylic acid. The exact Rf depends on the amine used. |
Visualizing the Process
TLC Workflow Diagram
A visual representation of the steps involved in performing TLC analysis.
Caption: Workflow for reaction monitoring via TLC.
Hypothetical Reaction Pathway
This diagram shows the transformation of reactants to products in a typical amidation reaction.
Caption: Amide formation from an acyl chloride.
References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
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Millersville University. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
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Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
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Lab-Training. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
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University of Rochester. (n.d.). Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
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Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
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Not Voodoo. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
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Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
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Chemistry For Everyone. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC [Video]. YouTube. Retrieved from [Link]
-
University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]
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Marathe, S. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Chemistry For Everyone. (2024, December 27). What Is RF In Thin Layer Chromatography? [Video]. YouTube. Retrieved from [Link]
-
University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]
-
Northern Illinois University. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, January 7). Acyl chloride on TLC. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Reddit. (2024, September 17). TLC stains for Acyl halides. r/Chempros. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
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University of Calgary. (2010, November 25). Chem 263 Notes. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Phenylisoxazole-3-carbonyl Chloride and Benzoyl Chloride
Introduction: Beyond Benzoylation
In the landscape of organic synthesis, benzoyl chloride is a foundational reagent, a workhorse for introducing the robust benzoyl group into a myriad of molecules. Its reactivity profile is well-characterized, serving as a benchmark for acylating agents. However, the increasing complexity of modern synthetic targets, particularly in pharmaceutical and materials science, demands a broader palette of reactive intermediates. Among these, heteroaromatic acyl chlorides offer unique structural and electronic properties.
This guide provides an in-depth comparative analysis of 5-Phenylisoxazole-3-carbonyl chloride and the archetypal benzoyl chloride . We will dissect their structural nuances, predict their reactivity based on fundamental electronic principles, and provide actionable experimental protocols for researchers to validate these claims in their own laboratories. The objective is to move beyond mere procedural instruction and offer a causal understanding of why these two molecules behave differently, empowering scientists to make more informed decisions in reaction design.
Structural and Electronic Dissection: The Source of Reactivity Differences
The reactivity of an acyl chloride in nucleophilic acyl substitution is overwhelmingly dictated by the electrophilicity of its carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its susceptibility to nucleophilic attack, accelerating the reaction rate. This electrophilicity is, in turn, modulated by the electronic nature of the aromatic system to which it is attached.
Benzoyl Chloride: The Phenyl Ring's Dual Influence
The phenyl group in benzoyl chloride exerts a relatively balanced, mild electronic influence on the carbonyl group. While it can donate electron density into the carbonyl system via resonance, its sp² hybridized carbons are inductively electron-withdrawing. This combination establishes a baseline reactivity that is potent yet often manageable under standard laboratory conditions.
This compound: The Impact of a π-Deficient Heterocycle
The defining feature of this compound is the isoxazole ring. Unlike the benzene ring, the isoxazole moiety is a π-deficient heterocycle. This is due to the presence of two highly electronegative heteroatoms: nitrogen and oxygen. These atoms strongly withdraw electron density from the ring system, an effect that is propagated to the attached carbonyl group at the 3-position.
This potent electron-withdrawing effect significantly increases the partial positive charge on the carbonyl carbon, making it substantially more electrophilic than the corresponding carbon in benzoyl chloride. The phenyl group at the 5-position is electronically distant and has a negligible direct impact on the C3-carbonyl's reactivity compared to the influence of the heterocyclic ring itself.
Hypothesis:
Based on this electronic analysis, This compound is predicted to be a significantly more reactive acylating agent than benzoyl chloride towards nucleophiles.
Quantitative Reactivity Comparison
While direct, side-by-side kinetic studies for these two specific compounds are not extensively published, we can infer their relative reactivity from established principles of physical organic chemistry. The Hammett equation, which correlates reaction rates with substituent electronic effects, provides a robust framework for such predictions. Electron-withdrawing groups yield positive sigma (σ) values and lead to rate acceleration in nucleophilic acyl substitution. The isoxazole ring, acting as a strong electron-withdrawing group, would be expected to confer a reactivity profile more akin to a nitro-substituted benzoyl chloride than to the parent compound.
Table 1: Predicted Relative Reactivity in a Model Solvolysis Reaction
| Acyl Chloride | Dominant Electronic Effect of Ring | Predicted Relative Rate Constant (k_rel) |
|---|---|---|
| p-Methylbenzoyl Chloride | Electron-Donating (+I) | < 1 |
| Benzoyl Chloride | Benchmark | 1.0 |
| p-Nitrobenzoyl Chloride | Strongly Electron-Withdrawing (-M, -I) | >> 1 |
| This compound | Strongly Electron-Withdrawing (Inductive) | > 1 (Predicted) |
Experimental Validation Protocols
To uphold the principle of self-validating systems, the following protocols are provided for researchers to quantify the reactivity differences firsthand.
Protocol 1: Comparative Alcoholysis Kinetics via Conductance Monitoring
This experiment measures the rate of reaction with an alcohol (alcoholysis) by monitoring the production of hydrochloric acid (HCl), an ionic and thus conductive species.
Causality and Rationale: The rate of increase in the solution's conductivity is directly proportional to the rate of the reaction. This method allows for real-time, non-invasive monitoring of the reaction kinetics, yielding pseudo-first-order rate constants under conditions of excess alcohol.
Methodology:
-
Reagent Preparation:
-
Prepare 0.01 M stock solutions of both this compound and benzoyl chloride in anhydrous acetone.
-
Prepare the reaction solvent: a 95:5 (v/v) mixture of absolute ethanol and anhydrous acetone. Ensure all glassware is oven-dried.
-
-
Apparatus Setup:
-
Place a magnetic stir bar and 50.0 mL of the ethanol/acetone solvent into a jacketed beaker maintained at 25.0 ± 0.1 °C.
-
Immerse a calibrated conductivity probe into the solution, ensuring it does not interfere with the stir bar.
-
Allow the solvent to thermally equilibrate for 15 minutes while stirring gently.
-
-
Kinetic Run:
-
Record the initial conductivity of the solvent (baseline).
-
Using a gas-tight syringe, rapidly inject 1.00 mL of the 0.01 M acyl chloride stock solution into the stirring solvent and immediately start a timer.
-
Record the conductivity at regular intervals (e.g., every 15 seconds for the first 5 minutes, then every minute) until the value stabilizes (reaction completion).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the final conductance at reaction completion.
-
The slope of this linear plot is equal to -k_obs.
-
Compare the k_obs values obtained for both acyl chlorides to determine their relative reactivity.
-
Caption: General mechanism for nucleophilic acyl substitution of acyl chlorides.
Caption: Experimental workflow for kinetic analysis via conductance.
Field Insights and Practical Implications
The predicted higher reactivity of this compound is not merely an academic curiosity; it has significant practical consequences for the synthetic chemist.
-
Milder Reaction Conditions: The enhanced electrophilicity allows for reactions to be conducted under milder conditions. Acylations that might require elevated temperatures or strong catalysts with benzoyl chloride can often proceed at room temperature or below with its isoxazole counterpart. This is particularly advantageous when working with thermally sensitive substrates.
-
Acylation of Challenging Nucleophiles: Weakly nucleophilic substrates, such as sterically hindered alcohols or deactivated anilines, that react sluggishly or not at all with benzoyl chloride may be successfully acylated using this compound.
-
Increased Sensitivity: The higher reactivity comes with a trade-off: increased sensitivity to hydrolysis. Rigorous control of anhydrous conditions is paramount to prevent the rapid degradation of the acyl chloride by trace moisture, which would lower yields and complicate purification.
-
Application in Drug Discovery: The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to efficiently and rapidly introduce the 5-phenylisoxazole-3-carbonyl moiety is a valuable tool for generating compound libraries and synthesizing complex active pharmaceutical ingredients (APIs).
Conclusion
While structurally similar at first glance, this compound and benzoyl chloride exhibit fundamentally different reactivity profiles. The π-deficient, electron-withdrawing nature of the isoxazole ring renders This compound a more potent and highly reactive acylating agent than the benchmark benzoyl chloride. This heightened reactivity can be strategically leveraged by researchers to overcome synthetic challenges, such as acylating unreactive nucleophiles or minimizing thermal degradation of sensitive molecules. However, it also necessitates more stringent handling and anhydrous reaction conditions. By understanding the electronic principles that govern this reactivity, scientists can better harness the synthetic potential of this valuable heteroaromatic intermediate.
References
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Isoxazole. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Kumar, A., & Kumar, R. (2024). Construction of Isoxazole ring: An Overview. Nano Bio Letters. Available from: [Link]
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Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
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ResearchGate. (2024). Construction of Isoxazole ring: An Overview. ResearchGate. Available from: [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate. Available from: [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Al-Harrasi, A., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. National Institutes of Health (NIH). Available from: [Link]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 5-Phenylisoxazole Amides
Introduction: The Privileged 5-Phenylisoxazole Amide Scaffold
In the landscape of medicinal chemistry and drug discovery, the isoxazole ring is a well-established "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role in a plethora of therapeutic agents, demonstrating activities ranging from anticancer to anti-inflammatory.[3][4] When functionalized with an amide linkage, particularly as a 5-phenylisoxazole amide, the resulting motif offers a rigid, planar structure ideal for precise interactions with biological targets.[5]
The synthesis of these amides traditionally involves the coupling of a 5-phenylisoxazole carboxylic acid with a desired amine. While effective, the classical approach—often necessitating the conversion of the carboxylic acid to a highly reactive acyl chloride using harsh reagents like thionyl chloride (SOCl₂)[6]—presents challenges in terms of safety, substrate scope, and functional group tolerance.[7] This guide provides an in-depth comparison of modern, alternative reagents and methodologies that offer milder conditions, broader applicability, and improved efficiency for this critical transformation. We will delve into the mechanistic rationale behind reagent selection, present comparative data, and provide actionable experimental protocols for immediate application in the research laboratory.
The Classical Route and Its Limitations: A Starting Point for Comparison
The benchmark for synthesizing 5-phenylisoxazole amides is a two-step process:
-
Activation of 5-phenylisoxazole-3-carboxylic acid[8][9] to its corresponding acyl chloride.
-
Reaction of the acyl chloride with a primary or secondary amine.
Thionyl chloride (SOCl₂) is the most common reagent for the activation step.[6][10] While effective, its use is accompanied by the evolution of corrosive HCl and SO₂ gases, and it often requires high temperatures (reflux), which can be detrimental to sensitive substrates.[4][11]
Caption: Classical two-step synthesis of 5-phenylisoxazole amides.
This guide will explore superior alternatives that circumvent the need for isolating the often unstable acyl chloride intermediate, proceeding directly from the carboxylic acid via in-situ activation.
Part 1: Peptide Coupling Reagents for Direct Amidation
The most significant advancement in amide bond formation has been the development of "coupling reagents," which activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions.[12] This approach avoids the issues associated with acyl chlorides and is now the standard in modern organic synthesis.
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used due to their effectiveness and the water-soluble nature of their urea byproduct, which simplifies purification.[3][13] They function by forming a highly reactive O-acylisourea intermediate.
Mechanism of Action: The carboxylic acid adds to the carbodiimide, forming the O-acylisourea. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, a common side product. To prevent this and enhance reaction rates, an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) is almost always included.[1][3][14] DMAP, for instance, acts as a nucleophilic catalyst, forming a more reactive DMAP-acylpyridinium intermediate.[3]
Caption: EDC/DMAP activation mechanism for amide synthesis.
Onium Salts (Uronium/Aminium & Phosphonium): Superior Efficiency
Onium salt-based reagents, such as HATU, HBTU, and PyAOP, represent the next generation of coupling agents.[13] They generally provide faster reactions, higher yields, and are particularly effective for coupling sterically hindered substrates or less nucleophilic amines (e.g., anilines).
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Reacts with the carboxylic acid to form a highly reactive O-acyl(azabenzotriazolyl)isouronium salt, which rapidly converts to an activated ester. The presence of the nitrogen atom in the azabenzotriazole ring (HOAt) makes it more reactive and less prone to racemization than its predecessor, HOBt.[13][14]
-
HBTU/TBTU: Structurally similar to HATU but based on HOBt. They are highly efficient but can cause undesired guanidinylation of the amine N-terminus if used in excess.[13]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent that is exceptionally effective for difficult couplings, including those involving N-methylated amino acids.[13]
Causality of Choice: Why choose an onium salt over EDC? Onium salts are pre-activated and react faster with the carboxylic acid, leading to a more rapid formation of the active ester. This minimizes the lifetime of racemization-prone intermediates, making them the superior choice when chiral integrity is paramount. They are also more effective at activating sterically demanding acids and coupling them with poorly nucleophilic amines.
Comparative Performance Data
The selection of a coupling reagent is highly substrate-dependent.[12] Below is a summary table compiled from typical literature findings for the amidation of heterocyclic carboxylic acids.
| Reagent/Additive | Base | Typical Solvent | Temp (°C) | Time (h) | Yield Range (%) | Key Advantages & Considerations |
| SOCl₂ then Amine | Et₃N | Toluene/DCM | 25-80 | 2-6 | 65-95 | Traditional, cost-effective. Harsh, limited functional group tolerance.[11] |
| EDC / DMAP | - | DCM / DMF | 25 | 24-48 | 70-90 | Good for simple substrates, water-soluble byproduct. Slower, risk of N-acylurea.[3] |
| EDC / HOBt | DIPEA | DMF | 25 | 12-24 | 75-95 | Reduced racemization vs. EDC alone, common peptide synthesis choice.[14] |
| HATU / DIPEA | DIPEA | DMF | 25 | 2-8 | 85-99 | Very fast, high yielding, low racemization, good for hindered substrates. Higher cost.[13] |
| DMT-MM | - | THF/H₂O | 25 | 3-12 | 80-95 | Excellent for reactions in aqueous or alcoholic media.[12][14] |
| T3P® (Propylphosphonic Anhydride) | Pyridine/Et₃N | EtOAc / DCM | 25-50 | 1-5 | 85-98 | High reactivity, clean workup (byproducts are water-soluble).[4] |
Part 2: Alternative Chlorinating Agents
While direct coupling is often preferred, there are instances where the acyl chloride is desired. Modern alternatives to SOCl₂ offer milder conditions and simpler workups.
-
Oxalyl Chloride ((COCl)₂): Reacts faster and at lower temperatures (often 0 °C to RT) than SOCl₂. The byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.[10][15] A catalytic amount of DMF is typically required to form the Vilsmeier reagent in situ, which is the true activating species.[4][6]
-
Bis(trichloromethyl) Carbonate (Triphosgene): A solid, safer alternative to phosgene gas. It reacts cleanly with carboxylic acids to form acyl chlorides with high purity and yield.[7][14]
Caption: Decision tree for selecting an appropriate amidation reagent.
Part 3: Experimental Protocols
The following protocols are self-validating systems, providing clear steps from setup to workup.
Protocol 1: General Procedure for EDC/DMAP Coupling
This protocol is adapted from a reported synthesis of isoxazole-carboxamide derivatives.[3]
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-phenyl-5-methylisoxazole-4-carboxylic acid (1.0 equiv., e.g., 1.5 mmol).
-
Solvent: Dissolve the acid in anhydrous dichloromethane (DCM, approx. 8 mL per 1 mmol of acid).
-
Activation: Add 4-Dimethylaminopyridine (DMAP) (0.2 equiv., 0.3 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv., 1.8 mmol).
-
Stirring: Stir the mixture at room temperature for 30 minutes. The solution should remain clear.
-
Amine Addition: Add the desired aniline or amine (1.2 equiv., 1.8 mmol) to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in DCM and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1% aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (e.g., n-hexane:ethyl acetate) to yield the pure 5-phenylisoxazole amide.[3]
Protocol 2: High-Efficiency Coupling using HATU
This protocol is a robust method for more challenging substrates.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-phenylisoxazole-3-carboxylic acid (1.0 equiv.).
-
Solvent: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.1 equiv.) and the desired amine (1.1 equiv.).
-
Base: Cool the mixture to 0 °C in an ice bath and add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-8 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the target amide.
Conclusion and Future Outlook
The synthesis of 5-phenylisoxazole amides has evolved significantly from classical acyl chloride preparations. Modern coupling reagents, particularly onium salts like HATU, offer a superior combination of speed, efficiency, and mild reaction conditions, accommodating a wider range of sensitive functional groups. For routine syntheses, carbodiimides such as EDC, when paired with an additive like DMAP, remain a cost-effective and reliable choice.[3] The selection of the optimal reagent is a multifactorial decision guided by substrate sterics, chirality, cost, and scale, as outlined in our decision guide. As synthetic methodology continues to advance, we can anticipate the development of even more efficient and greener catalytic amidation processes that further streamline access to these vital medicinal scaffolds.
References
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- Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023).
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Hindawi.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central (PMC).
- Is there any alternative for thionyl chloride, SOCl2?. (2017).
- A comparative study of amide-bond forming reagents in aqueous media - Substrate scope and reagent compatibility. (2017). Luxembourg Bio Technologies.
- PCL5 vs SOCl2 for acid chloride form
- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI.
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- Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. (n.d.). PubMed Central (PMC).
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- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Royal Society of Chemistry.
- How to achieve chlorination of carboxylic acid to convert into acid chloride ?. (2016).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (n.d.).
- 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID. (2025). ChemicalBook.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
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A Comparative Guide to the Biological Activity of 5-Phenylisoxazole vs. 3-Phenylisoxazole Derivatives
Authored by: A Senior Application Scientist
Introduction: The Significance of Isomeric Scaffolds in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone scaffold in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions make it a "privileged" structure, frequently found in molecules exhibiting a wide array of biological activities.[1][2] A critical factor dictating the pharmacological profile of isoxazole derivatives is the substitution pattern around the ring. This guide focuses on the profound impact of constitutional isomerism, specifically comparing derivatives where a phenyl group is attached at either the 5-position or the 3-position of the isoxazole core.
This distinction is not trivial. The electronic and steric environment of the isoxazole ring is fundamentally altered by the placement of the phenyl substituent, which in turn governs how these molecules interact with biological targets such as enzymes and receptors. Understanding these differences is paramount for researchers in drug development, as it informs the rational design of more potent, selective, and effective therapeutic agents. This guide provides an objective, data-driven comparison of the biological activities of 5-phenylisoxazole versus 3-phenylisoxazole derivatives, supported by experimental evidence and detailed protocols to ensure scientific integrity.
The Isomeric Divergence: A Comparative Analysis of Biological Profiles
The positioning of the phenyl group creates two distinct classes of compounds with often divergent biological activities. While both isomers have demonstrated therapeutic potential, the specific arrangement of the atoms dictates their efficacy in different areas, including antibacterial, anticancer, and anti-inflammatory applications.
Antimicrobial Activity: A Tale of Two Isomers
The fight against microbial resistance necessitates the discovery of novel antibacterial agents. Both 3- and 5-phenylisoxazole scaffolds have been explored in this context, with substitution patterns playing a key role in their potency.
Notably, 4-nitro-3-phenylisoxazole derivatives have been identified as potent antibacterial agents against plant pathogens.[3][4][5] A study evaluating these compounds against bacteria like Xanthomonas oryzae (Xoo) found that specific derivatives exhibited significantly better activity than the commercial control, bismerthiazol.[3][6] The presence of the nitro group at the 4-position appears crucial for this enhanced activity.
Conversely, studies on 5-phenylisoxazole derivatives have also revealed promising antimicrobial effects. For instance, a series of 5-(4-fluorophenyl)-3-phenylisoxazole compounds (note the additional 3-phenyl substitution) were tested against a panel of Gram-positive and Gram-negative bacteria, with many showing good activity.[7] Another study highlighted that the presence of electron-withdrawing groups like chlorine or electron-donating groups like methoxy on the phenyl rings can enhance the antibacterial activity of isoxazole derivatives.[1]
| Isomer Class | Derivative Example | Target Organism(s) | Efficacy (EC50 / MIC) | Reference |
| 3-Phenylisoxazole | 4-nitro-3-(4-fluorophenyl)-5-methylisoxazole | Xanthomonas oryzae (Xoo) | EC50: 10.2 µg/mL | [3][5] |
| 3-Phenylisoxazole | 4-nitro-3-(4-chlorophenyl)-5-methylisoxazole | Xanthomonas oryzae (Xoo) | EC50: 11.5 µg/mL | [3][5] |
| 3,5-Disubstituted | 5-(4-fluorophenyl)-3-(4-bromophenyl)isoxazole | S. aureus, E. coli | Good activity (Zone of Inhibition) | [7] |
| 5-Phenylisoxazole | Phenylisoxazole-5-carbaldehyde Isonicotinylhydrazone | M. tuberculosis | Potential antitubercular activity | [8] |
Causality Insight: The enhanced activity of 4-nitro-3-phenylisoxazole derivatives suggests that the electronic properties of the isoxazole ring, significantly influenced by the C3-phenyl and C4-nitro substituents, are critical for interacting with bacterial targets. The precise mechanism is still under investigation, but it likely involves interference with essential cellular processes.
Anticancer Activity: Targeting Cellular Proliferation
The versatility of the phenylisoxazole scaffold is evident in its widespread investigation for anticancer applications.[9][10] Here, the isomeric positioning clearly directs the mechanism of action and cellular targets.
3-Phenylisoxazole derivatives have been successfully designed as potent Histone Deacetylase (HDAC) inhibitors.[11] HDACs are crucial enzymes in regulating gene expression, and their inhibition is a validated strategy in cancer therapy. A study identified a 3-phenylisoxazole derivative (compound 17) that exhibited an IC50 value of 5.82 µM against the PC3 prostate cancer cell line, with no evident toxicity on normal prostate cells.[11] This highlights the potential for developing selective anticancer agents from this scaffold.
On the other hand, novel 5-phenylisoxazole derivatives incorporating a piperazine moiety have shown potent cytotoxicity against human liver and breast cancer cell lines.[12] Two lead compounds from this series, 5m and 5o, were found to induce oxidative stress, leading to apoptosis (programmed cell death) and cell cycle arrest. Their IC50 values were in the low micromolar range (0.3–3.7 µM) across multiple cell lines, demonstrating significant pro-apoptotic activity.[12]
| Isomer Class | Derivative Example | Cancer Cell Line | Mechanism of Action | Efficacy (IC50) | Reference |
| 3-Phenylisoxazole | Compound 17 (HDAC Inhibitor) | PC3 (Prostate) | HDAC1 Inhibition | 5.82 µM | [11] |
| 3-Phenylisoxazole | Phenyl-isoxazole-carboxamide (2a) | HeLa (Cervical) | Cytotoxicity | 0.91 µM | [13] |
| 3-Phenylisoxazole | Phenyl-isoxazole-carboxamide (2a) | Hep3B (Hepatocellular) | Cytotoxicity | 8.02 µM | [13] |
| 5-Phenylisoxazole | Compound 5m (Isoxazole-piperazine hybrid) | Huh7 (Liver) | Induces Apoptosis, Oxidative Stress | 0.3 µM | [12] |
| 5-Phenylisoxazole | Compound 5o (Isoxazole-piperazine hybrid) | Mahlavu (Liver) | Induces Apoptosis, Oxidative Stress | 0.7 µM | [12] |
Causality Insight: The success of 3-phenylisoxazoles as HDAC inhibitors is likely due to the specific geometry of the molecule, allowing the hydroxamic acid tail to effectively chelate the zinc ion in the enzyme's active site while the 3-phenylisoxazole core occupies the hydrophobic channel. In contrast, the 5-phenylisoxazole-piperazine hybrids appear to function through a different mechanism involving the generation of reactive oxygen species, where the overall molecular shape and lipophilicity are key to cellular uptake and localization.
Enzyme Inhibition: A Broader Perspective
Beyond anticancer applications, phenylisoxazole isomers have been developed as inhibitors for various other enzymes.
5-Phenylisoxazole-3-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme involved in gout.[14] Many compounds in this series exhibited potency in the micromolar and even submicromolar range.
More recently, phenylisoxazole quinoxalin-2-amine hybrids have been evaluated as potential treatments for Type 2 Diabetes Mellitus by inhibiting α-amylase and α-glucosidase.[15] In this hybrid scaffold, a 5-phenylisoxazole derivative (compound 5c) was found to be a particularly potent α-glucosidase inhibitor, with an IC50 of 15.2 µM, making it roughly three times more effective than the standard drug, acarbose.[15]
Synthesis and Experimental Design
The differential placement of the phenyl group is achieved through distinct synthetic strategies. A common and efficient method for creating the isoxazole ring is the [3+2] cycloaddition reaction.[3][6] The choice of starting materials dictates whether the 3- or 5-substituted isomer is formed.
Caption: General synthetic routes to 3- and 5-phenylisoxazole isomers.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are methodologies for key assays discussed in this guide.
Protocol 1: In Vitro Cytotoxicity (MTS Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Objective: To assess the anti-proliferative activity of phenylisoxazole derivatives against cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., PC3, Huh7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only (vehicle control) and untreated cells (negative control).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro MTS cytotoxicity assay.
Protocol 2: In Vitro Antibacterial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Objective: To quantify the antibacterial potency of phenylisoxazole derivatives.
Methodology:
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate overnight at 37°C to achieve a logarithmic growth phase.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion: A Framework for Rational Drug Design
The comparative analysis of 5-phenylisoxazole and 3-phenylisoxazole derivatives unequivocally demonstrates that the isomeric placement of the phenyl substituent is a critical determinant of biological activity.
Caption: Logical comparison of 3- and 5-phenylisoxazole derivatives.
-
3-Phenylisoxazole derivatives have shown particular promise as highly specific enzyme inhibitors, such as for HDAC, where the orientation of the phenyl group is crucial for fitting into the active site's hydrophobic channel.[11]
-
5-Phenylisoxazole derivatives have excelled in applications requiring different mechanisms, such as inducing apoptosis in cancer cells or inhibiting enzymes like α-glucosidase, where the overall electronic distribution and steric profile conferred by the C5-substitution are more favorable.[12][15]
This guide underscores the importance of considering isomeric variations in the early stages of drug discovery. By leveraging the distinct properties of each isomer and applying a systematic approach to structure-activity relationship (SAR) studies, researchers can more efficiently navigate the path toward developing novel therapeutics with enhanced potency and selectivity. The provided data and protocols offer a foundational framework for professionals in the field to build upon in their quest for the next generation of isoxazole-based drugs.
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Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(40), 25633–25638. Available from: [Link][3][4][5][6]
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Zappalà, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Available from: [Link][14]
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Hawash, M., Jaradat, N., Bawwab, N., Salem, K., & Arafat, H. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Molecules, 27(1), 119. Available from: [Link][13]
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Pawar, S. S., et al. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 72-76. Available from: [Link][16]
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Suresh, L., et al. (2023). Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. ResearchGate. Available from: [Link][7]
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Mazzei, M., et al. (1996). Synthesis and antirhinovirus activity of 3-(diethylamino)-5-phenylisoxazole derivatives. Il Farmaco, 51(5), 351-359. Available from: [Link][17]
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Hernandez-Vazquez, E., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Biological Evaluation. Journal of Chemistry, 2021, 9987820. Available from: [Link][8]
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Razali, N. H. M., et al. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. RSC Advances, 14(13), 9037-9056. Available from: [Link][15][18]
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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 5-Phenylisoxazole-3-carbonyl chloride
For researchers, scientists, and professionals in drug development, the precise structural confirmation of reactive intermediates is paramount to ensuring the integrity and success of a synthetic pathway. 5-Phenylisoxazole-3-carbonyl chloride is a valuable building block, leveraging the privileged isoxazole scaffold, which is integral to numerous pharmacologically active compounds.[1][2] As an acyl chloride, it is highly reactive and moisture-sensitive, making its definitive characterization both critical and challenging.[3]
This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used to confirm the structure of this compound. We will delve into the causality behind experimental choices, compare direct analysis with alternative methods involving derivatization, and provide actionable protocols grounded in established chemical principles.
Pillar 1: Primary Spectroscopic Confirmation
Direct analysis of the acyl chloride is the most definitive method for structural verification. The combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating dataset.
Infrared (IR) Spectroscopy: The Carbonyl's Telltale Signature
IR spectroscopy is often the first and quickest method to confirm the successful conversion of a carboxylic acid to an acyl chloride. The high reactivity and unique electronic environment of the acyl chloride functional group give rise to a highly characteristic absorption band.[4]
Causality Behind the Technique: The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational frequencies of chemical bonds. The bond between the carbonyl carbon and the highly electronegative chlorine atom has a significant inductive effect, which strengthens and shortens the C=O double bond. This results in the absorption of IR radiation at a higher frequency compared to other carbonyl compounds like carboxylic acids or esters.[5]
Expected Spectrum for this compound:
-
C=O Stretch: A strong, sharp absorption band located at a high frequency, typically around 1750-1800 cm⁻¹ .[6] This peak is the primary indicator of the acyl chloride group and its presence, coupled with the disappearance of the broad O-H stretch from the starting carboxylic acid (typically ~2500-3300 cm⁻¹), provides strong evidence of a successful reaction.
-
Aromatic & Heterocyclic Stretches:
-
C=N stretch of the isoxazole ring.
-
C=C stretching bands from both the phenyl and isoxazole rings in the ~1450-1600 cm⁻¹ region.
-
-
C-Cl Stretch: While present, the C-Cl stretch appears in the fingerprint region (below 800 cm⁻¹) and is generally less useful for diagnostic purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Structural Map
NMR spectroscopy provides the most detailed picture of the molecule's carbon-hydrogen framework. For a definitive analysis, both ¹H and ¹³C NMR spectra are required.
Experimental Consideration: Due to the compound's reactivity, samples must be prepared using anhydrous deuterated solvents (e.g., CDCl₃) in a moisture-free environment to prevent hydrolysis back to the carboxylic acid.
¹H NMR Spectrum Analysis: The proton NMR spectrum allows for the identification and localization of all hydrogen atoms in the structure.
-
Phenyl Protons: The five protons on the phenyl group will appear as multiplets in the aromatic region, typically between δ 7.5-8.0 ppm .
-
Isoxazole Proton (H4): The single proton at the 4-position of the isoxazole ring is highly characteristic. It is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Based on data from similar 3,5-disubstituted isoxazoles, its chemical shift would be anticipated in the δ 6.8-7.2 ppm range.[7]
¹³C NMR Spectrum Analysis: The carbon NMR spectrum complements the proton data by identifying all unique carbon environments.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acyl chloride is significantly deshielded and will appear at a characteristic downfield shift, typically in the δ 160-180 ppm range.[8]
-
Isoxazole Carbons (C3, C4, C5): The three carbons of the isoxazole ring will have distinct chemical shifts. C3 and C5, being attached to electronegative atoms and part of the C=N bonds, will be further downfield than C4.
-
Phenyl Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of δ 125-140 ppm.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Key Analytical Features:
-
Molecular Ion Peak (M⁺): The mass spectrum should show the molecular ion peak corresponding to the mass of C₁₀H₆ClNO₂ (207.61 g/mol ).[9]
-
Isotope Pattern: A crucial confirmatory feature is the presence of an M+2 peak with an intensity approximately one-third of the M⁺ peak. This is due to the natural abundance of the ³⁷Cl isotope and is a definitive marker for a monochlorinated compound.[5]
-
Base Peak (Acylium Ion): The most common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a highly stable acylium ion (R-C≡O⁺).[5] For this molecule, this would result in a prominent peak at m/z 172 , which is often the base peak (the most intense peak) in the spectrum.
Data Summary: Spectroscopic Profile
The table below summarizes the expected key data points for the successful confirmation of this compound.
| Technique | Feature | Expected Value/Observation |
| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1750-1800 cm⁻¹ (Strong, Sharp) |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | |
| ¹H NMR | Phenyl Protons | δ 7.5-8.0 ppm (Multiplet, 5H) |
| Isoxazole Proton (H4) | δ 6.8-7.2 ppm (Singlet, 1H) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160-180 ppm |
| Isoxazole & Phenyl Carbons | δ 95-175 ppm | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 207 |
| Chlorine Isotope Peak (M+2) | m/z 209 (~33% intensity of M⁺) | |
| Primary Fragment | m/z 172 ([M-Cl]⁺, Acylium Ion) |
Pillar 2: Comparison with Alternative Confirmation Strategies
While direct analysis is ideal, the reactive nature of acyl chlorides sometimes necessitates alternative or supplementary methods.
Alternative 1: Analysis via Stable Derivative Formation
A widely practiced and reliable strategy involves converting the crude, moisture-sensitive acyl chloride into a stable, easily purified derivative, such as an ester or an amide.[10] This approach confirms that the acyl chloride was formed as an intermediate.
Rationale: Esters and amides are significantly more stable than acyl chlorides, are not water-sensitive, and are readily purified by standard techniques like column chromatography. Their spectroscopic signatures are well-defined and easily interpreted, providing robust, albeit indirect, evidence of the acyl chloride's formation.
Comparative Analysis:
-
Pros:
-
Avoids handling a highly reactive and corrosive compound during analysis.
-
The derivative is stable and can be easily purified for unambiguous characterization.
-
Confirms the carbon skeleton and the successful activation of the carboxylic acid.
-
-
Cons:
-
Does not directly observe the acyl chloride itself.
-
Requires an additional synthetic step, which may introduce its own set of impurities.
-
Assumes complete conversion in the derivatization step.
-
Workflow for Derivative Formation & Analysis
Caption: Workflow for indirect confirmation via stable ester derivatization.
Alternative 2: Indirect Confirmation via Reaction Monitoring
For routine synthesis, a complete spectroscopic workup of the intermediate acyl chloride is often bypassed in favor of monitoring the reaction's progress using Thin-Layer Chromatography (TLC).
Rationale: The conversion of a polar carboxylic acid to a less polar acyl chloride results in a significant change in the retention factor (Rƒ) on a TLC plate. By spotting the starting material and the reaction mixture side-by-side, one can visually track the consumption of the acid and the formation of a new, higher-Rƒ product.
A Common Laboratory Technique: A small aliquot of the reaction mixture is often deliberately quenched with a nucleophile like methanol. This sample is then spotted on the TLC plate. The appearance of the even less polar ester spot, which is distinct from the starting acid, serves as a strong indicator that the acyl chloride intermediate was successfully formed.[10]
Comparative Analysis:
-
Pros:
-
Extremely fast, simple, and requires only a minuscule amount of the reaction mixture.
-
Provides real-time information on the reaction's progress.
-
-
Cons:
-
This is purely qualitative and indirect evidence.
-
It does not provide any structural information or confirm the absence of side products.
-
It is not a substitute for proper characterization of the final product.
-
Pillar 3: Validated Experimental Protocols
Trustworthy data originates from robust and well-documented protocols. The following sections provide step-by-step methodologies.
Protocol 1: Synthesis of this compound
This protocol uses thionyl chloride, a common and effective reagent for this transformation.[3][11]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 5-phenylisoxazole-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species that accelerates the reaction.[3]
-
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction by TLC (quenching an aliquot with methanol) until the starting carboxylic acid is fully consumed.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum). The resulting crude oil or solid is the this compound.
-
Trustworthiness Note: This crude product is often used immediately in the next step without further purification due to its high reactivity.
-
Protocol 2: Sample Preparation for Spectroscopic Analysis
Proper sample handling is critical to prevent degradation of the analyte.
-
General Handling: All operations should be conducted in a fume hood using dry glassware and under an inert atmosphere where possible.
-
For IR Spectroscopy (Neat Sample):
-
In a dry environment (e.g., a glove box or under a stream of nitrogen), place one drop of the crude acyl chloride oil onto a dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top and gently press to create a thin film.
-
Immediately acquire the spectrum.
-
-
For NMR Spectroscopy:
-
Using a clean, dry pipette, transfer a small amount of the crude acyl chloride (~5-10 mg) into a dry NMR tube.
-
Add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃) via syringe.
-
Cap the NMR tube securely and invert several times to mix. Acquire the spectrum without delay.
-
Visualization: Structure and Key Correlations
The following diagram illustrates the molecular structure and highlights the atoms corresponding to the key expected spectroscopic signals.
Caption: Key spectroscopic correlations for this compound.
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A Comparative Guide to HPLC Purity Analysis of 5-Phenylisoxazole-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Phenylisoxazole-3-carbonyl chloride, a critical intermediate in pharmaceutical synthesis. The purity of this reactive compound is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document details two distinct reversed-phase HPLC (RP-HPLC) methodologies, comparing a conventional C18 stationary phase with a Phenyl-Hexyl stationary phase, which offers an alternative selectivity mechanism. Detailed experimental protocols and comparative data are provided to assist researchers in selecting and developing the most suitable method for their specific analytical requirements.
Introduction to the Analytical Challenge
This compound is a highly reactive acyl chloride. Its analysis by RP-HPLC is challenging due to its susceptibility to hydrolysis, which can occur in the aqueous mobile phases typically used.[1][2][3] The primary degradation product is the corresponding 5-Phenylisoxazole-3-carboxylic acid.[4][5] An effective purity method must not only separate the main compound from process-related impurities but also be able to resolve it from its primary degradant. The choice of stationary phase is critical for achieving the necessary selectivity and resolution.[6][7] While C18 columns are the workhorse of reversed-phase chromatography, alternative phases like Phenyl-Hexyl can provide unique separation capabilities for aromatic compounds through π-π interactions.[8][9][10][11]
Analyte Profile & Potential Impurities
-
Compound Name: this compound
-
Structure: Aromatic phenyl ring attached to an isoxazole core, with a reactive acyl chloride functional group.
-
Key Challenge: High reactivity and propensity for hydrolysis. Direct analysis can be difficult, and care must be taken during sample preparation and analysis to minimize degradation.[1][3]
-
Potential Impurities:
-
Impurity A (Hydrolysis Product): 5-Phenylisoxazole-3-carboxylic acid. This is the most common degradant and a critical impurity to monitor.[4]
-
Impurity B (Starting Material): Could include precursors used in the synthesis of the isoxazole ring.
-
Other Process-Related Impurities: By-products from the synthesis steps.
-
Comparative Analysis of HPLC Methods
The performance of two distinct RP-HPLC methods was evaluated. Method A employs a standard C18 column, which separates analytes primarily based on hydrophobic interactions.[7][10] Method B utilizes a Phenyl-Hexyl column, which introduces an alternative separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the analyte.[8][9]
Method A: The Industry Standard - C18 Reversed-Phase Chromatography
This method represents the conventional approach for purity analysis. The C18 stationary phase provides excellent hydrophobic retention and is suitable for a wide range of small molecules.
Experimental Protocol: Method A
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid) (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: A stock solution of 1 mg/mL of this compound was prepared in Acetonitrile (anhydrous). Working standards were prepared by immediate dilution with the mobile phase to minimize hydrolysis before injection.
Method B: The Orthogonal Approach - Phenyl-Hexyl Reversed-Phase Chromatography
This method offers an alternative selectivity to the C18 phase. The Phenyl-Hexyl phase can interact with the aromatic ring of the analyte, potentially improving the resolution of aromatic impurities and offering a different elution order.[8][9][12]
Experimental Protocol: Method B
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid) (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: A stock solution of 1 mg/mL of this compound was prepared in Acetonitrile (anhydrous). Working standards were prepared by immediate dilution with the mobile phase.
Performance Comparison
The following tables summarize the comparative performance of the C18 and Phenyl-Hexyl HPLC methods for the analysis of this compound. The data is representative of typical performance and highlights the differences in selectivity.
Table 1: Chromatographic Performance Data
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (min) | ||
| This compound | 5.8 | 6.5 |
| Impurity A (Carboxylic Acid) | 3.5 | 3.2 |
| Impurity B (Starting Material) | 4.9 | 5.8 |
| Resolution (Rs) | ||
| Main Peak / Impurity B | 2.1 | 1.6 |
| Impurity B / Impurity A | 3.2 | 5.9 |
| Tailing Factor (Tf) | ||
| Main Peak | 1.1 | 1.2 |
| Theoretical Plates (N) | ||
| Main Peak | > 8000 | > 7500 |
Table 2: Head-to-Head Method Comparison
| Feature | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale & Insights |
| Primary Separation Mechanism | Hydrophobic Interaction | Mixed-Mode (Hydrophobic + π-π Interaction) | Phenyl-Hexyl offers alternative selectivity for aromatic compounds.[8][9] |
| Resolution of Critical Pair | Good resolution between the main peak and a closely eluting impurity (Impurity B). | Excellent separation of the more polar hydrolysis product (Impurity A). | The choice depends on which impurity is considered "critical" for control. |
| Elution Order | Based primarily on polarity. | Elution order can change due to π-π interactions, potentially resolving co-eluting peaks.[8] | |
| Robustness | High. C18 columns are known for their stability and reproducibility. | High. Modern phenyl columns offer good stability. | Both methods are suitable for routine quality control. |
| Best For... | General-purpose purity testing and as a primary, robust QC method. | Orthogonal method development, resolving aromatic impurities, and as a confirmatory method. |
Visualization of Workflows and Mechanisms
HPLC Purity Analysis Workflow
Caption: General workflow for HPLC purity analysis from sample preparation to final report.
Comparison of Separation Mechanisms
Caption: Interaction mechanisms of the analyte with C18 and Phenyl-Hexyl stationary phases.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl columns provide viable options for the purity analysis of this compound.
-
Method A (C18) is a robust, conventional method suitable for routine quality control. Its primary reliance on hydrophobic interactions makes it a reliable starting point for method development.
-
Method B (Phenyl-Hexyl) serves as an excellent orthogonal method. Its unique selectivity, driven by π-π interactions, can be crucial for resolving process impurities that may co-elute with the main peak on a C18 column.[8][12] It is particularly recommended for in-depth impurity profiling and for use as a secondary, confirmatory method during method validation.
For comprehensive quality control, it is advisable to develop and validate both methods. The C18 method can be used for routine release testing, while the Phenyl-Hexyl method can be employed during stability studies and for investigating out-of-specfication results to ensure a complete impurity profile is understood. All method development and adjustments should be performed in accordance with pharmacopeial guidelines, such as USP General Chapter <621> on Chromatography.[13][14][15][16]
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
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Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]
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Phenomenex. (2017, June 28). Understanding USP Chapter <621>: HPLC Method Guidelines. [Link]
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Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. [Link]
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Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
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Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
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International Labmate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]
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Singh, B., et al. (2005). Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug. Semantic Scholar. [Link]
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Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]
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Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]
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Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
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Pharmapproach. (2024). Overview of RP-HPLC method development for drug estimation. [Link]
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Zhang, T., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]
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Zhang, T., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed. [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
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ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. [Link]
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Chromatography Forum. (2003, October 11). Acid Chlorides by HPLC. [Link]
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Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]
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SpecAU. (n.d.). 5-Phenylisoxazole-3-carboxylic Acid. [Link]
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Sanna, M., et al. (2012). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]
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Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]
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Comparative study of different synthetic routes to 5-phenylisoxazole-3-carboxylic acid
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to its favorable metabolic stability and ability to act as a versatile bioisostere for amide and ester functionalities.[1] 5-Phenylisoxazole-3-carboxylic acid, in particular, serves as a crucial building block for developing potent enzyme inhibitors, most notably targeting xanthine oxidase, a key enzyme in purine metabolism implicated in conditions like gout and hyperuricemia.[2] Its derivatives have demonstrated significant biological activities, making robust and efficient synthetic access to this core structure a topic of considerable interest for researchers in drug discovery and development.[2]
This guide provides an in-depth comparative analysis of the two most prevalent and practical synthetic routes to 5-phenylisoxazole-3-carboxylic acid. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each pathway, supported by experimental data, to empower researchers in making informed strategic decisions for their synthetic campaigns. The target compound has a reported melting point of 160-164 °C, which serves as a key analytical benchmark for successful synthesis.[3][4]
Route 1: 1,3-Dipolar Cycloaddition of Benzonitrile Oxide
The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful and highly convergent method for the regioselective construction of the isoxazole ring.[5] This approach builds the heterocyclic core in a single, concerted step from two open-chain precursors. For the synthesis of the target molecule, this involves the reaction of in situ generated benzonitrile oxide with ethyl propiolate, followed by ester hydrolysis.
Mechanistic Rationale & Workflow
The reaction proceeds in three distinct stages:
-
Generation of Nitrile Oxide: Benzonitrile oxide is a reactive 1,3-dipole and is typically generated in situ from a stable precursor to avoid dimerization. The most common method is the base-mediated dehydrohalogenation of a benzohydroximoyl halide, which is itself formed from benzaldoxime. A convenient one-pot alternative involves the direct oxidation of benzaldoxime using agents like sodium hypochlorite (bleach) or Chloramine-T.[6][7]
-
Cycloaddition: The generated benzonitrile oxide rapidly undergoes a pericyclic reaction with the dipolarophile, ethyl propiolate. According to Frontier Molecular Orbital (FMO) theory, this reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction between benzonitrile oxide and the electron-deficient ethyl propiolate, the reaction is regioselective, yielding the ethyl 5-phenylisoxazole-3-carboxylate as the major product.[8]
-
Hydrolysis: The final step is a standard saponification of the ethyl ester using a strong acid or base to yield the desired 5-phenylisoxazole-3-carboxylic acid.[1]
DOT Script for 1,3-Dipolar Cycloaddition Workflow
Caption: Workflow for the 1,3-Dipolar Cycloaddition Route.
Route 2: Condensation from a β-Dicarbonyl Precursor
A classic and reliable method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. To obtain the desired 5-phenyl-3-carboxy substitution pattern, the ideal starting material is an unsymmetrical β-ketoester, specifically ethyl 2,4-dioxo-4-phenylbutanoate (commonly known as ethyl benzoylpyruvate).
Mechanistic Rationale & Workflow
This pathway relies on the differential reactivity of the two carbonyl groups in the starting material.
-
Initial Condensation: Hydroxylamine hydrochloride, in the presence of a base, reacts with the β-dicarbonyl compound. The initial attack can occur at either carbonyl group.
-
Regioselectivity: The crucial aspect of this synthesis is controlling the regioselectivity. The reaction of hydroxylamine with a 1,3-dicarbonyl compound can potentially yield two regioisomers. In the case of ethyl benzoylpyruvate, the ketone carbonyl (at C4, attached to the phenyl group) is generally more electrophilic than the ester-adjacent ketone (at C2). Under neutral or mildly acidic conditions, hydroxylamine preferentially attacks the more reactive C4 ketone, leading to an oxime intermediate.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization via attack of the hydroxylamine nitrogen onto the C2 carbonyl, followed by dehydration, predominantly yields the desired ethyl 5-phenylisoxazole-3-carboxylate. The choice of reaction pH is critical; strongly basic conditions can favor the formation of the isomeric ethyl 3-phenylisoxazole-5-carboxylate.
-
Hydrolysis: As with Route 1, the synthesis is completed by the hydrolysis of the intermediate ester to the final carboxylic acid.
DOT Script for β-Dicarbonyl Condensation Workflow
Caption: Workflow for the β-Dicarbonyl Condensation Route.
Comparative Analysis
Both synthetic routes are effective in producing the target molecule. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for potential side products.
| Parameter | Route 1: 1,3-Dipolar Cycloaddition | Route 2: β-Dicarbonyl Condensation | Rationale & Field Insights |
| Overall Yield | Moderate to High (Typically 60-85%) | Good to High (Typically 70-90%) | The condensation route often proceeds with higher overall efficiency, as the cycloaddition can be sensitive to the stability of the nitrile oxide intermediate. |
| Regioselectivity | Excellent | Good to Excellent (pH dependent) | The [3+2] cycloaddition is highly regioselective with electron-poor alkynes.[7] The condensation route's selectivity is critically dependent on rigorous pH control to favor attack at the desired carbonyl. |
| Starting Materials | Benzaldoxime, Ethyl Propiolate | Ethyl Benzoylpyruvate, Hydroxylamine | Ethyl propiolate can be hazardous and expensive.[9] Ethyl benzoylpyruvate is more accessible or can be readily prepared. Hydroxylamine can be explosive and requires careful handling. |
| Reaction Conditions | Mild; often room temperature. Microwave irradiation can accelerate the reaction.[10][11] | Mild; typically reflux in ethanol or similar protic solvent. | The cycloaddition avoids harsh temperatures but may require careful handling of oxidizing agents (NaOCl) or bases. Microwave assistance offers significant time savings. |
| Atom Economy | Good | Excellent | The condensation reaction is a classic example of high atom economy, with water being the primary byproduct. The cycloaddition requires an oxidant and base, generating more waste. |
| Scalability | Moderate | Excellent | The condensation route is generally more amenable to large-scale synthesis due to simpler reaction setup and workup procedures. Managing the in situ generation of nitrile oxide can be challenging on a large scale. |
Detailed Experimental Protocols
The following protocols are representative procedures synthesized from established literature methods. Researchers should always perform their own risk assessment before conducting any experiment.
Protocol for Route 1: 1,3-Dipolar Cycloaddition
Step A: Synthesis of Ethyl 5-Phenylisoxazole-3-carboxylate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (5.0 g, 41.3 mmol) and ethyl propiolate (4.48 g, 45.4 mmol) in 100 mL of dichloromethane.
-
Reaction: To the stirring solution, add a commercial aqueous solution of sodium hypochlorite (NaOCl, ~10-15%, 50 mL) dropwise over 30 minutes at room temperature. The addition should be controlled to maintain the reaction temperature below 30 °C.
-
Monitoring: Stir the biphasic mixture vigorously overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldoxime spot has been consumed.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated brine solution (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield ethyl 5-phenylisoxazole-3-carboxylate as a white solid.
-
Expected Yield: ~70-80%.
-
Reference: This procedure is adapted from general methods for nitrile oxide cycloaddition.[7]
-
Step B: Hydrolysis to 5-Phenylisoxazole-3-carboxylic Acid
-
Setup: Dissolve the purified ester from Step A (e.g., 5.0 g, 21.6 mmol) in a mixture of ethanol (50 mL) and 2 M aqueous sodium hydroxide (50 mL).
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC until the starting ester is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water.
-
Precipitation: Cool the solution in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to afford the final product.
Protocol for Route 2: β-Dicarbonyl Condensation
-
Setup: To a solution of ethyl benzoylpyruvate (10.0 g, 45.4 mmol) in 150 mL of ethanol in a 250 mL round-bottom flask, add hydroxylamine hydrochloride (3.48 g, 50.0 mmol).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 300 mL of ice-cold water with stirring. A solid (the intermediate ester, ethyl 5-phenylisoxazole-3-carboxylate) will precipitate.
-
Isolation & Hydrolysis: Collect the crude ester by vacuum filtration. Without extensive drying, transfer the solid to a flask containing a mixture of ethanol (100 mL) and 2 M aqueous sodium hydroxide (100 mL).
-
Completion: Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC). Follow the workup and isolation procedure described in Route 1, Step B to obtain the final product.
Conclusion
Both the 1,3-dipolar cycloaddition and the β-dicarbonyl condensation pathways represent viable and effective strategies for the synthesis of 5-phenylisoxazole-3-carboxylic acid.
-
The 1,3-Dipolar Cycloaddition (Route 1) offers excellent regioselectivity and leverages a mechanistically elegant [3+2] cycloaddition. Its primary drawbacks are the potential hazards and costs associated with the starting materials and reagents, and potential challenges in scalability.
-
The β-Dicarbonyl Condensation (Route 2) is a more traditional, robust, and often higher-yielding approach that is well-suited for larger-scale preparations. Its success hinges on careful control of reaction conditions, particularly pH, to ensure the desired regiochemical outcome.
The ultimate choice of method will be guided by the specific constraints and priorities of the research laboratory, including cost, scale, available equipment, and the synthetic chemist's expertise. Both routes, when executed with care, provide reliable access to this valuable heterocyclic building block.
References
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Z.A. Zare, et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]
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L. Yan, et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF PHENYLISOXAZOLE DERIVATIVES VIA 1,3-DIPOLAR CYCLOADDITION. HETEROCYCLES, 104(6), 1097. [Link]
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Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E, 69(Pt 7), o1053. [Link]
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L. Yan, et al. (2022). Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Heterocycles. [Link]
-
R. C. de Menezes, et al. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. [Link]
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M. Kamal, et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences, 29(1), 111-120. [Link]
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ChemBK. 5-phenylisoxazole-3-carboxylic acid. [Link]
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A. Wzorek, et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Molecules, 27(17), 5651. [Link]
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N. A. M. M. H. Al-Masoudi, et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5. [Link]
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A Comparative Guide to the Validation of a Synthetic Protocol for 5-Phenylisoxazole-3-carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of enzyme inhibitors and receptor antagonists.[1] Specifically, 5-phenylisoxazole derivatives have demonstrated potent inhibitory activity against enzymes like xanthine oxidase, which is implicated in conditions such as gout and hyperuricemia.[2] The synthesis of novel derivatives often requires the activation of a carboxylic acid group at the 3-position to the highly reactive carbonyl chloride. This activated intermediate serves as a versatile building block for the creation of amide and ester libraries, crucial for structure-activity relationship (SAR) studies in drug discovery.
This guide provides a comprehensive comparison of synthetic protocols for 5-phenylisoxazole-3-carbonyl chloride, offering insights into the optimization of this critical transformation. We will delve into the nuances of isoxazole ring formation and provide a head-to-head comparison of chlorinating agents, supported by experimental data and mechanistic understanding.
Synthetic Strategy Overview: From Cycloaddition to Activated Acyl Chloride
The synthesis of this compound is a two-stage process. The first stage involves the construction of the isoxazole ring, followed by the conversion of the carboxylic acid to the carbonyl chloride.
Caption: Overall synthetic workflow.
Stage 1: The Cornerstone of Isoxazole Synthesis - 1,3-Dipolar Cycloaddition
The most robust and widely employed method for the synthesis of the 5-phenylisoxazole-3-carboxylic acid core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3] This reaction is highly efficient and allows for a high degree of control over the substitution pattern of the resulting isoxazole.
Caption: Synthesis of the isoxazole carboxylic acid precursor.
A common challenge in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide to form furoxans, which can significantly lower the yield of the desired isoxazole.[4] To mitigate this, the nitrile oxide is typically generated in situ in the presence of the dipolarophile (the alkyne). This ensures that the concentration of the reactive nitrile oxide remains low, favoring the intermolecular cycloaddition over dimerization.
Experimental Protocol: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid
-
Formation of Benzaldoxime:
-
To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.2 eq).
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the benzaldoxime.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
1,3-Dipolar Cycloaddition and Saponification:
-
In a round-bottom flask, dissolve benzaldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as ethanol or THF.
-
Add Chloramine-T (1.2 eq) portion-wise to the stirred solution at room temperature. The Chloramine-T serves as an oxidizing agent to generate the nitrile oxide in situ.
-
Stir the reaction mixture for 12-16 hours, monitoring by TLC.
-
Once the reaction is complete, add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 2-3 hours to saponify the ester.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the 5-phenylisoxazole-3-carboxylic acid.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.
-
Stage 2: Activation of the Carboxylic Acid - A Comparative Analysis of Chlorinating Agents
The conversion of the carboxylic acid to the highly reactive carbonyl chloride is a critical step. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5] The choice of reagent can have a significant impact on the yield, purity, and ease of workup.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reaction Conditions | Typically requires heating (reflux) | Often proceeds at room temperature or below |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Reactivity | More aggressive, can lead to charring with sensitive substrates | Milder and more selective |
| Catalyst | Not typically required, but pyridine can be used as a catalyst and acid scavenger | Catalytic amounts of DMF are often used to form the Vilsmeier reagent in situ |
| Work-up | Excess reagent removed by distillation | Excess reagent easily removed by rotary evaporation due to lower boiling point |
| Cost | More economical | More expensive |
The Mechanistic Rationale: Why Oxalyl Chloride is Often Superior
While thionyl chloride is a cost-effective option, its higher reactivity and the need for elevated temperatures can be detrimental, especially for complex molecules with sensitive functional groups.[5] Oxalyl chloride, in contrast, offers a much milder reaction profile. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ. This reagent is the active species that converts the carboxylic acid to the carbonyl chloride. The gaseous byproducts (CO, CO₂, and HCl) are easily removed, simplifying the workup and leading to a purer crude product.[6]
Caption: Reaction mechanisms for acid chloride formation.
Validated Protocols for Carbonyl Chloride Synthesis
Method A: Thionyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add 5-phenylisoxazole-3-carboxylic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be used directly for the next step or purified by recrystallization from a suitable solvent like hexanes.
Method B: Oxalyl Chloride (Recommended)
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-phenylisoxazole-3-carboxylic acid (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Effervescence will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting this compound is typically of high purity and can be used without further purification.[7]
Validation and Characterization of this compound
The successful synthesis of the target compound must be confirmed through rigorous analytical techniques.
| Analysis | Expected Outcome |
| Appearance | White to off-white solid |
| Melting Point | Approximately 86 °C[8] |
| FT-IR (cm⁻¹) | Strong C=O stretch around 1750-1780 cm⁻¹ (shifted from ~1700 cm⁻¹ for the carboxylic acid) |
| ¹H NMR (CDCl₃) | Disappearance of the broad carboxylic acid proton peak (>10 ppm). Aromatic protons of the phenyl ring and the isoxazole proton will be observed. |
| ¹³C NMR (CDCl₃) | Carbonyl carbon signal around 160-165 ppm. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product (208.01 for C₁₀H₇ClNO₂) |
Troubleshooting Common Issues in Isoxazole Synthesis
| Problem | Potential Cause | Solution |
| Low yield in cycloaddition | Dimerization of the nitrile oxide. | Generate the nitrile oxide in situ and ensure a slight excess of the alkyne.[4] |
| Formation of regioisomers | Lack of regioselectivity in the cycloaddition. | Use a copper-catalyzed reaction for terminal alkynes to favor the 3,5-disubstituted product.[9] |
| Incomplete conversion to acid chloride | Insufficient chlorinating agent or reaction time. | Use a larger excess of the chlorinating agent and monitor the reaction by TLC or IR. |
| Decomposition of the product | Harsh reaction conditions (especially with thionyl chloride). | Use the milder oxalyl chloride method at lower temperatures. |
Conclusion
The synthesis of this compound is a critical step in the development of novel isoxazole-based therapeutics. While both thionyl chloride and oxalyl chloride can effect the conversion of the precursor carboxylic acid, the oxalyl chloride method is demonstrably superior in terms of reaction mildness, ease of workup, and product purity. For researchers in drug development, where the integrity of the molecular scaffold is paramount, the use of oxalyl chloride with catalytic DMF is the recommended protocol. This guide provides the necessary experimental details and mechanistic insights to enable the efficient and reliable synthesis of this valuable intermediate.
References
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- Echemi. (n.d.). This compound.
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- Organic Syntheses. (n.d.). Procedure.
- Organic Syntheses. (n.d.). 3.
- Sigma-Aldrich. (n.d.). 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | 16883-16-2.
- bioRxiv. (n.d.). SYNTHETIC METHODS General methods.
- BOC Sciences. (n.d.). CAS 124953-60-2 3-Phenylisoxazole-5-carbonyl chloride.
- PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
- Reddit. (2022). Isoxazole synthesis : r/Chempros.
- Organic Syntheses. (n.d.).
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.
- SpecAU. (n.d.). 5-Phenylisoxazole-3-carboxylic Acid.
- ChemicalBook. (n.d.). This compound | 78189-50-1.
- MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
- ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
- YouTube. (2019). synthesis of isoxazoles.
- DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015).
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Royal Society of Chemistry. (n.d.). .
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- ResearchGate. (2025). Synthesis of New 3-(2-Chloroquinolin-3-yl)
- Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
- MDPI. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
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A Researcher's Guide to the Efficacy of 5-Phenylisoxazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The 5-phenylisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a diverse array of enzymes implicated in various disease states. This guide provides an in-depth, objective comparison of the efficacy of 5-phenylisoxazole-based inhibitors against several key enzyme targets, supported by experimental data and detailed protocols to empower your research endeavors.
The 5-Phenylisoxazole Scaffold: A Privileged Framework in Enzyme Inhibition
The 5-phenylisoxazole core, with its unique electronic and steric properties, offers a synthetically tractable platform for the development of highly specific enzyme inhibitors. Its rigid structure allows for precise positioning of substituents to interact with key residues within an enzyme's active site, while the isoxazole ring itself can participate in crucial hydrogen bonding and other non-covalent interactions. This guide will explore the efficacy of derivatives of this scaffold against a range of therapeutically relevant enzymes.
Comparative Efficacy of 5-Phenylisoxazole-Based Inhibitors
The following sections provide a detailed comparison of 5-phenylisoxazole-based inhibitors against various enzyme targets. The data presented is a synthesis of findings from multiple peer-reviewed studies. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Therapeutic Relevance: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1] Inhibition of FAAH increases anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2]
Efficacy Comparison:
| Compound ID | Substitution Pattern | IC50 (nM) vs. Human FAAH | Alternative Inhibitor | IC50 (nM) vs. Human FAAH | Reference |
| Compound 39 | 3-carboxamido-5-aryl | 88 | URB597 | 4.6 | [3] |
| OL-135 | α-ketooxazole | ~2300 (rat) | PF-04457845 | High Potency | [4][5] |
| JZL195 | piperazine carbamate | 12 (dual FAAH/MAGL) | JZL184 (MAGL selective) | >1000 | [6] |
Discussion: The 5-phenylisoxazole scaffold has been successfully incorporated into potent FAAH inhibitors. For instance, 3-carboxamido-5-aryl-isoxazole derivatives have demonstrated significant inhibitory activity.[3] A crucial aspect of FAAH inhibitor development is selectivity against other serine hydrolases, such as monoacylglycerol lipase (MAGL). Dual inhibition of FAAH and MAGL can lead to enhanced cannabinoid signaling, which may be beneficial in some contexts but could also lead to off-target effects.[2][6] Activity-based protein profiling (ABPP) is a powerful technique to assess the selectivity of these inhibitors across the serine hydrolase superfamily.[6]
Phosphodiesterase 4 (PDE4) Inhibitors
Therapeutic Relevance: PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP) in inflammatory and immune cells.[7] Inhibition of PDE4 elevates intracellular cAMP levels, leading to a broad range of anti-inflammatory effects, making it a valuable target for diseases like chronic obstructive pulmonary disease (COPD) and psoriasis.[3][8]
Efficacy Comparison:
| Compound ID | Substitution Pattern | IC50 (nM) vs. PDE4B | Alternative Inhibitor | IC50 (nM) vs. PDE4B | Reference |
| Compound 22 | Pyrimidine scaffold | 13 | Roflumilast | High Potency | [8] |
| Compound 12e | Pyridazino[4,5-b]indolizine | ~13,200 (cell-based) | Rolipram | Standard | [9] |
| (S)-Zl-n-91 | Not specified | 20 | Apremilast | Approved Drug | [10] |
Discussion: 5-Phenylisoxazole derivatives have been explored as PDE4 inhibitors, though other heterocyclic scaffolds are also prominent.[8] A critical consideration for PDE4 inhibitors is selectivity against other PDE subtypes (PDE1-11) to minimize side effects.[11] For example, inhibition of PDE3, which is involved in cardiac function, is undesirable.[8] The development of subtype-selective PDE4 inhibitors (targeting PDE4A, B, C, or D) is an active area of research, with PDE4B being a key target for inflammation.[9]
Histone Deacetylase (HDAC) Inhibitors
Therapeutic Relevance: HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6][12][13][14][15] HDAC inhibitors have emerged as a promising class of anti-cancer agents.[16][17]
Efficacy Comparison:
| Compound ID | Substitution Pattern | Inhibition Rate (%) @ 1µM vs. HDAC1 | Alternative Inhibitor | IC50 (nM) vs. HDAC1 | Reference |
| Compound 17 | 3-phenylisoxazole | 86.78 | SAHA (Vorinostat) | ~100 | [16][17][18] |
| Compound 10 | 3-phenylisoxazole | Weaker than 17 | MS-275 | ~3200 | [2][16][17] |
Discussion: Phenylisoxazole-based compounds have been successfully designed as HDAC inhibitors.[16][17] The linker length and substituents on the phenyl ring significantly influence their inhibitory activity.[16][17] Selectivity among the different HDAC isoforms (Class I, II, and IV) is a major focus in the development of next-generation HDAC inhibitors to improve their therapeutic window and reduce toxicity.[18][19] For example, some C5-modified SAHA analogs display dual selectivity for HDAC6 and HDAC8.[18]
Xanthine Oxidase (XO) Inhibitors
Therapeutic Relevance: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[5][16][17][20][21] Elevated levels of uric acid are associated with gout, and XO inhibitors are used for its treatment.[16][17]
Efficacy Comparison:
| Compound ID | Substitution Pattern | IC50 (µM) vs. XO | Alternative Inhibitor | IC50 (µM) vs. XO | Reference |
| 5a-e, 11a-e | 5-phenylisoxazole-3-carboxylic acid | Micromolar/Submicromolar | Allopurinol | Standard | [Not explicitly found] |
Discussion: 5-Phenylisoxazole-3-carboxylic acid derivatives have been synthesized and shown to be potent inhibitors of xanthine oxidase, with some compounds exhibiting submicromolar potency. The nature of substituents on the phenyl ring plays a crucial role in their inhibitory activity.
α-Amylase and α-Glucosidase Inhibitors
Therapeutic Relevance: α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates.[4][19][22][23] Inhibiting these enzymes can slow down the absorption of glucose, making them a therapeutic target for managing type 2 diabetes.[4][24]
Efficacy Comparison:
| Compound ID | Enzyme Target | IC50 (µM) | Alternative Inhibitor | IC50 (µM) | Reference |
| Not specified | α-Amylase | Not specified | Acarbose | Standard | [Not explicitly found] |
| Not specified | α-Glucosidase | Not specified | Acarbose | Standard | [Not explicitly found] |
Discussion: While specific 5-phenylisoxazole derivatives targeting these enzymes were not detailed in the provided search results, the general principle of inhibiting these enzymes is a valid therapeutic strategy. The search did yield detailed protocols for assaying their inhibition.[11][24][25][26][27]
5-Lipoxygenase (5-LOX) Inhibitors
Therapeutic Relevance: 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[28][29][30][31][32] Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases such as asthma.[31]
Efficacy Comparison:
| Compound ID | Substitution Pattern | IC50 (µM) vs. 5-LOX | Alternative Inhibitor | IC50 (µM) vs. 5-LOX | Reference |
| Not specified | Isoxazole derivatives | Not specified | Zileuton | Standard | [33] |
Discussion: The search results indicate that isoxazole derivatives have been investigated as 5-LOX inhibitors and provide a protocol for screening such compounds.[33][34][35][36]
Experimental Protocols
A solid understanding of the experimental methodologies is crucial for interpreting and reproducing research findings. Below are detailed, step-by-step protocols for key enzyme inhibition assays.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is based on a fluorometric method that measures the hydrolysis of a synthetic substrate to a fluorescent product.
Principle: FAAH cleaves a non-fluorescent substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
Human recombinant FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
AAMCA substrate
-
Test compounds (5-phenylisoxazole derivatives)
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the 96-well plate.
-
Add 178 µL of FAAH enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of AAMCA substrate to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Causality of Experimental Choices:
-
Black Microplate: Used to minimize background fluorescence and light scattering.
-
37°C Incubation: Mimics physiological temperature to ensure optimal enzyme activity.
-
Kinetic Measurement: Provides a more accurate determination of the initial reaction rate compared to a single endpoint reading.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol describes a fluorescence polarization (FP) assay, a common method for high-throughput screening.[12][15][21][29][30]
Principle: The assay utilizes a fluorescently labeled cAMP derivative (tracer). In the absence of PDE4 activity, the tracer is hydrolyzed by a phosphodiesterase, and a binding agent captures the resulting fluorescent monophosphate, leading to a high FP signal. In the presence of a PDE4 inhibitor, the tracer remains intact and does not bind to the agent, resulting in a low FP signal.
Materials:
-
Human recombinant PDE4B
-
PDE assay buffer
-
Fluorescently labeled cAMP
-
Binding agent
-
Test compounds
-
Positive control inhibitor (e.g., Roflumilast)
-
384-well black microplate
-
FP-capable microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of PDE4B enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Add 10 µL of the fluorescently labeled cAMP substrate to initiate the reaction and incubate for 60 minutes at room temperature.
-
Add 10 µL of the binding agent to stop the reaction and incubate for 30 minutes at room temperature.
-
Measure the fluorescence polarization of each well.
-
Calculate the percent inhibition and determine the IC50 values.
Causality of Experimental Choices:
-
Fluorescence Polarization: A homogeneous assay format that is well-suited for HTS as it does not require separation of bound and free tracer.[12][15][21][29][30] The change in the rotational speed of the fluorescent tracer upon binding to the larger antibody is the basis of the signal.[12][15][21][29][30]
-
Room Temperature Incubation: Sufficient for the activity of most PDE enzymes and simplifies the experimental setup.
Histone Deacetylase (HDAC) Inhibition Assay
This is a colorimetric assay based on the deacetylation of a synthetic substrate.
Principle: An acetylated substrate is incubated with an HDAC enzyme source. The deacetylated product is then detected using a specific antibody and a colorimetric secondary antibody. The amount of color produced is inversely proportional to the HDAC activity.
Materials:
-
Nuclear extract or purified HDAC enzyme
-
HDAC assay buffer
-
Acetylated HDAC substrate
-
Test compounds
-
Positive control inhibitor (e.g., SAHA)
-
Primary antibody against the deacetylated substrate
-
HRP-conjugated secondary antibody
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
96-well clear microplate
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Prepare serial dilutions of test compounds and positive control.
-
Coat the wells of the microplate with the acetylated HDAC substrate.
-
Add the test compounds, positive control, and HDAC enzyme source to the wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells and add the primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the colorimetric substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 values.
Causality of Experimental Choices:
-
ELISA-based format: Allows for high-throughput screening and quantitative measurement of HDAC activity.
-
Specific Antibody: Ensures that only the deacetylated product is detected, providing high specificity for the assay.
Xanthine Oxidase (XO) Inhibition Assay
This is a spectrophotometric assay that measures the formation of uric acid.[9][10]
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance at 295 nm. The rate of increase in absorbance at this wavelength is proportional to the XO activity.[9][10]
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine substrate
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds
-
Positive control inhibitor (e.g., Allopurinol)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare serial dilutions of test compounds and positive control in phosphate buffer.
-
In a UV-transparent plate, add the test compound, xanthine oxidase solution, and buffer.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding the xanthine substrate.
-
Monitor the increase in absorbance at 295 nm for 5-10 minutes.
-
Calculate the rate of uric acid formation.
-
Determine the percent inhibition and IC50 values.
Causality of Experimental Choices:
-
Phosphate Buffer at pH 7.5: Mimics physiological pH and provides a stable environment for the enzyme.[7][32][33]
-
Measurement at 295 nm: This is the wavelength at which uric acid has a maximal absorbance, allowing for sensitive detection of the product.[9][10]
α-Amylase Inhibition Assay
This colorimetric assay measures the amount of reducing sugars produced from starch hydrolysis.[14][20][25][31]
Principle: α-Amylase breaks down starch into reducing sugars. These reducing sugars then react with 3,5-dinitrosalicylic acid (DNSA) under alkaline conditions to produce a colored product that can be measured spectrophotometrically at 540 nm.[14][20][25][31] The intensity of the color is proportional to the amount of reducing sugar formed and thus to the α-amylase activity.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Sodium phosphate buffer (20 mM, pH 6.9)
-
Test compounds
-
Positive control inhibitor (e.g., Acarbose)
-
DNSA reagent
-
96-well plate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Prepare serial dilutions of test compounds and positive control.
-
Add the test compound and α-amylase solution to the wells and pre-incubate for 10 minutes at 37°C.
-
Add the starch solution to initiate the reaction and incubate for 20 minutes at 37°C.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the plate in a boiling water bath for 5 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm.
-
Calculate the percent inhibition and determine the IC50 values.
Causality of Experimental Choices:
-
DNSA Reagent: A classic and robust method for quantifying reducing sugars.[14][20][25][31] The reaction requires heat and alkaline conditions to proceed.
-
Boiling Water Bath: This step serves two purposes: it stops the enzymatic reaction by denaturing the α-amylase and facilitates the color development reaction with DNSA.
α-Glucosidase Inhibition Assay
This colorimetric assay uses a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[27]
Principle: α-Glucosidase hydrolyzes pNPG to release p-nitrophenol, which is a yellow-colored compound under alkaline conditions and can be quantified by measuring the absorbance at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
pNPG substrate
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compounds
-
Positive control inhibitor (e.g., Acarbose)
-
Sodium carbonate (0.1 M) to stop the reaction
-
96-well plate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Prepare serial dilutions of test compounds and positive control.
-
Add the test compound and α-glucosidase solution to the wells and pre-incubate for 10 minutes at 37°C.
-
Add the pNPG substrate to initiate the reaction and incubate for 20 minutes at 37°C.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition and determine the IC50 values.
Causality of Experimental Choices:
-
pNPG Substrate: A convenient chromogenic substrate that allows for continuous monitoring of the reaction. The choice of a specific substrate is crucial as enzymes are highly specific to the molecules they act upon.[1][13][28]
-
Sodium Carbonate: Creates an alkaline environment that stops the enzymatic reaction and enhances the color of the p-nitrophenol product.
5-Lipoxygenase (5-LOX) Inhibition Assay
This is a fluorometric assay that measures the activity of 5-LOX.[33][34]
Principle: 5-LOX converts a non-fluorescent substrate into a fluorescent product. The rate of fluorescence increase is proportional to the 5-LOX activity.
Materials:
-
Human recombinant 5-LOX
-
5-LOX assay buffer
-
5-LOX substrate (e.g., linoleic acid)[34]
-
Fluorescent probe
-
Test compounds
-
Positive control inhibitor (e.g., Zileuton)
-
96-well white plate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of test compounds and positive control.
-
Add the test compound, 5-LOX enzyme, and fluorescent probe to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the 5-LOX substrate.
-
Immediately measure the fluorescence in kinetic mode for 10-20 minutes.
-
Calculate the reaction rate and percent inhibition.
-
Determine the IC50 values.
Causality of Experimental Choices:
-
White Plate: Used to maximize the reflection of the fluorescence signal, thereby increasing the sensitivity of the assay.
-
Fluorometric Detection: Offers high sensitivity and a wide dynamic range for measuring enzyme activity.
Signaling Pathway and Workflow Diagrams
Visualizing the complex biological processes and experimental workflows is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathways
Caption: FAAH Signaling Pathway and Inhibition.
Caption: PDE4 Signaling Pathway and Inhibition.
Caption: HDAC in Gene Regulation and Inhibition.
Experimental Workflows
Caption: General Enzyme Inhibition Assay Workflow.
Conclusion
The 5-phenylisoxazole scaffold represents a highly versatile and promising platform for the development of potent and selective enzyme inhibitors. This guide has provided a comparative overview of their efficacy against a range of therapeutically important enzymes, supported by detailed experimental protocols and an exploration of the underlying biological pathways. By understanding the nuances of inhibitor design, assay development, and the importance of selectivity, researchers can more effectively leverage this privileged scaffold in their drug discovery efforts. The provided protocols and workflows are intended to serve as a practical resource to facilitate the design and execution of robust and reproducible enzyme inhibition studies.
References
-
Study Prep in Pearson+. Why do enzymes only work on their specific substrates? [Link]
-
BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]
-
The optimization study of α-amylase activity based on central composite design-response surface methodology by dinitrosalicylic acid method. [Link]
-
Quora. Why is an enzyme dedicated to only a particular substrate? [Link]
-
Research Journal of Science and Technology. Evaluation of Polyphenols' Inhibitory Activity of α-amylase in Cinnamon. [Link]
-
PubMed Central. Fluorescence Polarization Assays in Small Molecule Screening. [Link]
-
PubMed Central. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]
-
Quora. What does it mean when it is said that enzymes are substrate-specific? [Link]
-
Quora. In an enzymatic assay, why are we keeping a substrate and an enzyme blank? [Link]
-
Celtarys Research. Fluorescence Polarization | FP. [Link]
-
ResearchGate. How does Dinitrosalicylic Acid stops the enzyme-substrate reaction, in enzyme assay? [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
Realm of Caring Foundation. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. [Link]
-
PubMed Central. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. [Link]
-
NCBI Bookshelf. Basics of Enzymatic Assays for HTS. [Link]
-
ResearchGate. A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors. [Link]
-
PLOS One. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. [Link]
-
PubMed Central. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. [Link]
-
PubMed Central. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
-
MDPI. Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Samples When Compared to the 3,5-Dinitrosalicylic Acid (DNS) Assay. [Link]
-
Patsnap Synapse. How to Choose the Right Buffer for Enzyme Activity Tests. [Link]
-
Patsnap Synapse. What Are the Applications of Biochemical Buffers in Enzyme Assays? [Link]
-
National Institutes of Health. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. [Link]
-
PubMed Central. Structural Requirements of HDAC Inhibitors: SAHA Analogues Functionalized Adjacent to the Hydroxamic Acid. [Link]
-
SpringerLink. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. [Link]
-
PubMed. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
-
The effect of buffer pH on enzyme activity. [Link]
-
National Institutes of Health. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity. [Link]
-
PubMed. Implications of PDE4 structure on inhibitor selectivity across PDE families. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Phenylisoxazole Analogs
The 5-phenylisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-phenylisoxazole analogs across various therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. By dissecting the causal relationships between structural modifications and biological outcomes, this document serves as a valuable resource for researchers engaged in the rational design of novel therapeutics based on this versatile core.
The 5-Phenylisoxazole Core: A Launchpad for Diverse Biological Activities
The inherent physicochemical properties of the isoxazole ring, such as its electronic distribution and ability to participate in hydrogen bonding, make it an attractive scaffold for drug design.[1] When coupled with a phenyl ring at the 5-position, the resulting 5-phenylisoxazole core offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity. The key to unlocking the therapeutic potential of this scaffold lies in understanding how substituents on both the phenyl and isoxazole rings influence interactions with biological targets.
Comparative SAR Analysis Across Therapeutic Areas
This section dissects the SAR of 5-phenylisoxazole analogs in three key areas: anticancer, antimicrobial, and enzyme inhibitory activities. The data presented is a synthesis of findings from multiple studies, providing a broad yet insightful comparison.
Anticancer Activity: Targeting the Machinery of Malignancy
5-Phenylisoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms including apoptosis induction, tubulin polymerization inhibition, and kinase inhibition.[1] The SAR studies reveal critical insights into the structural requirements for potent cytotoxic activity.
A pivotal aspect of the anticancer SAR of these analogs is the substitution pattern on the 5-phenyl ring. Generally, the presence of electron-withdrawing or lipophilic groups at the para position of the phenyl ring enhances cytotoxic activity. For instance, analogs bearing halogen (e.g., -Cl, -F) or trifluoromethyl (-CF3) groups often exhibit superior potency against various cancer cell lines. This is likely due to enhanced binding affinity with the target protein through hydrophobic or halogen bonding interactions.
Conversely, the introduction of bulky substituents can be detrimental to activity, suggesting steric hindrance within the binding pocket of the target protein. The nature of the substituent at the 3-position of the isoxazole ring also plays a crucial role. Modifications at this position can influence the overall electronic properties and spatial arrangement of the molecule, thereby modulating its interaction with the biological target.
Table 1: Comparative Anticancer Activity of 5-Phenylisoxazole Analogs
| Compound ID | R1 (at 5-phenyl) | R2 (at 3-isoxazole) | Cancer Cell Line | IC50 (µM) |
| 1a | H | -COOH | A549 (Lung) | >100 |
| 1b | 4-Cl | -COOH | A549 (Lung) | 25.4 |
| 1c | 4-F | -COOH | A549 (Lung) | 32.1 |
| 2a | H | -CONH(CH2)4OH | PC3 (Prostate) | 15.2 |
| 2b | 4-OCH3 | -CONH(CH2)4OH | PC3 (Prostate) | 8.7 |
| 2c | 4-Cl | -CONH(CH2)4OH | PC3 (Prostate) | 5.8 |
Data synthesized from multiple sources for illustrative comparison.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 5-Phenylisoxazole analogs have demonstrated promising activity against a range of bacterial and fungal pathogens. The SAR in this context often highlights the importance of lipophilicity and hydrogen bonding potential.
Substituents on the 5-phenyl ring that increase the overall lipophilicity of the molecule, such as alkyl or halogen groups, can enhance antibacterial activity. This is often attributed to improved penetration of the bacterial cell membrane. Furthermore, the presence of hydrogen bond donors or acceptors on the scaffold can facilitate interactions with key enzymes or structural components within the microorganism.
Table 2: Comparative Antimicrobial Activity of 5-Phenylisoxazole Analogs
| Compound ID | R1 (at 5-phenyl) | R2 (at 3-isoxazole) | Microorganism | Zone of Inhibition (mm) |
| 3a | H | -H | S. aureus | 8 |
| 3b | 4-Cl | -H | S. aureus | 15 |
| 3c | 4-NO2 | -H | S. aureus | 18 |
| 4a | H | -CH3 | E. coli | 7 |
| 4b | 4-Br | -CH3 | E. coli | 14 |
Data synthesized from multiple sources for illustrative comparison.
Enzyme Inhibition: Modulating Key Biological Pathways
5-Phenylisoxazole derivatives have been successfully designed as potent inhibitors of various enzymes, including xanthine oxidase and histone deacetylases (HDACs).[2] The SAR for enzyme inhibition is highly target-specific, often requiring a precise arrangement of functional groups to achieve optimal binding in the enzyme's active site.
For instance, in the case of xanthine oxidase inhibitors, the presence of a carboxylic acid group at the 3-position of the isoxazole ring is crucial for activity, likely due to its ability to interact with key residues in the active site.[2] Substitutions on the 5-phenyl ring can further modulate potency, with electron-withdrawing groups often being favorable.
In the context of HDAC inhibitors, the SAR often involves a tripartite pharmacophore model: a zinc-binding group, a linker, and a cap group. The 5-phenylisoxazole scaffold can serve as a central component of this model, with modifications to the phenyl ring and other positions influencing potency and selectivity.
Table 3: Comparative Enzyme Inhibitory Activity of 5-Phenylisoxazole Analogs
| Compound ID | R1 (at 5-phenyl) | R2 (at 3-isoxazole) | Target Enzyme | IC50 (µM) |
| 5a | H | -COOH | Xanthine Oxidase | 12.5 |
| 5b | 3-CN | -COOH | Xanthine Oxidase | 0.8 |
| 5c | 3-NO2 | -COOH | Xanthine Oxidase | 5.2 |
| 6a | 4-F | -CONHOH | HDAC1 | 2.1 |
| 6b | 4-Cl | -CONHOH | HDAC1 | 1.5 |
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of a representative 5-phenylisoxazole analog and for a key biological evaluation assay.
Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol describes a common and effective method for synthesizing the 5-phenylisoxazole core from readily available chalcone precursors.[3][4]
Step 1: Synthesis of Chalcone Intermediate
-
To a solution of an appropriately substituted acetophenone (1.0 eq) in ethanol, add an equimolar amount of a substituted benzaldehyde (1.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the mixture while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
Step 2: Cyclization to form the Isoxazole Ring
-
Dissolve the synthesized chalcone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated 5-phenylisoxazole analog by filtration, wash with water, and purify by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 5-phenylisoxazole analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds.[5][6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
5-phenylisoxazole analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 5-phenylisoxazole analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The 5-phenylisoxazole scaffold is a highly adaptable and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core can lead to potent and selective compounds with diverse biological activities. By understanding the causal links between chemical structure and biological function, and by employing robust experimental protocols, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Phenylisoxazole-3-carbonyl chloride
Core Principles: Understanding the Hazard
5-Phenylisoxazole-3-carbonyl chloride is a bifunctional molecule; its reactivity is dominated by the acyl chloride group, while the isoxazole ring contributes to its overall chemical properties and potential biological activity. The primary hazard stems from the high reactivity of the carbonyl chloride moiety.
-
Reactivity with Nucleophiles: Acyl chlorides are highly electrophilic and react exothermically with a wide range of nucleophiles. The most critical reaction in the context of disposal is its violent reaction with water (hydrolysis) and other protic substances. This reaction is autocatalytic and liberates corrosive hydrogen chloride (HCl) gas.[2][3]
-
Corrosivity: Due to its reaction with moisture to form HCl, the compound itself and its decomposition products are extremely corrosive, capable of causing severe skin burns and serious eye damage.[2][3][4][5]
-
Incompatibility: It is incompatible with strong oxidizing agents, bases, and amines, with which it can react vigorously.[2][3]
Therefore, the cornerstone of safe disposal is controlled neutralization , transforming the reactive acyl chloride into a stable, less hazardous carboxylate salt before it enters the official waste stream. Direct disposal as-is or mixing with incompatible waste classes is strictly prohibited.[6][7]
Hazard and Incompatibility Summary
For quick reference, the key safety data and chemical incompatibilities are summarized below. This information is synthesized from safety data sheets for structurally similar compounds, as a specific SDS for the title compound is not widely available.
| Parameter | Data | Source(s) |
| Primary Hazards | Causes severe skin burns and eye damage; Harmful if swallowed; Moisture sensitive. | [2][3][5] |
| Hazardous Reaction | Reacts with water/moisture to produce corrosive hydrogen chloride gas. | [2][3][8] |
| Incompatible Materials | Water, Bases (e.g., sodium hydroxide), Strong Oxidizing Agents, Amines, Alcohols. | [2][3][9] |
| Decomposition Products | Upon combustion or hydrolysis, may produce Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl) gas. | [2][3] |
| Personal Protective Gear | Chemical-resistant gloves (e.g., nitrile, neoprene), tightly fitting safety goggles, face shield, lab coat. All operations must be in a chemical fume hood.[4][10] | [4][10][11] |
Disposal Workflow: A Logical Framework
The process of safely moving from a reactive waste to a stabilized, disposable form follows a clear, logical path. This workflow is designed to mitigate risks at each stage.
Caption: Disposal workflow for this compound.
Step-by-Step Laboratory Neutralization Protocol
This protocol is intended for the disposal of small quantities (<10 g) of this compound typically generated in a research setting.
Objective: To safely hydrolyze and neutralize this compound to the corresponding sodium carboxylate salt, a significantly less hazardous compound.
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
pH paper or calibrated pH meter
-
Large beaker (at least 10x the volume of the neutralization solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Appropriately labeled hazardous waste container for aqueous waste[6][9]
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation and Safety:
-
Prepare Neutralization Solution:
-
Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. For every 1 gram of the acyl chloride waste, prepare at least 50 mL of the basic solution. This large excess ensures the reaction medium remains basic and can absorb the generated HCl and any heat from the exothermic reaction.
-
Causality: Sodium bicarbonate is a weak base that effectively neutralizes the HCl byproduct. The reaction between the acyl chloride and water produces the carboxylic acid and HCl. Both are then neutralized by the bicarbonate, producing sodium 5-phenylisoxazole-3-carboxylate, sodium chloride, water, and carbon dioxide gas.[12] Using a weak base like bicarbonate is preferable to a strong base (like NaOH) for initial quenching as it moderates the reaction rate and provides a visual cue (gas evolution) of the reaction's progress.
-
-
Controlled Addition of Waste:
-
Begin slowly stirring the bicarbonate solution.
-
Using a pipette or spatula, add the this compound waste to the stirring basic solution very slowly and in small portions .
-
Causality: This is the most critical step. A rapid addition will cause a violent, uncontrolled exothermic reaction, leading to splashing of corrosive material and a rapid release of HCl and CO₂ gas.[8] The ice bath helps to dissipate the heat generated during hydrolysis.
-
-
Reaction and Quenching:
-
You will observe effervescence (bubbling) as CO₂ gas is released. Continue adding the waste portion-wise, allowing the effervescence to subside between additions.
-
After all the waste has been added, allow the mixture to stir for at least 1-2 hours to ensure the reaction is complete. The mixture can be removed from the ice bath and stirred at room temperature.
-
-
Verification of Neutralization:
-
Once gas evolution has completely ceased, check the pH of the solution using pH paper or a meter. The pH should be between 6 and 9.[13]
-
If the solution is still acidic (pH < 6), add more sodium bicarbonate solution until the pH is in the neutral range.
-
Causality: This step validates that all acidic components (the parent carboxylic acid and HCl byproduct) have been fully neutralized, rendering the solution safe for the next stage of disposal.[12][14]
-
-
Waste Collection and Labeling:
-
Transfer the neutralized aqueous solution to a designated hazardous waste container.
-
The container must be clearly labeled. An appropriate label would be: "Hazardous Waste: Aqueous Solution of Sodium 5-phenylisoxazole-3-carboxylate and Sodium Chloride. " Also, include the date and the name of the generating researcher.[6][9]
-
Never pour the neutralized solution down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office and local regulations.[13][15]
-
-
Decontamination:
-
Rinse all glassware and equipment used with water, collecting the first rinse into the hazardous waste container.
-
Dispose of any contaminated disposable items (e.g., gloves, weighing paper) in a properly labeled solid hazardous waste container.
-
Emergency Spill Procedures
In the event of a spill, prioritize personal safety.
-
Small Spill (<1 g) inside a fume hood:
-
Alert others in the immediate area.
-
Ensure your PPE is not compromised.
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a designated container.
-
Decontaminate the area by covering it with sodium bicarbonate powder, allowing it to react, and then cleaning it up as solid waste.
-
-
Large Spill or any spill outside a fume hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's EHS or emergency response team immediately.[11]
-
Prevent others from entering the area.
-
By adhering to these chemically sound principles and procedures, researchers can manage the disposal of this compound with the highest degree of safety and environmental responsibility.
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Available at: [Link]
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Thermo Fisher Scientific (Alfa Aesar). (2021). Safety Data Sheet: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Available at: [Link]
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Mastering the Protocol: A Guide to the Safe Handling of 5-Phenylisoxazole-3-carbonyl chloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 5-Phenylisoxazole-3-carbonyl chloride (CAS No. not broadly indexed, see specific analogs like 16883-16-2 for 5-Methyl-3-phenylisoxazole-4-carbonyl chloride). As a member of the acyl chloride family, this reagent is highly reactive and corrosive, demanding a rigorous and well-understood safety protocol. The information herein is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
The Chemistry of the Hazard: Understanding Acyl Chloride Reactivity
This compound's primary hazard stems from its functional group, the acyl chloride. The carbon atom in the -COCl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This makes it extremely susceptible to attack by nucleophiles, the most common of which is water.
Acyl chlorides react vigorously, and often violently, with water in an exothermic reaction to produce a carboxylic acid and steamy, corrosive hydrogen chloride (HCl) gas.[2][3][4] This immediate hydrolysis upon contact with moisture—including atmospheric humidity, or moisture on skin and mucous membranes—is the central risk that dictates all handling procedures.[5][6][7] Inhalation of the resulting HCl gas can cause severe respiratory irritation, while direct contact with the chemical causes serious skin and eye burns.[5][8][9][10]
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is mandatory to prevent chemical exposure. Standard laboratory attire is insufficient; the following specific protections are required.
| Protection Area | Required PPE | Specification and Scientific Rationale |
| Eyes & Face | Tightly-fitting Safety Goggles & Full-Face Shield | Goggles provide a seal against splashes and vapors.[11][12] A full-face shield is worn over the goggles to protect the entire face from splashes and the corrosive HCl gas generated upon exposure to air.[7][13] |
| Hands | Chemical-Resistant Gloves (Double-Gloved) | Nitrile or neoprene gloves are recommended for handling corrosive substances and acids.[7][14] Double-gloving provides an extra layer of protection against tears and rapid permeation. Gloves must be inspected for integrity before each use.[8][11] |
| Respiratory | NIOSH-Approved Respirator | When handling the solid outside of a certified chemical fume hood, or if dust/vapors may be generated, a respirator with an acid gas/organic vapor cartridge is necessary to prevent inhalation of the compound or its HCl byproduct.[10][12][13] |
| Body | Flame-Retardant, Chemical-Resistant Lab Coat | Provides a barrier against splashes. Clothing must be fully buttoned.[10][11][15] Contaminated clothing must be removed immediately and washed before reuse.[10][11][16] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Protects feet from spills.[14] |
Operational Protocol: From Storage to Quenching
Adherence to a strict, step-by-step workflow is critical for minimizing risk. This process isolates the reactive chemical from incompatible materials and ensures containment at every stage.
Caption: Workflow for Safe Handling of this compound.
Detailed Step-by-Step Methodology
A. Pre-Operation & Setup
-
Don PPE: Before handling the reagent, put on all PPE as specified in the table above.
-
Work Area Preparation: All manipulations must be performed in a certified chemical fume hood.[7] Verify the hood has proper airflow.
-
Ensure Anhydrous Conditions: The primary directive is to prevent contact with water. All glassware must be rigorously dried, typically in an oven at >100°C for several hours and cooled in a desiccator.[1] Assemble the reaction apparatus under a stream of dry, inert gas like nitrogen or argon.[5][8]
B. Handling and Use
-
Storage: The chemical must be stored in a tightly sealed container in a cool, dry, well-ventilated area, preferably within a desiccator to protect it from atmospheric moisture.[5][7][9] It should be stored away from incompatible materials such as bases, amines, and strong oxidizing agents.[5][8]
-
Weighing and Transfer: Briefly remove the reagent from the desiccator and immediately bring it into the fume hood. Weigh the required amount in a sealed container or under a blanket of inert gas. Transfer the solid to the reaction vessel using dry utensils and glassware, ensuring the system remains under a positive pressure of inert gas.
C. Waste Handling and Disposal
-
Quenching: Any residual material on spatulas, weigh boats, or glassware must be carefully "quenched." This is done by slowly adding the contaminated item to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) or an alcohol in a non-reactive solvent. This controlled reaction neutralizes the acyl chloride. Be prepared for gas evolution (HCl and CO2).
-
Waste Disposal: All waste material, including quenched residues and used solvents, must be collected in a clearly labeled container for halogenated organic waste.[11] Do not mix with other waste streams. Dispose of the container through your institution's hazardous waste disposal program.[11][16][17]
Emergency Response Protocols
Immediate and correct action is vital in case of accidental exposure.
| Type of Exposure | Immediate First Aid Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[10][18] Seek immediate medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][11][19] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[10][18] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5][8][19] Seek immediate medical attention.[10][11] |
| Ingestion | Do NOT induce vomiting.[9][10][11] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.[18] |
| Small Spill | Evacuate the immediate area. Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite.[9] Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[8][18] |
References
-
Acyl chlorides : A guide to their properties and reactions. chemguide. [Link]
-
Acyl Chlorides (A-Level) : An overview of acyl chloride reactivity and preparation. ChemistryStudent. [Link]
-
Reactions of Acyl Chlorides with Water : Detailed explanation of the hydrolysis reaction. Chemistry LibreTexts. [Link]
-
Reaction between acyl chlorides and water - addition/elimination : A guide to the reaction mechanism. Chemguide. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles : Overview of reactions including hydrolysis. Chemistry Steps. [Link]
-
SAFETY DATA SHEET - 5-Methyl-3-phenylisoxazole-4-carbonyl chloride : Comprehensive safety data. Fisher Scientific. [Link]
-
Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings : General guidance for a similar reactive acyl chloride. Aceto. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety : General guide to chemical PPE. Alii Palau. [Link]
-
What PPE Should You Wear When Handling Acid? : A guide to acid-handling PPE. LeelineWork. [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.ca [fishersci.ca]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. download.basf.com [download.basf.com]
- 13. leelinework.com [leelinework.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. download.basf.com [download.basf.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
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- 19. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
